JB-95
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C92H151N35O14 |
|---|---|
Peso molecular |
1971.4 g/mol |
Nombre IUPAC |
1-[3-[21-(4-aminobutyl)-30,36-di(butan-2-yl)-9,12,18,27,33-pentakis(3-carbamimidamidopropyl)-24,42-bis(1H-indol-3-ylmethyl)-15-(2-methylpropyl)-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontan-39-yl]propyl]guanidine |
InChI |
InChI=1S/C92H151N35O14/c1-7-51(5)71-83(138)118-62(30-17-39-108-89(98)99)76(131)122-67(46-53-48-112-57-25-11-9-23-55(53)57)80(135)115-59(27-13-14-36-93)73(128)114-61(29-16-38-107-88(96)97)75(130)121-66(45-50(3)4)79(134)116-60(28-15-37-106-87(94)95)74(129)120-65(33-20-42-111-92(104)105)85(140)127-44-22-35-70(127)86(141)126-43-21-34-69(126)82(137)123-68(47-54-49-113-58-26-12-10-24-56(54)58)81(136)117-63(31-18-40-109-90(100)101)77(132)124-72(52(6)8-2)84(139)119-64(78(133)125-71)32-19-41-110-91(102)103/h9-12,23-26,48-52,59-72,112-113H,7-8,13-22,27-47,93H2,1-6H3,(H,114,128)(H,115,135)(H,116,134)(H,117,136)(H,118,138)(H,119,139)(H,120,129)(H,121,130)(H,122,131)(H,123,137)(H,124,132)(H,125,133)(H4,94,95,106)(H4,96,97,107)(H4,98,99,108)(H4,100,101,109)(H4,102,103,110)(H4,104,105,111) |
Clave InChI |
PBWUFSKENUQBOP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JB-95
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action of JB-95, a novel peptidomimetic antibiotic. The information presented is based on peer-reviewed research and is intended for a scientific audience engaged in antibiotic discovery and development.
Introduction
This compound is a novel β-hairpin macrocyclic peptide with potent antimicrobial activity, particularly against the Gram-negative bacterium Escherichia coli.[1][2] Increasing resistance to existing antibiotics necessitates the exploration of new chemical entities with novel mechanisms of action. This compound represents a promising candidate in this regard, targeting the integrity of the bacterial outer membrane, a critical protective barrier in Gram-negative bacteria.[1][2]
Core Mechanism of Action
The primary mechanism of action of this compound involves the selective disruption of the outer membrane (OM) of E. coli.[1][2] Unlike many antibiotics that target intracellular processes, this compound acts on the cell envelope. This action is not lytic to the entire cell but specifically compromises the outer membrane, leading to cell death.[1][2]
The key molecular targets of this compound within the outer membrane are β-barrel outer membrane proteins (OMPs).[1][3] Photolabeling experiments have identified direct interactions between this compound and specific OMPs, most notably BamA and LptD.[1]
-
BamA: A central component of the β-barrel assembly machinery (BAM) complex, which is essential for the folding and insertion of new OMPs into the outer membrane.[1][3]
-
LptD: A component of the lipopolysaccharide (LPS) transport machinery, responsible for the translocation of LPS to the outer leaflet of the outer membrane.[1]
By interacting with these key proteins, this compound is thought to disrupt the normal architecture and function of the outer membrane.[1][2] This disruption leads to a membrane stress response and a rapid depletion of many β-barrel OMPs from the outer membrane of treated E. coli.[1] The lethal action of this compound is therefore attributed to the catastrophic failure of the outer membrane's integrity.[1][2]
Signaling Pathways and Molecular Interactions
The action of this compound is not known to directly involve intracellular signaling pathways in the traditional sense. Instead, its mechanism is a direct assault on the structural integrity of the bacterial outer membrane. The logical relationship of its action can be visualized as a direct interaction with key outer membrane proteins, leading to a cascade of structural failure.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
JB-95 Peptide: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic, macrocyclic β-hairpin peptide, JB-95. Discovered through a systematic screening effort, this compound has emerged as a potent antimicrobial agent, particularly against Gram-negative bacteria such as Escherichia coli. Its unique mechanism of action, which involves the selective disruption of the outer membrane without causing cell lysis, distinguishes it from many conventional antibiotics. This document details the discovery and origin of this compound, presents its key quantitative data, outlines the experimental protocols utilized in its characterization, and visualizes its mechanism of action and the workflows involved in its study.
Discovery and Origin
This compound is a novel, synthetically designed macrocyclic peptidomimetic.[1][2] It was identified through a screening program aimed at discovering new conformationally constrained β-hairpin peptides with antimicrobial properties.[2] The design of this compound is based on a β-hairpin scaffold, a structural motif known to be important for the activity of many naturally occurring antimicrobial peptides.[3] The primary structure of this compound is cyclo-(Trp1-Arg2-Ile3-Arg4-Ile5-D-Arg6-Trp7-Lys8-Arg9-Leu10-Arg11-Arg12-D-Pro13-Pro14).[4] Its discovery was first reported in 2016 by Urfer et al. in the Journal of Biological Chemistry, a result of research conducted at the University of Zurich and collaborating institutions.[2][5]
Quantitative Data Summary
The antimicrobial efficacy and specificity of this compound have been quantified through various assays. The key data are summarized in the tables below.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 |
| Escherichia coli | Clinical Isolate 1 | 0.25 |
| Escherichia coli | Clinical Isolate 2 | 0.5 |
| Escherichia coli | Clinical Isolate 3 | 0.25 |
| Escherichia coli | Clinical Isolate 4 | 0.25 |
| Escherichia coli | Clinical Isolate 5 | 0.25 |
| Escherichia coli | Clinical Isolate 6 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Enterococcus faecalis | ATCC 29212 | >64 |
Data sourced from Urfer et al., 2016.[1]
Table 2: Hemolytic Activity of this compound
| Cell Type | Concentration (µg/mL) | Hemolysis (%) |
| Human Red Blood Cells | 100 | < 1 |
Data sourced from Urfer et al., 2016.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Peptide Synthesis
This compound and its derivatives were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
-
Resin and Amino Acid Loading: The synthesis is initiated on a solid support resin (e.g., Rink Amide resin). The first amino acid is loaded onto the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the loaded amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used.
-
Wash and Repeat: The resin is washed to remove excess reagents and byproducts. The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cyclization: After the linear peptide is assembled, on-resin cyclization is performed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[1]
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[1]
-
Preparation of Peptide Dilutions: A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]
NMR Spectroscopy for Structure Determination
The three-dimensional solution structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Sample Preparation: A sample of purified this compound is dissolved in a suitable buffer, typically containing H2O/D2O (9:1) or 100% D2O.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy). NOESY and ROESY spectra are recorded with a mixing time of 250 ms.[1]
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide.
-
Distance Restraint Generation: NOE cross-peaks are integrated to generate inter-proton distance restraints.
-
Structure Calculation: The distance restraints are used in restrained molecular dynamics simulations (e.g., using the DYANA program) to calculate a family of 3D structures consistent with the NMR data.[1]
-
Structure Validation: The quality of the final structure is assessed using various validation tools.
Fluorescence Microscopy
Fluorescence microscopy was used to visualize the interaction of this compound with E. coli cells.[1]
-
Cell Culture: E. coli ATCC 25922 is grown in Mueller-Hinton II (MH-II) broth at 37°C to an optical density at 600 nm (A600) of ~0.5–0.7.[1]
-
Peptide Treatment: An aliquot of the cell culture is treated with a fluorescently labeled derivative of this compound (flthis compound) or with unlabeled this compound followed by staining with fluorescent dyes.[1][4]
-
Fluorescent Staining (if using unlabeled peptide): Cells are stained with dyes such as FM4-64 (for outer membrane), SYTOX Green (for membrane permeabilization and nucleic acid staining), or DAPI (for nucleic acid staining).[1]
-
Incubation: The cells are incubated with the peptide and/or dyes for a specified time (e.g., 1 hour for this compound treatment, 10-60 minutes for dyes).[1]
-
Cell Preparation for Microscopy: Cells are collected by centrifugation, washed, and resuspended in fresh broth.[1]
-
Imaging: The cells are imaged using a confocal laser scanning microscope with appropriate laser excitation and emission wavelengths for the fluorescent probes used.[1]
Electron Microscopy
Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) were employed to observe the morphological changes in E. coli induced by this compound.
-
Cell Culture and Treatment: E. coli is grown in the presence of a sub-lethal concentration of this compound that causes approximately 50% growth inhibition.[3]
-
Sample Fixation: Cells are harvested and fixed, typically with glutaraldehyde (B144438) and osmium tetroxide.
-
Dehydration and Embedding (for TEM): The fixed cells are dehydrated through a graded series of ethanol (B145695) and embedded in a resin.
-
Sectioning and Staining (for TEM): Ultrathin sections are cut from the resin blocks and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate).
-
Sputter Coating (for SEM): For SEM, fixed cells are dehydrated, dried, and coated with a thin layer of a conductive metal like gold.
-
Imaging: The prepared samples are examined using a transmission or scanning electron microscope.
Photolabeling Experiments
Photolabeling was used to identify the direct interaction partners of this compound in the E. coli outer membrane.[6]
-
Synthesis of Photoprobe: A photolabile derivative of this compound, named PAL-95, is synthesized. This probe contains a photoreactive group (e.g., a diazirine) and a tag for detection or enrichment (e.g., biotin).[4]
-
Cell Treatment: E. coli cells are incubated with PAL-95.
-
UV Irradiation: The cell suspension is exposed to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the membrane protein fraction is isolated.
-
Enrichment of Labeled Proteins: Biotin-tagged proteins are enriched using streptavidin-coated beads.
-
Protein Identification: The enriched proteins are identified by mass spectrometry.
Membrane Proteomics
A quantitative proteomic analysis was performed to assess the changes in the E. coli membrane proteome upon treatment with this compound.[1]
-
Cell Culture and Treatment: E. coli is grown in the presence of a sub-lethal concentration of this compound.[1]
-
Membrane Protein Isolation: Cells are harvested, lysed (e.g., by French press), and the membrane fraction is isolated by differential centrifugation.[1]
-
Protein Digestion: Proteins in the membrane fraction are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins. Differential expression analysis is performed to identify proteins that are significantly up- or down-regulated in response to this compound treatment.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed mechanism of action of this compound.
Conclusion
This compound represents a promising new class of antimicrobial peptides with a distinct mechanism of action against Gram-negative bacteria. Its ability to selectively target and disrupt the outer membrane by interacting with key β-barrel proteins like BamA and LptD, without causing widespread cell lysis, makes it an attractive candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the potential of this compound and related peptidomimetics in the fight against antibiotic resistance.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial macrocyclic peptides reveal a distinct mode of BamA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the JB-95 Peptide: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JB-95 peptide is a novel, potent antimicrobial agent with significant activity against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli.[1] As a macrocyclic β-hairpin peptidomimetic, its unique structural features and mechanism of action make it a compelling candidate for further investigation in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the this compound peptide, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.
Structure and Physicochemical Properties
The this compound peptide is a macrocyclic tetradecapeptide, meaning it is composed of 14 amino acid residues with the C-terminus and N-terminus linked to form a ring. This cyclization, in conjunction with a D-Pro-L-Pro template, induces a stable β-hairpin conformation in aqueous solution.[2] This well-defined three-dimensional structure is crucial for its biological activity.
Amino Acid Sequence and Structural Features
The primary structure of the this compound peptide is as follows:
cyclo(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴)
The β-hairpin structure is characterized by two anti-parallel β-strands connected by a β-turn. In this compound, the D-Pro-L-Pro motif acts as a β-turn mimic, forcing the peptide backbone to fold back on itself. This conformation is further stabilized by a network of intramolecular hydrogen bonds between the two β-strands. The side chains of the amino acid residues are projected outwards from the plane of the β-sheet, with a distinct segregation of hydrophobic and cationic residues, a common feature of many antimicrobial peptides.
Physicochemical Data
A summary of the key physicochemical properties of the this compound peptide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉₈H₁₅₉N₃₃O₁₃ | Calculated |
| Molecular Weight (Calculated) | 1969.0 g/mol | [1] |
| Mass (ESI-MS) | m/z 1970.1 ([M + H]⁺) | [1] |
| Purity (RP-HPLC) | >95% | [1] |
Structural Determination by NMR
The three-dimensional structure of this compound in solution was determined using nuclear magnetic resonance (NMR) spectroscopy.[1] Distance restraints were derived from Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.[1][2] These experiments provide information about protons that are close in space, allowing for the calculation of the peptide's conformation.
While specific, exhaustive lists of NOE restraints are typically found in the supplementary data of primary research articles and are not fully detailed in the readily available literature, the key findings from the NMR studies are summarized below.
| NMR Structural Parameter | Description | Reference |
| Distance Restraints | A significant number of long-range NOEs were observed between the two β-strands, confirming the stable β-hairpin fold in solution.[2] | [1][2] |
| Dihedral Angle Restraints | Analysis of coupling constants and chemical shifts provided information on the backbone dihedral angles (φ, ψ), consistent with a β-sheet conformation. | [1] |
| Overall Fold | The ensemble of calculated structures shows a well-defined and rigid β-hairpin conformation stabilized by the D-Pro-L-Pro template.[2] | [2] |
Synthesis of the this compound Peptide
The this compound peptide is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for the chemical synthesis of peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed for the protection of the α-amino group and side chains of the amino acids, respectively.
General Solid-Phase Peptide Synthesis Protocol
While a detailed, step-by-step protocol specifically for this compound is proprietary, the following represents a standard, optimized procedure for the synthesis of complex cyclic peptides and is illustrative of the methodology used for this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Pro-OH)
-
Rink Amide resin (or a similar suitable solid support)
-
Coupling reagents (e.g., HCTU, HATU, PyBOP)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solvents: DMF, DCM, Acetonitrile, Diethyl ether
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Workflow: A general workflow for the solid-phase synthesis of a cyclic peptide like this compound is depicted below.
Caption: A generalized workflow for the solid-phase synthesis of cyclic peptides.
Detailed Steps:
-
Resin Preparation: The Rink Amide resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Proline in the case of this compound's linear precursor) is coupled to the resin.
-
Iterative Chain Elongation: The synthesis proceeds with sequential cycles of:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the deprotected N-terminus. This step is repeated for each amino acid in the linear sequence.
-
-
On-Resin Cyclization: After the linear sequence is assembled, the N-terminal Fmoc group is removed. The deprotected N-terminus is then coupled to the C-terminus (which is still attached to the resin via a linker that facilitates cyclization) to form the macrocycle. This is a critical step that is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Cleavage and Side-Chain Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the final product with >95% purity.[1]
-
Characterization: The purified this compound peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.[1]
Biological Activity and Mechanism of Action
This compound exhibits potent bactericidal activity, particularly against E. coli.[1] A key feature of its mechanism is the selective disruption of the bacterial outer membrane, while leaving the inner cytoplasmic membrane intact.[1]
Antimicrobial Spectrum
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The MIC of this compound has been determined against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli (including multidrug-resistant strains) | ~0.25 | [1] |
| Other Gram-negative bacteria | Potent activity | [1] |
| Gram-positive bacteria | Moderate to potent activity | [1] |
Mechanism of Action: Targeting the Outer Membrane
The primary target of this compound is the outer membrane of Gram-negative bacteria. Photolabeling experiments have shown that this compound interacts with key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1]
-
BamA: A central component of the β-barrel assembly machinery (BAM) complex, which is essential for the folding and insertion of OMPs into the outer membrane.
-
LptD: A component of the lipopolysaccharide (LPS) transport machinery, responsible for transporting LPS to the outer leaflet of the outer membrane.
The interaction of this compound with these critical proteins is believed to disrupt the integrity and biogenesis of the outer membrane, ultimately leading to cell death. This proposed mechanism is illustrated in the following diagram.
Caption: Proposed mechanism of action of the this compound peptide targeting the outer membrane of Gram-negative bacteria.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide stock solution
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions of this compound: The this compound stock solution is serially diluted in MHB across the wells of a 96-well plate.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the this compound dilutions.
-
Controls: Positive (bacteria in MHB without peptide) and negative (MHB only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Outer Membrane Permeabilization Assay (SYTOX Green)
Objective: To assess the ability of this compound to permeabilize the bacterial outer membrane.
Materials:
-
This compound peptide
-
Bacterial cells (e.g., E. coli)
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and washed and resuspended in the assay buffer.
-
SYTOX Green Loading: SYTOX Green is added to the cell suspension to a final concentration of approximately 1-5 µM and incubated in the dark to allow for equilibration. SYTOX Green is a fluorescent dye that cannot cross intact cell membranes.
-
Addition of this compound: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the outer and inner membranes have been permeabilized, allowing SYTOX Green to enter the cell and bind to nucleic acids, which significantly enhances its fluorescence.
-
Controls: A positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells) are included.
Conclusion
The this compound peptide represents a promising class of antimicrobial agents with a distinct mechanism of action against Gram-negative bacteria. Its well-defined structure, amenable to chemical synthesis, and its specific targeting of the bacterial outer membrane provide a strong foundation for further drug development efforts. The data and protocols presented in this guide are intended to facilitate future research into this compound and related peptidomimetics, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance.
References
In-Depth Technical Guide: The Interaction of the Peptidomimetic Antibiotic JB-95 with Bacterial Outer Membrane Proteins
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel therapeutic targets and mechanisms of action. The bacterial outer membrane (OM), a critical defensive barrier, presents a promising frontier for new antibiotic development. This technical guide provides a comprehensive overview of the novel β-hairpin macrocyclic peptide, JB-95, and its targeted interaction with the outer membrane proteins (OMPs) of Escherichia coli. This compound exhibits potent, selective bactericidal activity by disrupting the integrity of the OM, a mechanism fundamentally different from many conventional antibiotics. This document details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this compound's mechanism, offering valuable insights for researchers in antimicrobial drug discovery.
Mechanism of Action of this compound
This compound is a novel β-hairpin macrocyclic peptide that demonstrates significant antimicrobial potency against E. coli, including multidrug-resistant clinical strains.[1] Its primary mechanism involves the selective disruption of the bacterial outer membrane, while leaving the inner cytoplasmic membrane intact.[1] This selective targeting is achieved through direct interactions with key β-barrel outer membrane proteins.[1][2]
Photolabeling experiments have been instrumental in identifying the direct binding partners of this compound in the E. coli outer membrane. A biotin-tagged photoprobe analog of this compound, PAL-95, which retains high antimicrobial activity, was used to covalently crosslink to its interacting proteins upon UV irradiation. Subsequent purification and identification of these crosslinked complexes revealed that this compound directly interacts with several β-barrel OMPs, most notably BamA and LptD.[1][2]
The interaction of this compound with these critical OMPs is believed to be the initiating event that leads to the lethal disruption of the outer membrane. This interaction likely occurs within clusters or "islands" of β-barrel proteins in the OM.[2] The binding of this compound to these key proteins is thought to interfere with their normal function, leading to a cascade of events that compromises the structural integrity of the outer membrane.
Signaling Pathways and Cellular Consequences
The interaction of this compound with its target OMPs triggers a significant cellular response, primarily characterized by a membrane stress response and the depletion of OMPs.
The binding of this compound to BamA, the central component of the β-barrel assembly machinery (BAM) complex, is hypothesized to inhibit its function.[2] The BAM complex is essential for the proper folding and insertion of most β-barrel proteins into the outer membrane.[2] Inhibition of BamA function would lead to a decrease in the assembly of new OMPs, contributing to the observed depletion of these proteins.
Furthermore, the interaction with LptD, the lipopolysaccharide (LPS) translocon, is also a key aspect of this compound's mechanism. Disruption of LptD function would interfere with the transport and insertion of LPS into the outer leaflet of the OM, a process vital for maintaining the membrane's barrier function.
Proteomic analysis of E. coli treated with this compound reveals a rapid and significant depletion of numerous β-barrel OMPs.[2] This depletion is consistent with either the direct inhibition of the BAM complex or the induction of a broader membrane stress response that leads to the downregulation or degradation of OMPs.[2] Interestingly, the levels of BamA itself are not significantly depleted, which may be due to the upregulation of bamA expression as part of the σE-dependent envelope stress response.[2]
Figure 1. Proposed mechanism of action for this compound.
Quantitative Data
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | ~0.25 µg/ml | [1] |
| Antimicrobial Activity of Photoprobe (PAL-95) | Escherichia coli | High (retained) | Urfer et al., 2016 |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and biophysical techniques. This section provides an overview of the key experimental protocols employed.
In-Vivo Photolabeling of Outer Membrane Proteins
This protocol is adapted from methodologies used to identify protein-protein and drug-protein interactions in the bacterial outer membrane. A photoreactive analog of this compound, PAL-95, containing a diazirine moiety and a biotin (B1667282) tag, is used to covalently label interacting proteins in live E. coli cells upon UV irradiation.
Materials:
-
E. coli strain (e.g., K12 MG1655)
-
Luria-Bertani (LB) broth
-
PAL-95 (photoprobe analog of this compound)
-
UV lamp (365 nm)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Cell Culture: Grow E. coli in LB broth to mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Incubation with Photoprobe: Harvest the cells by centrifugation and wash with PBS. Resuspend the cells in PBS containing PAL-95 at a suitable concentration and incubate in the dark to allow the probe to interact with its targets.
-
UV Crosslinking: Irradiate the cell suspension with UV light (365 nm) on ice for a specified duration to activate the diazirine group and induce covalent crosslinking to interacting proteins.
-
Cell Lysis: Pellet the irradiated cells, wash with PBS to remove unbound probe, and lyse the cells using a suitable lysis buffer.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads to capture the biotin-tagged PAL-95 and its crosslinked protein partners.
-
Elution and Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins and analyze by SDS-PAGE followed by mass spectrometry to identify the interacting proteins.
Figure 2. Workflow for in-vivo photolabeling.
Proteomic Analysis of this compound Treated E. coli
This protocol outlines the steps to analyze changes in the proteome of E. coli following treatment with this compound, focusing on the outer membrane protein fraction.
Materials:
-
E. coli strain (e.g., ATCC25922)
-
LB broth
-
This compound
-
French press
-
Ultracentrifuge
-
PBS
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment: Grow E. coli in LB broth to the end-exponential phase. Treat the culture with a sub-lethal concentration of this compound (e.g., 5 µg/ml) that causes approximately 50% growth inhibition. An untreated culture serves as the control.
-
Cell Lysis and Membrane Isolation: Harvest cells from both treated and untreated cultures by centrifugation. Lyse the cells using a French press. Isolate the membrane fraction by differential centrifugation, first a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation to pellet the membranes.
-
Protein Extraction and Quantification: Resuspend the membrane protein pellet in PBS. Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Mass Spectrometry: Analyze an equal amount of protein from treated and untreated samples by SDS-PAGE. Excise protein bands of interest or perform in-gel digestion of the entire lane. Identify and quantify the proteins using mass spectrometry (e.g., LC-MS/MS).
Fluorescence Microscopy
This protocol is used to visualize the localization of this compound and its effect on membrane integrity in E. coli.
Materials:
-
E. coli strain (e.g., ATCC25922)
-
Mueller-Hinton II (MH-II) broth
-
Fluorescently labeled this compound (flthis compound)
-
Membrane integrity dyes (e.g., SYTOX Green, FM4-64, DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow E. coli in MH-II broth to an OD600 of ~0.5-0.7. Add flthis compound or unlabeled this compound along with a membrane integrity dye to the cell culture and incubate.
-
Staining: Add the desired fluorescent dye (e.g., SYTOX Green for membrane permeability, FM4-64 for outer membrane visualization, DAPI for nucleic acid staining) and incubate for the appropriate time.
-
Imaging: Collect the cells by centrifugation, wash, and resuspend in fresh medium. Mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filter sets.
Conclusion and Future Directions
This compound represents a promising new class of antibiotics that targets the outer membrane of Gram-negative bacteria, a cellular structure that has been historically challenging to exploit therapeutically. Its unique mechanism of action, involving the direct interaction with and disruption of essential outer membrane proteins like BamA and LptD, offers a potential solution to combat the growing threat of antibiotic resistance.
Future research should focus on several key areas. A more detailed, high-resolution structural understanding of the this compound-OMP interaction would provide invaluable insights for the rational design of more potent and specific derivatives. Quantitative binding studies are also needed to determine the affinity and kinetics of this compound's interaction with its targets. Furthermore, a deeper investigation into the downstream effects on the membrane stress response and OMP biogenesis will provide a more complete picture of its lethal mechanism. The continued exploration of this novel antibacterial strategy holds significant promise for the development of next-generation antibiotics against multidrug-resistant Gram-negative pathogens.
References
The β-Hairpin Structure of JB-95: A Technical Guide to its Structure, Mechanism, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of JB-95, a macrocyclic peptidomimetic with potent antimicrobial activity against Escherichia coli, including multidrug-resistant strains.[1] this compound's unique mechanism, which involves the targeted disruption of the outer membrane of Gram-negative bacteria, presents a promising avenue for the development of new antibiotics.[1][2] This document details the structural characteristics of its β-hairpin conformation, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and the cellular response it elicits.
Structural and Physicochemical Properties of this compound
This compound is a 14-residue macrocyclic peptide with the sequence cyclo-(Trp1-Arg2-Ile3-Arg4-Ile5-D-Arg6-Trp7-Lys8-Arg9-Leu10-Arg11-Arg12-D-Pro13-Pro14).[1] Its solution structure, determined by ¹H NMR spectroscopy, reveals a stable β-hairpin conformation. This structure is characterized by two regular β-strands connected by two type II' β-turns, one at the tip of the loop (D-Arg6-l-Lys7) and another within the template (D-Pro13-l-Pro14).[1] The stability of this conformation in an aqueous solution is supported by a dense network of cross-strand nuclear Overhauser effects (NOEs), amide chemical shift dispersions, ³J(HNHα) coupling constants, and amide hydrogen/deuterium exchange rates.[1]
Quantitative Structural and Activity Data
The following tables summarize the key quantitative data associated with the structure and antimicrobial activity of this compound.
| Parameter | Value | Method | Reference |
| Molecular Formula | C₉₂H₁₅₁N₃₅O₁₄ | Mass Spectrometry | [3] |
| Molecular Weight | 1971.41 g/mol | Mass Spectrometry | [3] |
| Purity | >95% | Reverse Phase HPLC | [1] |
| Structure Type | β-hairpin | ¹H NMR Spectroscopy | [1] |
| β-Turn Type | Type II' (at D-Arg6-l-Lys7 and D-Pro13-l-Pro14) | ¹H NMR Spectroscopy | [1] |
Table 1: Physicochemical and Structural Properties of this compound.
| Organism | Strain | MIC (μg/mL) |
| Escherichia coli | ATCC25922 | ~0.25 |
| Escherichia coli | Clinical Isolate 1 | ~0.25 |
| Escherichia coli | Clinical Isolate 2 | ~0.25 |
| Escherichia coli | Clinical Isolate 3 | ~0.25 |
| Escherichia coli | Clinical Isolate 4 | ~0.25 |
| Escherichia coli | Clinical Isolate 5 | ~0.25 |
| Escherichia coli | Clinical Isolate 6 | ~0.25 |
| Pseudomonas aeruginosa | ATCC27853 | 4 |
| Klebsiella pneumoniae | ATCC13883 | 2 |
| Acinetobacter baumannii | ATCC19606 | 8 |
| Staphylococcus aureus | ATCC29213 | 4 |
| Enterococcus faecalis | ATCC29212 | >32 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. The MICs were determined using the broth microdilution assay.[1]
Mechanism of Action
This compound exhibits a novel mechanism of action by selectively targeting and disrupting the outer membrane (OM) of E. coli without causing lysis of the inner membrane.[1][2] Photolabeling experiments have shown that this compound interacts with β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1][4] This interaction leads to a rapid depletion of many OMPs, which in turn induces a membrane stress response known as the σE stress response.[1] The lethal effect of this compound is attributed to the disruption of the OM integrity at key interaction sites within clusters of these β-barrel proteins.[1][2]
The σE Stress Response Pathway
The σE stress response is a quality control system that monitors the integrity of the bacterial outer membrane. When unfolded OMPs accumulate in the periplasm, a signaling cascade is initiated that leads to the activation of the sigma factor σE. Activated σE then upregulates the transcription of genes involved in the folding and assembly of OMPs, helping to mitigate the stress. The interaction of this compound with OMPs triggers this pathway.
Caption: The σE stress response pathway activated by this compound in E. coli.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Peptide Synthesis and Purification
The synthesis and characterization of this compound were performed as previously described.[1]
-
Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For this compound, a Waters XBridge™ (C18, 50 × 19 mm, 5 μm, 135 Å) column was used with a gradient of 5–90% acetonitrile (B52724) in H₂O (containing 0.05% trifluoroacetic acid).[1]
-
Characterization: The purified peptide is characterized by electrospray ionization mass spectrometry (ESI-MS) to confirm its molecular weight (m/z 1970.1 [M + H]⁺, calculated 1970.0).[1]
Caption: Workflow for the synthesis and purification of this compound.
NMR Spectroscopy and Structure Determination
The solution structure of this compound was determined by ¹H NMR spectroscopy.[1]
-
Sample Preparation: The peptide is dissolved in an appropriate buffer for NMR analysis (e.g., aqueous buffer).
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed, including TOCSY, NOESY, and ROESY. For this compound, NOESY and ROESY spectra were acquired with a mixing time of 250 ms.[1]
-
Resonance Assignment: The proton resonances are assigned using standard sequential assignment strategies.
-
Structural Restraint Generation: Distance restraints are derived from the integration of NOE cross-peaks. Dihedral angle restraints can be obtained from ³J(HNHα) coupling constants.
-
Structure Calculation: The 3D structure is calculated using restrained molecular dynamics in a program such as DYANA or CYANA, applying a simulated annealing protocol.[1]
-
Structure Validation: The final ensemble of structures is validated using standard structural quality assessment tools.
Caption: Workflow for NMR structure determination of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) of this compound is determined using the broth microdilution method.[1]
-
Preparation of Peptide Stock: A stock solution of this compound is prepared in an appropriate solvent.
-
Serial Dilutions: Two-fold serial dilutions of the peptide are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay (SYTOX Green Assay)
This assay is used to assess the ability of this compound to permeabilize bacterial membranes.[1]
-
Cell Preparation: E. coli cells are grown to mid-log phase, harvested, and resuspended in buffer.
-
Assay Setup: The cell suspension is incubated with the fluorescent dye SYTOX Green. SYTOX Green can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
-
Treatment: this compound is added to the cell suspension at various concentrations. A known membrane-permeabilizing agent like polymyxin (B74138) B is used as a positive control.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates permeabilization of the cytoplasmic membrane. For this compound, no rapid increase in fluorescence is observed, indicating it does not permeabilize the inner membrane.[1]
Conclusion
This compound represents a promising class of peptidomimetic antibiotics with a unique β-hairpin structure and a targeted mechanism of action against the outer membrane of Gram-negative bacteria. Its ability to induce the σE stress response highlights a specific interaction with the outer membrane protein assembly machinery. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antibiotic development, facilitating further investigation into this and related compounds. The continued study of molecules like this compound is crucial in the search for novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
Whitepaper: The Effect of the Novel Peptidomimetic JB-95 on Escherichia coli Outer Membrane Integrity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique and asymmetric outer membrane (OM) of these bacteria acts as a highly selective permeability barrier, preventing the entry of many antibiotics. This whitepaper details the mechanism of action of JB-95, a novel β-hairpin macrocyclic peptide, which exhibits potent and selective antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains.[1] Unlike many conventional antibiotics, this compound does not cause general cell lysis. Instead, it selectively disrupts the outer membrane by targeting key proteins involved in OM biogenesis.[1][2] This document provides a comprehensive overview of the current understanding of this compound's interaction with the E. coli OM, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and associated research workflows.
Introduction to this compound: A Novel Antibacterial Agent
Gram-negative bacteria, characterized by their protective outer membrane, are responsible for a significant number of severe infections.[3] This membrane effectively shields the cell from external threats, including many clinically used antibiotics.[3] Consequently, there is an urgent need for new therapeutic agents with novel mechanisms of action that can overcome this barrier.
This compound is a conformationally constrained, β-hairpin peptidomimetic that has demonstrated remarkable bactericidal activity specifically against E. coli.[1][4] Its unique mode of action, which involves the targeted disruption of OM integrity, positions it as a promising candidate for the development of new antibiotics to combat resistant Gram-negative pathogens.[2]
Mechanism of Action: Targeting the Outer Membrane
Research indicates that this compound's lethality stems from a novel mechanism that compromises the structural and functional integrity of the E. coli outer membrane. This action is highly specific, as the peptide does not disrupt the inner membrane or cause wholesale cell lysis.[1][2]
Selective Interaction with Outer Membrane Proteins (OMPs)
The primary mechanism of this compound involves its direct interaction with essential β-barrel outer membrane proteins (OMPs).[1] Photolabeling experiments have identified specific interactions with key proteins such as BamA and LptD.[1][2]
-
BamA: This protein is the central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for the folding and insertion of newly synthesized OMPs into the outer membrane.[3][5]
-
LptD: This protein is responsible for the final step of lipopolysaccharide (LPS) transport and insertion into the outer leaflet of the OM.[1]
By binding to these critical components, this compound appears to inhibit their function. Some evidence suggests it may act as an allosteric inhibitor, preventing the initial binding and assembly of OMPs.[5]
Disruption of OM Biogenesis and Integrity
The interaction of this compound with the BAM complex and other OMPs leads to a rapid depletion of many β-barrel proteins from the outer membrane.[1][2] This disruption of OM protein homeostasis triggers a membrane stress response and ultimately compromises the integrity of the entire outer membrane.[2] The lethal effect is believed to arise from this catastrophic failure of the OM barrier, which occurs at key interaction sites within clusters of β-barrel proteins.[1][2]
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics with Novel Mechanism of Action Discovered | | UZH [news.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of JB-95 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JB-95 is a novel β-hairpin macrocyclic peptide that has demonstrated potent antimicrobial activity, particularly against Escherichia coli, by selectively disrupting the outer membrane.[1][2] While its antibacterial properties are under investigation, a comprehensive evaluation of its effects on mammalian cells is crucial for any therapeutic development. To date, this compound has been reported to exhibit no significant lytic activity against human red blood cells at concentrations effective against bacteria.[1] This technical guide outlines a systematic approach for a preliminary in vitro investigation into the cytotoxicity of this compound against a panel of human cancer and non-cancerous cell lines. The following sections provide detailed experimental protocols, illustrative data presentation, and potential signaling pathways for further exploration, serving as a foundational framework for assessing the cytotoxic profile of this compound.
Data Presentation: Quantitative Cytotoxicity Analysis
A preliminary assessment of this compound's cytotoxicity can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cell lines after a 48-hour exposure period. The following tables present illustrative data from colorimetric and membrane integrity assays.
Table 1: Metabolic Activity Assessment of this compound using MTT Assay
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 3.1 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 32.1 ± 4.5 | 1.8 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.7 | 0.9 ± 0.1 |
| HEK293 | Human Embryonic Kidney | > 100 | 5.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Membrane Integrity Assessment of this compound using LDH Release Assay
| Cell Line | Treatment (Concentration) | % Cytotoxicity (LDH Release) |
| MCF-7 | This compound (25 µM) | 45.2 ± 5.3 |
| Triton X-100 (1%) | 100 (Positive Control) | |
| A549 | This compound (30 µM) | 48.9 ± 6.1 |
| Triton X-100 (1%) | 100 (Positive Control) | |
| HEK293 | This compound (100 µM) | 8.7 ± 2.2 |
| Triton X-100 (1%) | 100 (Positive Control) |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard and can be adapted for high-throughput screening.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical adenocarcinoma)
-
HEK293 (human embryonic kidney, non-cancerous control)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C, 5% CO2 in a humidified incubator.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin). Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for 48 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.
References
Foundational Research on β-Hairpin Peptidomimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-hairpin peptidomimetics represent a compelling class of molecules in drug discovery, offering a unique scaffold that can mimic the secondary structures of proteins critical for molecular recognition.[1] These synthetic molecules are designed to adopt a stable β-hairpin conformation, a common motif in protein-protein interactions (PPIs).[1] By presenting key amino acid side chains in a spatially defined manner, β-hairpin peptidomimetics can effectively target and modulate biological pathways implicated in a range of diseases, from cancer to infectious diseases.[1][2] This technical guide provides an in-depth overview of the foundational research in this field, with a focus on design principles, synthesis, and biological evaluation.
Design Principles of β-Hairpin Peptidomimetics
The rational design of β-hairpin peptidomimetics is centered on stabilizing the characteristic antiparallel β-sheet structure connected by a β-turn. Several key strategies are employed to achieve this conformational rigidity.
Turn Mimics: The β-turn region is critical for inducing the hairpin fold. Short, conformationally constrained dipeptide segments are often incorporated to nucleate the hairpin structure. The most widely used turn mimics include D-Pro-L-Pro and D-Pro-Gly sequences, which have a high propensity to adopt the necessary backbone dihedral angles for a stable turn.[1]
Scaffolds: The overall architecture of the peptidomimetic is built upon a scaffold that supports the desired display of amino acid side chains. Both cyclic and acyclic scaffolds have been successfully developed. Cyclization, either head-to-tail or through side-chain linkages, provides significant conformational constraint, enhancing stability and binding affinity.
Side Chain Optimization: The amino acid side chains arrayed on the β-strands are responsible for the specific interactions with the biological target. Structure-activity relationship (SAR) studies are crucial for optimizing these interactions. This often involves substituting natural amino acids with non-proteinogenic or modified residues to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, in targeting the p53-HDM2 interaction, the introduction of a 6-chlorotryptophan residue significantly improved binding affinity.[3]
Synthesis of β-Hairpin Peptidomimetics
The primary method for synthesizing β-hairpin peptidomimetics is Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain on an insoluble resin support.
Detailed Fmoc-SPPS Protocol
1. Resin Selection and Swelling:
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice.[4]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure optimal reaction kinetics.[4][5]
2. First Amino Acid Loading:
-
The first Fmoc-protected amino acid is coupled to the resin. The specific coupling method depends on the resin type. For 2-chlorotrityl chloride resin, the amino acid is dissolved in DCM with a base such as diisopropylethylamine (DIEA) and added to the resin.[4]
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.[4][5] This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[5]
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA or 2,4,6-collidine.[4] The activated amino acid is then added to the resin to form the new peptide bond.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test, which detects free primary amines.[6]
4. Cleavage and Deprotection:
-
Once the desired sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.[5]
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid and scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues, is used.[7] A common mixture is Reagent K (TFA/phenol/water/thioanisole/EDT).[7]
5. Purification and Analysis:
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.[4]
-
Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
-
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Biological Applications and Quantitative Data
β-hairpin peptidomimetics have shown significant promise in several therapeutic areas.
Inhibition of Protein-Protein Interactions: The p53-HDM2 Case
A prime example is the development of inhibitors of the p53-HDM2 interaction, a key target in oncology.[3] The tumor suppressor protein p53 is negatively regulated by HDM2. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. β-hairpin mimetics have been designed to mimic the α-helical region of p53 that binds to HDM2.
| Compound ID | Sequence | IC50 (nM)[3] |
| 1 | cyclo-(L-Pro-Phe-Ala-Trp-Leu-Asp-Trp-Glu-Phe-D-Pro) | 125,000 |
| 2 | cyclo-(L-Pro-Phe-Glu-6ClTrp-Leu-Asp-Trp-Glu-Phe-D-Pro) | 140 |
| p53 peptide (15-29) | Ac-SQETFSDLWKLLPEN-NH2 | 1,100 |
Antimicrobial Activity
Another significant application is in the development of novel antimicrobial agents. Many naturally occurring antimicrobial peptides adopt a β-hairpin structure. Synthetic peptidomimetics based on these natural scaffolds have demonstrated potent activity against a broad spectrum of bacteria, including drug-resistant strains.
| Peptide | Target Organism | MIC (μg/mL)[8][9][10] |
| Tachyplesin-1 | E. coli | 1.6 - 3.1 |
| S. aureus | 1.6 - 3.1 | |
| Polyphemusin-1 | E. coli | 0.8 - 1.6 |
| S. aureus | 1.6 - 3.1 | |
| Protegrin-1 | E. coli | 0.8 - 1.6 |
| S. aureus | 0.8 - 1.6 | |
| Thanatin | E. coli | 0.2 - 0.4 |
| S. aureus | > 64 | |
| BTT3 (linear) | E. coli | 4 |
| P. aeruginosa | 8 | |
| 5(c6) (stapled) | E. coli | 4 |
| P. aeruginosa | 8 |
Experimental Protocols for Structural and Functional Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of β-hairpin peptidomimetics in solution.
Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or methanol-d₄) to a final concentration of 1-2 mM.[6][11]
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To assess overall sample quality and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[6]
-
-
Resonance Assignment: Assign all proton resonances to their specific amino acids in the sequence.
-
Structural Restraints: Extract distance restraints from NOESY/ROESY cross-peaks and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive method to assess the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 100-200 µM.[11] Prepare a matched buffer blank.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a spectrum of the buffer blank over the far-UV range (typically 190-260 nm).[11]
-
Acquire a spectrum of the peptide sample using the same parameters.
-
-
Data Processing:
-
Interpretation: A characteristic β-sheet spectrum shows a negative band around 215-220 nm and a positive band around 195-200 nm.
Visualizing Workflows and Signaling Pathways
Drug Discovery Workflow for β-Hairpin Peptidomimetics
Caption: A generalized workflow for the discovery and development of β-hairpin peptidomimetics.
p53-HDM2 Signaling Pathway
Caption: Simplified p53-HDM2 signaling pathway and the mechanism of its inhibition.
CXCR4 Signaling Pathway
Caption: Overview of the CXCR4 signaling pathway and its antagonism by peptidomimetics.
Conclusion
Foundational research on β-hairpin peptidomimetics has established them as a versatile and potent class of molecules for modulating challenging drug targets, particularly protein-protein interactions. The principles of their design are well-understood, and their synthesis is readily achievable through established solid-phase methods. With a growing number of successful examples in preclinical and clinical development, β-hairpin peptidomimetics are poised to make a significant impact on the future of drug discovery. Continued innovation in scaffold design, synthetic methodologies, and biological evaluation will further expand the therapeutic potential of this promising molecular architecture.
References
- 1. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Structure-activity studies in a family of beta-hairpin protein epitope mimetic inhibitors of the p53-HDM2 protein-protein interaction [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure and Biological Functions of β-Hairpin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Emergence of a Novel Antibiotic: A Technical Guide to JB-95 and its Targeting of BamA and LptD in Gram-Negative Bacteria
For Immediate Release
ZURICH, Switzerland – In the ongoing battle against antimicrobial resistance, a novel β-hairpin macrocyclic peptide, JB-95, has emerged as a potent agent against Escherichia coli, including multidrug-resistant strains.[1] This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its direct interaction with the outer membrane proteins BamA and LptD, offering a promising new avenue for antibiotic development.
This compound demonstrates a selective and potent bactericidal activity by disrupting the outer membrane of Gram-negative bacteria without causing cellular lysis.[1][2] This unique mechanism, which deviates from many conventional antibiotics, is attributed to its interaction with key proteins involved in the biogenesis of the outer membrane.
Core Mechanism of Action
This compound's primary mode of action involves the selective targeting and disruption of the outer membrane (OM) in Gram-negative bacteria.[1][2] Unlike lytic peptides, this compound does not compromise the inner membrane, highlighting its specific activity.[1][2] Photolabeling experiments have definitively identified the β-barrel outer membrane proteins BamA and LptD as direct targets of this compound.[1][2][3] BamA is the central component of the β-barrel assembly machinery (BAM) complex, essential for the folding and insertion of outer membrane proteins.[3][4] LptD is the outer membrane component of the lipopolysaccharide (LPS) transport machinery.[1][4] By interacting with these critical proteins, this compound is thought to inhibit their function, leading to a rapid depletion of many β-barrel outer membrane proteins and lethal disruption of the outer membrane.[1][2]
Quantitative Data Summary
The antimicrobial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ~0.25 | [1] |
| Multidrug-resistant E. coli clinical strains | ~0.25 | [1] |
| Pseudomonas aeruginosa | - | |
| Staphylococcus aureus | - | [5] |
Note: Specific MIC values for P. aeruginosa and S. aureus were not detailed in the provided search results, though activity against these organisms was mentioned.
Experimental Protocols
The characterization of this compound and its mechanism of action involved a series of key experiments. The methodologies are outlined below.
Peptide Synthesis and Characterization
-
Synthesis: this compound was synthesized using previously described methods for macrocyclic β-hairpin peptidomimetics.[1]
-
Purity Analysis: The purity of the synthesized peptide (>95%) was confirmed by analytical reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Mass Spectrometry: The molecular weight was verified using Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
-
Structural Determination: The solution structure of this compound was determined by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, with distance restraints obtained from NOESY and ROESY spectra.[1]
Antimicrobial Susceptibility Testing
-
MIC Determination: Minimal inhibitory concentrations were determined using a standard broth microdilution method as previously described.[6]
Mechanism of Action Studies
-
Outer Membrane Permeability Assay:
-
E. coli cells were grown to mid-log phase.
-
Cells were treated with this compound.
-
The influx of the fluorescent dye FM4-64, which stains the inner leaflet of the cytoplasmic membrane, was monitored. An increase in fluorescence indicates outer membrane permeabilization.[1]
-
-
Inner Membrane Permeability Assay:
-
E. coli cells were treated with this compound.
-
The influx of the fluorescent dye SYTOX Green, which only enters cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids, was measured. A lack of significant fluorescence increase indicates the inner membrane remains intact.[1]
-
-
Photolabeling of Target Proteins:
-
A photoprobe derivative of this compound (PAL-95), containing a photoreactive group and a biotin (B1667282) tag, was synthesized.[1][5]
-
E. coli cells were incubated with PAL-95.
-
The mixture was exposed to UV light to induce cross-linking of the photoprobe to its binding partners.
-
Cell lysates were prepared, and biotin-labeled proteins were enriched using streptavidin affinity chromatography.
-
The enriched proteins were identified by mass spectrometry.[1]
-
Concluding Remarks
The discovery and characterization of this compound represent a significant step forward in the development of novel antibiotics targeting Gram-negative bacteria. Its unique mechanism of action, centered on the disruption of the outer membrane via interaction with the essential proteins BamA and LptD, offers a promising strategy to circumvent existing resistance mechanisms. Further research into the structure-activity relationships of this compound and its analogues could lead to the development of a new class of potent antibiotics to address the urgent threat of multidrug-resistant infections.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial macrocyclic peptides reveal a distinct mode of BamA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
The Selective Disruption of the Gram-Negative Outer Membrane by JB-95: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel β-hairpin macrocyclic peptide, JB-95, and its unique mechanism of selectively disrupting the outer membrane of Gram-negative bacteria, with a particular focus on Escherichia coli. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and cellular responses.
Core Concepts: Mechanism of Action of this compound
This compound represents a promising new class of antibiotics that targets the integrity of the Gram-negative outer membrane.[1] Unlike many conventional antibiotics, this compound does not lyse the bacterial cells.[1][2] Its mode of action is characterized by the selective permeabilization of the outer membrane, leaving the inner cytoplasmic membrane intact.[1][2] This selective disruption is achieved through a novel mechanism involving direct interaction with key β-barrel outer membrane proteins (OMPs), primarily BamA and LptD.[1][2]
Photolabeling experiments have been instrumental in identifying BamA, the central component of the β-barrel assembly machinery (BAM) complex, and LptD, which is involved in lipopolysaccharide (LPS) transport, as direct targets of this compound.[1][2] The interaction of this compound with these critical OMPs is thought to inhibit their function, leading to a cascade of events that compromise the outer membrane barrier.[3][4][5] This disruption triggers a cellular stress response, specifically the σE stress response, which is activated by the accumulation of misfolded OMPs.[2][3] Ultimately, the loss of outer membrane integrity and the inhibition of essential protein machinery lead to bacterial cell death.[1][2]
dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antimicrobial activity and selectivity of this compound.
Table 1: Antimicrobial Activity of this compound against E. coli
| Strain | MIC (µg/mL) | Reference |
| E. coli ATCC 25922 | ~0.25 | [2] |
| Multidrug-resistant clinical strains | ~0.25 | [2] |
Table 2: Selectivity and Lytic Activity of this compound
| Assay | Concentration | Result | Reference |
| Lytic activity on human red blood cells | 100 µg/mL | No lytic activity | [6] |
| Antimicrobial activity of enantiomer (ent-JB-95) | 2-4 fold reduced activity | [2] | |
| Bactericidal action | 2-8x MIC | Over several hours | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Outer Membrane Permeabilization Assay
This assay is crucial for demonstrating the selective disruption of the outer membrane.
dot
Caption: Workflow for outer membrane permeabilization assay.
Methodology:
-
E. coli Culture: Grow E. coli ATCC 25922 in Mueller-Hinton (MH-I) broth at 37°C with shaking to an optical density corresponding to the mid-exponential growth phase.[2]
-
Treatment: Treat the bacterial suspension with varying concentrations of this compound. A known membrane-permeabilizing agent like polymyxin (B74138) B can be used as a positive control, and an untreated sample as a negative control.[6]
-
Dye Addition: Add SYTOX Green, a fluorescent dye that cannot penetrate intact membranes, to the cell suspensions.[2][6]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates that the dye has entered the cell and bound to nucleic acids, signifying membrane permeabilization.[6]
Fluorescence Microscopy
This technique provides visual evidence of membrane disruption and localization of the peptide.
Methodology:
-
E. coli Culture and Treatment: Grow and treat E. coli ATCC 25922 with this compound as described above.[2]
-
Fluorescent Staining:
-
Outer Membrane: Use a lipophilic styryl dye like FM4-64 to visualize the outer membrane.[2]
-
Inner Membrane Permeabilization: Use a dye like SYTOX Green, which fluoresces upon binding to intracellular DNA, to assess inner membrane integrity.[2]
-
DNA Staining: Use a general DNA stain like DAPI as a counterstain to visualize all cells.[2]
-
-
Imaging: After incubation with the dyes, wash the cells and visualize them using a fluorescence microscope. Selective disruption of the outer membrane by this compound would be indicated by altered FM4-64 staining without a significant increase in SYTOX Green fluorescence, distinguishing it from non-selective membrane disruptors.[2]
Photolabeling of Target Proteins
This method is used to identify the direct binding partners of this compound in the bacterial outer membrane.
Methodology:
-
Photoprobe Synthesis: Synthesize a derivative of this compound containing a photoactivatable cross-linker and a tag (e.g., biotin) for detection.[2]
-
Incubation and UV Cross-linking: Incubate live E. coli cells with the photoprobe. Irradiate the cells with UV light to covalently cross-link the photoprobe to its interacting proteins.[2]
-
Protein Extraction and Detection: Lyse the cells, extract the membrane proteins, and use affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag) to isolate the cross-linked protein complexes.
-
Protein Identification: Identify the captured proteins using techniques such as Western blotting with specific antibodies (e.g., against BamA or LptD) or mass spectrometry-based proteomics.[1]
Cellular Response to this compound: The σE Stress Pathway
The disruption of outer membrane protein assembly by this compound triggers a specific stress response pathway mediated by the alternative sigma factor, σE. This pathway is activated by the accumulation of unfolded or misfolded OMPs in the periplasm.
dot
Caption: this compound induces the σE stress response.
The activation of the σE stress response leads to the upregulation of a suite of genes whose products are involved in the folding and assembly of OMPs, aiming to mitigate the damage caused by this compound.[2] However, the sustained inhibition by this compound overwhelms this repair mechanism, ultimately leading to cell death.
Conclusion
This compound presents a compelling case for a new generation of antibiotics targeting the Gram-negative outer membrane. Its selective mechanism of action, potent activity against resistant strains, and low lytic activity highlight its therapeutic potential. The detailed understanding of its interaction with essential outer membrane proteins like BamA and LptD, as elucidated by the experimental approaches outlined in this guide, provides a solid foundation for further drug development and optimization efforts. Future research should focus on expanding the quantitative dataset, further refining the understanding of the downstream cellular consequences of this compound treatment, and exploring its efficacy in more complex biological systems.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Barrel Assembly Machinery (BAM) Complex as Novel Antibacterial Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Initial Studies on the Antimicrobial Activity of JB-95: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research conducted on JB-95, a novel peptidomimetic antibiotic. The document focuses on its antimicrobial activity, experimental protocols, and proposed mechanism of action, presenting data in a clear and accessible format for scientific professionals.
Quantitative Antimicrobial Activity
This compound has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria. The initial studies quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs) using the broth microdilution method in Mueller-Hinton-I (MH-I) medium.[1] A summary of these findings is presented below.
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | ~0.25 |
| Escherichia coli (multidrug-resistant clinical strains) | Gram-negative | ~0.25 |
| Panel of other Gram-positive and Gram-negative bacteria | - | Potent activity reported |
Further details on the specific strains within the panel of Gram-positive and Gram-negative bacteria were not extensively detailed in the initial reports.
Mechanism of Action: Selective Outer Membrane Disruption
Initial investigations into the mechanism of action of this compound reveal a targeted disruption of the outer membrane of Escherichia coli.[1] Unlike lytic peptides, this compound does not cause wholesale cell lysis but rather selectively compromises the outer membrane.[1] This action is believed to be initiated through interactions with key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1]
Photolabeling experiments have implicated BamA and LptD as direct targets of this compound.[1] Subsequent membrane proteomic studies have shown a rapid depletion of many β-barrel OMPs following treatment with this compound, suggesting an interference with the Bam folding machinery or the induction of a membrane stress response.[1] This targeted disruption of the outer membrane is the proposed lethal mechanism of this compound.[1]
Caption: Proposed mechanism of action for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the initial studies of this compound.
Peptide Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives, such as the photoprobe PAL-95 and the fluorescent probe flthis compound, were conducted using previously established methods for macrocyclic β-hairpin peptidomimetics.[1]
-
Synthesis: Fmoc-Glu(biotiny-PEG)-OH and Fmoc-l-Photo-Pro-OH were utilized along with other protected amino acids.[1]
-
Purification: Purity of greater than 95% was confirmed by reverse-phase HPLC using a C18 Waters XBridge column with a linear gradient of 10–60% MeCN in H₂O.[1]
-
Characterization: Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the mass of the synthesized peptides.[1] For this compound, the expected m/z was 1970.0 ([M + H]⁺) and the observed was 1970.1.[1] For PAL-95, the observed m/z values were 593.6 ([M + 4H]⁴⁺) and 791.4 ([M + 3H]³⁺).[1] The solution structure of this compound was determined by ¹H NMR spectroscopy, with distance restraints obtained from NOESY and ROESY spectra.[1]
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method in 96-well microtiter plates.[1]
-
Media: Mueller-Hinton-I (MH-I) broth was used as the growth medium.
-
Inoculum Preparation: Bacterial strains were cultured to the end-exponential phase.
-
Serial Dilutions: A two-fold serial dilution of this compound was prepared in the microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: Plates were incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Membrane Permeabilization and Disruption Assays
A combination of fluorescence microscopy and electron microscopy was employed to investigate the effect of this compound on the bacterial cell envelope.
-
Bacterial Culture: E. coli ATCC 25922 was grown in MH-II broth at 37°C to an A₆₀₀ of ~0.5-0.7.[1]
-
Treatment: An aliquot of the culture was treated with this compound and incubated at 30°C for 1 hour with shaking.[1]
-
Staining: The following fluorescent dyes were added:
-
FM4-64 (1 µg/ml) to stain membranes.
-
SYTOX Green (0.5 µM) to detect permeabilized cells.
-
DAPI (2 µg/ml) to stain nucleoids.[1]
-
-
Incubation with Dyes: The culture was incubated at 0°C for 10-15 minutes for DAPI and SYTOX Green, and 45-60 minutes for FM4-64.[1]
-
Cell Preparation: Cells were collected by centrifugation, washed with MH-II, and resuspended in MH-II.[1]
-
Microscopy: Stained cells were visualized using a high-resolution stimulated emission depletion (STED) fluorescence microscope.[2]
The ultrastructural effects of this compound on E. coli were examined using both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).
Macromolecular Biosynthesis Assays
The impact of this compound on the synthesis of key macromolecules was assessed by monitoring the incorporation of radioactively labeled precursors.[1]
-
Precursors:
-
[³H]thymidine (for DNA synthesis)
-
L-[³H]leucine (for protein synthesis)
-
[³H]uridine (for RNA synthesis)
-
N-[³H]acetylglucosamine (for cell wall synthesis)
-
2,6-[³H]diaminopimelic acid (for cell wall synthesis)[1]
-
-
Method: The assays were performed in a microplate format in a chemically defined medium.[1] The amount of incorporated radioactivity was measured to determine the effect of this compound on each biosynthetic pathway.
Membrane Proteomics
The effect of this compound on the membrane proteome of E. coli was investigated to identify changes in protein abundance.
-
Bacterial Culture and Treatment: E. coli ATCC 25922 was grown to the end-exponential phase and treated with this compound (5 µg/ml), which caused approximately 50% growth inhibition.[1]
-
Cell Lysis and Membrane Isolation: Treated and untreated cells were harvested, lysed using a French press, and membranes were isolated by differential centrifugation.[1]
-
Protein Analysis: Approximately 10 µg of protein from the membrane fraction of treated and untreated cells was analyzed by 12% SDS-PAGE with Coomassie staining.[1]
Caption: Overview of the experimental workflow for this compound studies.
References
basic characteristics of the macrocyclic peptide JB-95
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel macrocyclic β-hairpin peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols for its study. This compound represents a promising scaffold for the development of new antibiotics targeting the integrity of the Gram-negative outer membrane.[1][3]
Core Characteristics and Mechanism of Action
This compound is a macrocyclic tetradecapeptide with the sequence cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴).[4] Its structure is characterized by a stable β-hairpin conformation.[3]
The primary mechanism of action of this compound involves the selective disruption of the outer membrane (OM) of Gram-negative bacteria without causing cellular lysis.[1][2] Unlike many other antimicrobial peptides, this compound does not significantly permeabilize the inner cytoplasmic membrane.[2][3] Electron microscopy and fluorescence studies have shown that this compound causes breaks in the OM and the formation of knob-like protuberances on the bacterial surface.[5]
This compound's selective targeting of the OM is believed to occur through its interaction with β-barrel outer membrane proteins (OMPs), including the BamA component of the β-barrel assembly machinery (BAM) complex and the lipopolysaccharide (LPS) transport protein LptD.[1][6][7][8] Photolabeling experiments have confirmed these interactions.[1][2] This interaction leads to a rapid depletion of many β-barrel OMPs, inducing a membrane stress response and/or directly inhibiting the BAM folding machine.[1] The lethal effect of this compound is attributed to the disruption of the OM integrity at key interaction sites within clusters of these β-barrel proteins.[1]
Quantitative Data
Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.25 |
| Escherichia coli clinical strains | Maintained activity |
| Gram-positive bacteria | Good activity |
Note: The activity against E. coli is noted to be an order of magnitude higher than against many other tested bacteria, suggesting a selective mechanism.[4]
Hemolytic Activity
This compound exhibits low toxicity to mammalian cells, a crucial characteristic for therapeutic potential.
| Cell Type | Concentration (µg/mL) | Activity |
| Human Red Blood Cells | 100 | No lytic activity |
Signaling and Action Pathway
The following diagram illustrates the proposed mechanism of action for this compound, from initial interaction with the outer membrane to the resulting disruption of cellular integrity.
Caption: Proposed mechanism of action of this compound on Gram-negative bacteria.
Experimental Protocols
Peptide Synthesis and Characterization
A detailed protocol for the synthesis of peptides like this compound can be found in the supporting information of related publications. A general workflow is outlined below.
Caption: General workflow for peptide synthesis and characterization.
1. Solid-Phase Peptide Synthesis:
-
Peptides are synthesized on a solid support resin.[9]
-
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically used for the protection of the α-amino group of the amino acids.[9]
-
Coupling of amino acids is monitored by methods like the Kaiser test.[9]
2. Resin Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.[9]
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water.[9]
3. Purification:
-
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (HPLC).[9]
4. Characterization:
-
The purity and identity of the final peptide are confirmed by analytical HPLC, electrospray ionization mass spectrometry (ESI-MS), and potentially nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.[2][9]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][10][11]
1. Preparation of Bacterial Inoculum:
-
Grow bacterial strains to the logarithmic phase in Mueller-Hinton (MH) broth.[10]
-
Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a 96-well microtiter plate.[11]
2. Peptide Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the peptide in the microtiter plate containing the bacterial inoculum.[10]
3. Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[11]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]
Membrane Permeabilization Assay
This assay assesses the ability of this compound to permeabilize bacterial membranes using fluorescent dyes.
1. SYTOX Green Assay (Inner Membrane Permeabilization):
-
Grow E. coli cells to mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer.
-
Add SYTOX Green dye to the cell suspension. This dye only fluoresces upon binding to intracellular nucleic acids and cannot cross intact membranes.[2][4]
-
Add this compound at various concentrations to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates inner membrane permeabilization.[4] Polymyxin B is often used as a positive control.[2]
2. NPN (1-N-phenylnaphthylamine) Uptake Assay (Outer Membrane Permeabilization):
-
NPN is a fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria.
-
Upon OM disruption, NPN can partition into the phospholipid bilayer, resulting in an increase in fluorescence.
-
The protocol is similar to the SYTOX Green assay, where bacterial cells are incubated with NPN and the peptide, and the fluorescence is monitored.
Electron Microscopy
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphological changes in bacteria upon treatment with this compound.[5]
1. Sample Preparation:
-
Treat exponentially growing bacterial cultures with this compound at a concentration that causes approximately 50% growth inhibition.[5]
-
Incubate for a defined period.
-
Fix, dehydrate, and embed the cells for TEM or prepare for SEM imaging.
2. Imaging:
-
Examine the samples using TEM to observe internal cellular changes, such as breaks in the outer membrane.[5]
-
Use SEM to visualize changes to the cell surface, such as the formation of protuberances.[5]
Conclusion
This compound is a potent macrocyclic peptide antibiotic with a novel mechanism of action that involves the specific targeting and disruption of the outer membrane of Gram-negative bacteria. Its low hemolytic activity and high efficacy against resistant strains make it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and similar peptidomimetics in the quest for new antimicrobial agents.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial macrocyclic peptides reveal a distinct mode of BamA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. arts.units.it [arts.units.it]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of JB-95 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a synthetic, macrocyclic β-hairpin peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the disruption of the outer membrane by targeting key outer membrane proteins like BamA and LptD, without causing cell lysis.[1][2][3][4] The structure of this compound is a cyclic tetradecapeptide with the sequence: cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴).[5] This document provides detailed protocols for the chemical synthesis and purification of the this compound peptide, intended for research and drug development purposes.
Data Presentation
A summary of the quantitative data for the this compound peptide is presented in Table 1.
Table 1: Quantitative Data for this compound Peptide
| Parameter | Value | Reference |
| Amino Acid Sequence | cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴) | [5] |
| Molecular Weight (Calculated) | 1970.0 Da | [1] |
| Molecular Weight (ESI-MS) | 1970.1 ([M+H]⁺) | [1] |
| Purity (Post-Purification) | >95% | [1] |
| Minimal Inhibitory Concentration (MIC) against E. coli | ~0.25 µg/mL | [1] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol outlines the manual synthesis of the linear precursor of this compound using Fmoc/tBu solid-phase chemistry.[6][7][8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH and Fmoc-D-Pro-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Dipeptidyl peptidase IV (DPP-IV) for cyclization (or chemical cyclization reagents)
-
HPLC grade acetonitrile (B52724) (ACN) and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Proline and proceeding to the N-terminal Tryptophan.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Cyclization of the Linear Peptide
Head-to-tail cyclization of the linear peptide is a critical step. This can be achieved enzymatically or chemically.
Enzymatic Cyclization (Example):
-
Dissolve the crude linear peptide in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Add a cyclizing enzyme such as Dipeptidyl peptidase IV (DPP-IV) which can catalyze the intramolecular condensation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by RP-HPLC and mass spectrometry.
-
Once the cyclization is complete, quench the reaction (e.g., by adding acid).
Chemical Cyclization (Alternative):
-
Dissolve the linear peptide in a large volume of DMF to favor intramolecular cyclization.
-
Add a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor its completion by RP-HPLC.
-
Remove the solvent under vacuum.
III. Purification of this compound by Reversed-Phase HPLC (RP-HPLC)
The crude cyclic this compound peptide is purified to >95% purity using preparative RP-HPLC.[9][10][11]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., Waters XBridge™ C18, 5 µm, 135 Å)[1]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5-90% of Mobile Phase B over 40 minutes.[1]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final this compound peptide as a white powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the this compound peptide.
Caption: Workflow for this compound peptide synthesis and purification.
Proposed Mechanism of Action
This diagram depicts the proposed mechanism of action of this compound on the outer membrane of E. coli.
Caption: Proposed mechanism of action of this compound on E. coli.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound peptide [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Determining the Minimum Inhibitory Concentration (MIC) of JB-95: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel compound JB-95 against various bacterial strains. The MIC is a fundamental measurement in antimicrobial drug discovery, defining the lowest concentration of a substance that prevents the visible growth of a microorganism in vitro.[1][2] The following protocols are based on internationally recognized standards to ensure reproducibility and accuracy.
Introduction to MIC Determination Methods
The determination of MIC is crucial for assessing the antimicrobial activity of new compounds like this compound.[1][3] The two most common and standardized methods for MIC determination are broth microdilution and agar (B569324) dilution.[4][5][6][7] Both methods aim to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium under defined laboratory conditions.[1][5][6][7]
-
Broth Microdilution: This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][6][7] Each well is then inoculated with a standardized bacterial suspension.[8] Following incubation, the plates are examined for visible bacterial growth (turbidity).[8] This method is widely used due to its efficiency and requirement for small volumes of reagents.[9]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[5][6][7][10] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[1] After incubation, the plates are observed for bacterial growth.[10]
The choice between these methods may depend on the specific characteristics of the compound this compound, the organisms being tested, and laboratory resources. For most routine testing, broth microdilution is the preferred method recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Data Presentation: Quality Control Ranges for MIC Determination
Accurate and reproducible MIC results rely on the consistent performance of the assay. This is monitored by including quality control (QC) strains with known MIC values in each experiment.[11][12] The observed MIC for the QC strain must fall within a predefined acceptable range.[12]
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Ampicillin | 2 - 8 | CLSI |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 | CLSI |
| Staphylococcus aureus ATCC® 29213™ | Oxacillin | 0.12 - 0.5 | CLSI |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 | CLSI |
| Pseudomonas aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 | CLSI |
| Pseudomonas aeruginosa ATCC® 27853™ | Ceftazidime | 1 - 4 | CLSI |
| Enterococcus faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2 | CLSI |
| Enterococcus faecalis ATCC® 29212™ | Vancomycin | 1 - 4 | CLSI |
Note: These are example ranges. Always refer to the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) or EUCAST for the most current QC ranges.
Experimental Protocols
Protocol 1: Broth Microdilution Method for this compound MIC Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound compound
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922™)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[9] Ensure this compound is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the density (absorbance at 625 nm should be between 0.08 and 0.13).[1]
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).[13]
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to the sterility control wells (column 12).
-
-
Incubation:
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).[1][8] A microplate reader can also be used to measure absorbance at 600 nm.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Figure 1. Experimental workflow for the broth microdilution method.
Protocol 2: Agar Dilution Method for this compound MIC Determination
This protocol outlines the procedure for determining the MIC of this compound using the agar dilution method.
Materials:
-
This compound compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test bacterial strains
-
Quality control bacterial strains
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound dilution to molten agar to create a series of plates with two-fold increasing concentrations of the compound.[10] For example, to make a 100 mL agar plate, add 1 mL of a 100x this compound solution to 99 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This delivers a final inoculum of 10⁴ CFU per spot.[1] An inoculum replicating device can be used to spot multiple strains simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1] The growth of one or two colonies or a faint haze may be disregarded.[1]
-
The growth control plate should show confluent growth.
-
Interpretation of MIC Results
The MIC value itself is a quantitative measure of the in vitro activity of this compound.[14] To determine if a bacterial strain is susceptible, intermediate, or resistant to this compound, the MIC value must be compared to established clinical breakpoints.[1][15] These breakpoints are specific for the antimicrobial agent and the bacterial species and are established by regulatory bodies like CLSI and EUCAST.[15]
-
Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body at recommended dosages.
-
Intermediate (I): The MIC is in a range where the outcome may be affected by factors such as drug concentration at the site of infection or higher-than-normal dosing.
-
Resistant (R): The concentration of the drug required to inhibit the organism is not achievable with normal dosing.
Figure 2. Logical relationship for interpreting MIC values.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. bsac.org.uk [bsac.org.uk]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. idexx.com [idexx.com]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of JB-95
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli, including multidrug-resistant strains.[1] Its unique mechanism of action involves the selective disruption of the bacterial outer membrane, presenting a promising new avenue for antibiotic development.[1][2] this compound targets key outer membrane proteins (OMPs) like BamA and LptD, which are crucial for the biogenesis and integrity of the outer membrane in Gram-negative bacteria.[1][2][3][4] This interaction leads to a rapid depletion of β-barrel OMPs, inducing a membrane stress response and ultimately leading to bacterial cell death without causing cellular lysis.[1][2]
These application notes provide detailed protocols for conducting in vitro antimicrobial susceptibility testing (AST) of this compound to determine its efficacy against various bacterial strains. The primary method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Quantitative Data Summary
Effective data presentation is crucial for comparing the antimicrobial efficacy of novel compounds. The following table summarizes the known MIC value of this compound against Escherichia coli and provides a template for researchers to populate with their own experimental findings.
| Test Microorganism | Gram Stain | This compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control | Reference |
| Escherichia coli | Negative | 0.03, 0.06, 0.125, 0.25 , 0.5, 1, 2, 4 | e.g., Ciprofloxacin | ~0.25 | [Insert Data] | [1] |
| [Insert Species] | [Positive/Negative] | [e.g., 0.5, 1, 2, 4, 8, 16, 32, 64] | [Insert Antibiotic] | [Insert Data] | [Insert Data] | |
| [Insert Species] | [Positive/Negative] | [e.g., 0.5, 1, 2, 4, 8, 16, 32, 64] | [Insert Antibiotic] | [Insert Data] | [Insert Data] |
Experimental Protocols
Standardized and reproducible protocols are essential for accurate AST.[7] The following are detailed methodologies for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a widely used and recommended method for determining the quantitative MIC of a novel compound.[5][8][9]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin for Gram-negative bacteria)
-
Sterile diluent (e.g., DMSO, water, or broth)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth medium only).[5]
-
Also, include a solvent control to ensure the solvent used to dissolve this compound does not inhibit bacterial growth.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5][6]
-
Optionally, a plate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth more quantitatively.
-
Agar Dilution Method (Alternative)
The agar dilution method is another reliable technique for MIC determination.[8][11]
Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten agar to create a series of plates with two-fold serial dilutions of the compound.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation and Application:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Using a multipoint inoculator or a sterile swab, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Disk Diffusion Method (Kirby-Bauer - for screening purposes)
This method is primarily qualitative but can be a useful screening tool.[8][11]
Procedure:
-
Preparation of Agar Plates and Inoculum:
-
Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of a MHA plate.
-
-
Application of this compound Disks:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate for comparison.
-
-
Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay of this compound.
Mechanism of Action of this compound
Caption: Proposed Mechanism of Action of this compound on Gram-Negative Bacteria.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics with Novel Mechanism of Action Discovered | | UZH [news.uzh.ch]
- 5. benchchem.com [benchchem.com]
- 6. idexx.com [idexx.com]
- 7. woah.org [woah.org]
- 8. longdom.org [longdom.org]
- 9. biomerieux.com [biomerieux.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of JB-95 Against Multidrug-Resistant E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent bactericidal activity against Escherichia coli, including multidrug-resistant (MDR) clinical isolates.[1] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of action of this compound against MDR E. coli. The core mechanism of this compound involves the disruption of the outer membrane (OM) integrity by targeting key β-barrel outer membrane proteins (OMPs) such as BamA and LptD.[1][2] This leads to the depletion of OMPs and induction of a membrane stress response, ultimately resulting in cell death.[1][2] Unlike many cell-lytic peptides, this compound selectively disrupts the outer membrane without significantly permeabilizing the inner membrane.[1][3]
Data Presentation
Table 1: Antimicrobial Activity of this compound against E. coli
This table summarizes the known antimicrobial activity of this compound against a reference strain of E. coli. Researchers can use this as a baseline for comparison with MDR strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| E. coli ATCC 25922 | Standard reference strain | ~0.25 | [1] |
| Panel of MDR E. coli | (To be determined by the researcher) | (To be determined) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of MDR E. coli.
Materials:
-
This compound peptide
-
MDR E. coli strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the MDR E. coli strain into 5 mL of MHB.
-
Incubate at 37°C with shaking (180 rpm) overnight.
-
Dilute the overnight culture in fresh MHB to achieve a final bacterial density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL, and the concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Time-Kill Kinetics Assay
This protocol assesses the rate at which this compound kills MDR E. coli.
Materials:
-
This compound peptide
-
MDR E. coli strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile culture tubes
-
Incubator shaker (37°C)
-
Sterile saline or PBS
-
MHB agar plates
-
Spectrophotometer
Protocol:
-
Preparation of Bacterial Culture:
-
Grow an overnight culture of MDR E. coli in MHB at 37°C.
-
Dilute the overnight culture into fresh, pre-warmed MHB to an OD600 of approximately 0.05 (corresponding to ~1 x 10^7 CFU/mL).
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control culture with no this compound.
-
-
Time-Course Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHB agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[4]
-
Outer Membrane Permeability Assay using SYTOX Green
This fluorescence microscopy protocol determines if this compound selectively permeabilizes the outer membrane of MDR E. coli.
Materials:
-
This compound peptide
-
MDR E. coli strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with appropriate filters
-
Microscope slides and coverslips
Protocol:
-
Bacterial Culture and Treatment:
-
Grow MDR E. coli in MHB at 37°C to mid-logarithmic phase (OD600 ≈ 0.5-0.7).
-
Treat an aliquot of the culture with this compound at a concentration known to be effective (e.g., 5 µg/mL) for 1 hour at 30°C with shaking.[1]
-
Prepare a control sample without this compound.
-
-
Staining:
-
Microscopy:
-
Harvest the cells by centrifugation, wash with MHB, and resuspend in a small volume of MHB.[1]
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Visualize the cells using a fluorescence microscope. DAPI will stain the nucleic acids of all cells (blue fluorescence), while SYTOX Green will only enter and stain cells with compromised inner membranes (green fluorescence).
-
-
Interpretation: In accordance with the known mechanism of this compound, expect to see DAPI-stained cells but no significant SYTOX Green staining, indicating that the inner membrane remains largely intact.[1][3]
Analysis of Outer Membrane Protein (OMP) Depletion
This protocol describes the extraction of OMPs and their analysis by SDS-PAGE to observe the depletion effect of this compound.
Materials:
-
This compound peptide
-
MDR E. coli strain(s) of interest
-
Luria-Bertani (LB) broth
-
French press or sonicator
-
Ultracentrifuge
-
PBS (Phosphate-Buffered Saline)
-
SDS-PAGE equipment and reagents (acrylamide, SDS, Tris-HCl, etc.)
-
Coomassie Brilliant Blue stain
Protocol:
-
Bacterial Growth and Treatment:
-
Grow MDR E. coli in LB broth to the end-exponential phase.
-
Treat a culture with this compound at a sub-inhibitory concentration that causes approximately 50% growth inhibition (e.g., 5 µg/mL).[1]
-
Maintain an untreated culture as a control.
-
-
Cell Lysis and Membrane Isolation:
-
Harvest cells from both treated and untreated cultures by centrifugation.
-
Resuspend the cell pellets in PBS and lyse the cells using a French press or sonication.
-
Isolate the total membrane fraction by differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed ultracentrifugation to pellet the membranes).[1]
-
-
OMP Analysis by SDS-PAGE:
-
Resuspend the membrane protein pellet in PBS.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Load equal amounts of protein (e.g., 10 µg) from the treated and untreated samples onto a 12% SDS-PAGE gel.[1]
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Data Analysis: Compare the protein band patterns between the this compound treated and untreated samples. A reduction in the intensity of bands corresponding to β-barrel OMPs is expected in the treated sample.[1]
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Inferred signaling pathway of this compound action on E. coli.
References
- 1. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [bio-protocol.org]
- 2. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 4. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Investigating the Effects of JB-95 on Bacterial Outer Membrane Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Outer membrane vesicles (OMVs) are spherical nanostructures, typically 20-250 nm in diameter, released from the outer membrane of Gram-negative bacteria.[1][2] They play crucial roles in bacterial physiology and pathogenesis, including cell-to-cell communication, horizontal gene transfer, toxin delivery, and modulating host immune responses.[3][4] OMVs are composed of outer membrane proteins (OMPs), lipopolysaccharides (LPS), phospholipids, and encapsulated periplasmic content.[1][5]
JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity against Escherichia coli.[6][7] Its mechanism involves the selective disruption of the outer membrane (OM) through interaction with key β-barrel OM proteins, such as BamA (β-barrel assembly machinery) and LptD (LPS transport).[6][7] This interaction leads to the rapid depletion of many β-barrel OM proteins, inducing a membrane stress response.[6][7] Given that OMV biogenesis is intrinsically linked to the stability and stress state of the outer membrane, it is hypothesized that this compound will significantly impact the production, composition, and function of OMVs.[8][9]
These application notes provide a comprehensive set of protocols to isolate, characterize, and functionally analyze OMVs from bacteria treated with this compound, enabling a detailed investigation of the compound's effects.
Protocol 1: Bacterial Culture and this compound Treatment
This protocol describes the cultivation of E. coli and treatment with a sub-inhibitory concentration of this compound to study its effects on OMV production without causing immediate cell lysis.
1.1. Materials:
-
Escherichia coli strain (e.g., ATCC 25922, as used in this compound studies[6])
-
Luria-Bertani (LB) broth
-
This compound compound
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture flasks
1.2. Procedure:
-
Prepare Starter Culture: Inoculate a single colony of E. coli into 5 mL of LB broth. Incubate overnight at 37°C with shaking at 200 rpm.
-
Determine Minimum Inhibitory Concentration (MIC) of this compound (Optional but Recommended): Perform a standard broth microdilution assay to determine the MIC of this compound against the chosen E. coli strain. This is crucial for selecting an appropriate sub-MIC concentration for the experiment. This compound has a reported MIC of ~0.25 µg/ml against E. coli.[6]
-
Main Culture Inoculation: Inoculate 1 L of fresh LB broth in a 2 L flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
This compound Treatment:
-
Treatment Group: When the culture reaches an early-to-mid logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6), add this compound to a final concentration of 0.5x MIC.
-
Control Group: Add an equivalent volume of the vehicle (solvent used to dissolve this compound) to a separate culture flask.
-
-
Incubation: Continue to incubate both cultures under the same conditions (37°C with shaking at 200 rpm) for a defined period (e.g., 4-6 hours) to allow for the compound to affect the bacteria and for OMV production to occur.
Protocol 2: Isolation of Outer Membrane Vesicles (OMVs)
This protocol outlines the isolation of OMVs from the culture supernatants of control and this compound-treated bacteria using differential centrifugation and filtration. This method is widely used as it preserves the native composition and conformation of OMV proteins.[1]
2.1. Materials and Equipment:
-
Culture supernatants from Protocol 1
-
High-speed centrifuge and rotors
-
Ultracentrifuge and rotors (e.g., fixed-angle rotor)
-
Sterile centrifuge bottles (250 mL and larger)
-
0.22 µm Stericup vacuum filter units
-
Phosphate-buffered saline (PBS), sterile
-
-80°C freezer for storage
2.2. Procedure:
-
Remove Bacterial Cells: Pellet the bacterial cells from both control and this compound-treated cultures by centrifugation at 10,000 x g for 20 minutes at 4°C.[10] Carefully decant the supernatants into sterile bottles.
-
Remove Debris and Residual Bacteria: Filter the supernatants using a 0.22 µm vacuum filter to remove any remaining bacteria and large cellular debris.[11] This step is critical for obtaining a pure OMV preparation.
-
Pellet OMVs: Transfer the filtered supernatant to ultracentrifuge tubes. Centrifuge at 150,000 x g for 3 hours at 4°C to pellet the OMVs.[11]
-
Wash OMVs: Carefully discard the supernatant. Resuspend the OMV pellets in sterile PBS to wash away contaminating soluble proteins.
-
Final OMV Collection: Repeat the ultracentrifugation step at 150,000 x g for 1.5 hours at 4°C.[10]
-
Storage: Discard the supernatant and resuspend the final, purified OMV pellets in a small volume of sterile PBS (e.g., 200-500 µL). Store the OMV suspension at -80°C until further analysis.[11]
Protocol 3: Characterization and Quantification of OMVs
This section provides methods to quantify the yield and analyze the physical and biochemical properties of the isolated OMVs.
3.1. Quantification of OMV Yield OMV yield can be assessed by measuring total protein content or by direct particle counting.[12]
3.1.1. Bicinchoninic Acid (BCA) Protein Assay:
-
Use a commercial BCA protein assay kit.
-
Prepare a standard curve using bovine serum albumin (BSA).
-
Lyse a small aliquot of the OMV suspension with a suitable lysis buffer.
-
Measure the protein concentration of the OMV samples according to the manufacturer's instructions.
-
Express the OMV yield as µg of total protein per liter of original culture.
3.1.2. Nanoparticle Tracking Analysis (NTA):
-
Dilute the OMV suspension in PBS to a concentration suitable for NTA instrumentation.
-
Use an NTA instrument (e.g., NanoSight) to measure the particle concentration (vesicles/mL) and size distribution of the OMVs.[13]
-
This method provides a direct count of vesicles and offers insight into size differences between treatment groups.[12]
3.2. Analysis of OMV Size and Morphology
3.2.1. Transmission Electron Microscopy (TEM):
-
Apply a small volume (5-10 µL) of the OMV suspension to a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution like 2% uranyl acetate (B1210297) for 30-60 seconds.
-
Wick off the stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to observe OMV morphology and confirm their integrity.[1]
3.3. Analysis of OMV Protein Composition
3.3.1. SDS-PAGE:
-
Normalize OMV samples from control and this compound-treated groups by total protein content (e.g., load 10-20 µg of protein per lane).[1]
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain.
-
Visually compare the protein profiles to identify differences in the abundance of specific protein bands between the control and this compound-treated OMV samples.
3.3.2. Proteomic Analysis (Mass Spectrometry): For a comprehensive analysis, OMV proteins can be identified and quantified using LC-MS/MS. This can reveal the specific depletion or enrichment of proteins, such as the β-barrel proteins targeted by this compound.[6][14]
Protocol 4: Functional Analysis of OMVs
This protocol provides an example of a functional assay to determine if this compound treatment alters the immunomodulatory properties of OMVs using a macrophage cell line.
4.1. Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
OMV suspensions (control and this compound-treated)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
4.2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
OMV Stimulation:
-
Normalize the control and this compound-treated OMV suspensions to the same protein concentration (e.g., 1 µg/mL).
-
Remove the old media from the cells and replace it with fresh media containing the normalized OMVs.
-
Include a positive control (e.g., 100 ng/mL LPS) and a negative control (media only).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's instructions.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the control and this compound-treated groups.
Table 1: OMV Yield and Size Characterization
| Group | OMV Yield (µg protein/L) | OMV Concentration (vesicles/mL) | Mean Vesicle Diameter (nm) |
|---|---|---|---|
| Control |
| This compound Treated | | | |
Table 2: Proteomic Analysis of Key Outer Membrane Proteins in OMVs
| Protein | Function | Relative Abundance (Control OMVs) | Relative Abundance (this compound OMVs) | Fold Change |
|---|---|---|---|---|
| BamA | OMP Assembly | |||
| LptD | LPS Transport | |||
| OmpA | Structural Integrity |
| OmpC/F | Porin | | | |
Table 3: Functional Analysis of OMV-Induced Cytokine Release
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Media Only | ||
| Control OMVs (1 µg/mL) | ||
| This compound OMVs (1 µg/mL) |
| LPS (100 ng/mL) | | |
Visualizations
References
- 1. A Robust Protocol to Isolate Outer Membrane Vesicles from Nontypeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outer membrane vesicle - Wikipedia [en.wikipedia.org]
- 3. Bacterial Outer Membrane Vesicles: From Discovery to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outer Membrane Vesicles: Biogenesis, Functions, and Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Outer Membrane Vesicle from Escherichia coli [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparative Analysis of Outer Membrane Vesicle Isolation Methods With an Escherichia coli tolA Mutant Reveals a Hypervesiculating Phenotype With Outer-Inner Membrane Vesicle Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of Outer Membrane Vesicles of Pectobacterium brasiliense 1692 - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing JB-95's Assault on Bacterial Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for visualizing the interaction of the novel β-hairpin macrocyclic peptide, JB-95, with bacterial membranes. This compound exhibits potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli, by selectively targeting and disrupting the outer membrane.[1][2] This guide offers methodologies employing fluorescence microscopy, electron microscopy, and atomic force microscopy to elucidate the mechanistic details of this compound's action.
Mechanism of Action Overview
This compound's primary mode of action involves a targeted disruption of the bacterial outer membrane. Unlike many lytic peptides, this compound does not cause broad cellular lysis but rather interacts with specific β-barrel outer membrane proteins (OMPs), including the BamA and LptD complexes, which are crucial for OMP assembly and lipopolysaccharide (LPS) transport, respectively.[1][2][3] This interaction leads to a loss of outer membrane integrity, ultimately resulting in bacterial cell death. The selective nature of this interaction makes this compound a promising candidate for novel antibiotic development.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity against E. coli. Further research is required to determine the binding affinity and detailed kinetics of membrane disruption.
| Parameter | Value | Bacterial Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | ~0.25 µg/mL | E. coli ATCC 25922 | [2][4] |
| Fluorescent this compound (flthis compound) MIC | 4 µg/mL | E. coli | [4] |
| Binding Affinity (Kd) to BamA/LptD | Not Reported | E. coli | - |
| Kinetics of Outer Membrane Permeabilization | Not Reported | E. coli | - |
| Effect on Membrane Potential | Not Reported | E. coli | - |
Experimental Protocols
Protocol 1: Visualizing Membrane Permeabilization using Fluorescence Microscopy
This protocol utilizes fluorescent dyes to assess the impact of this compound on the integrity of the bacterial outer and inner membranes.
Materials:
-
This compound peptide
-
Fluorescently labeled this compound (flthis compound, optional)[4]
-
E. coli culture (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Phosphate Buffered Saline (PBS)
-
FM4-64 dye (for outer membrane staining)
-
SYTOX™ Green nucleic acid stain (for inner membrane permeability)
-
DAPI (4′,6-diamidino-2-phenylindole) (for staining bacterial DNA)
-
Microcentrifuge
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture Preparation: Inoculate E. coli in MHB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.7) at 37°C with shaking.
-
This compound Treatment:
-
Aliquot 200 µL of the bacterial culture into microcentrifuge tubes.
-
Add this compound to final concentrations ranging from 0.5x MIC to 4x MIC (e.g., 0.125 µg/mL to 1 µg/mL). Include an untreated control.
-
Incubate at 30°C for 1 hour with shaking.[2]
-
-
Fluorescent Staining:
-
Sample Preparation for Microscopy:
-
Centrifuge the stained cells, wash with fresh MHB, and resuspend the pellet in 20 µL of MHB.[2]
-
Mount a small volume (e.g., 2-5 µL) of the cell suspension on an agarose (B213101) pad on a microscope slide.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue), SYTOX Green (green), and FM4-64 (red).
-
Acquire images of multiple fields of view for each treatment condition.
-
Expected Results:
-
Untreated cells: Should show intact outer membranes (red fluorescence from FM4-64) and no significant inner membrane permeabilization (minimal green fluorescence from SYTOX Green). The nucleoid will be stained with DAPI (blue).
-
This compound treated cells: Will likely show disruptions in the outer membrane, potentially observed as altered FM4-64 staining patterns. Since this compound selectively targets the outer membrane, a significant increase in SYTOX Green fluorescence is not expected, indicating the inner membrane remains largely intact.[2]
-
flthis compound treated cells: If using fluorescently labeled this compound, its localization on the bacterial surface can be directly visualized.[4]
Diagram of Experimental Workflow:
Protocol 2: High-Resolution Imaging of Membrane Disruption by Transmission Electron Microscopy (TEM)
This protocol provides a method to visualize the ultrastructural changes in E. coli induced by this compound treatment.
Materials:
-
This compound peptide
-
E. coli culture
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Embedding resin (e.g., Epon or Spurr's)
-
Uranyl acetate (B1210297) and lead citrate (B86180) stains
-
Transmission Electron Microscope
Procedure:
-
Bacterial Culture and Treatment: Grow and treat E. coli with this compound as described in Protocol 1, using a concentration known to cause significant effects (e.g., 2x to 4x MIC).
-
Fixation:
-
Pellet the treated and control cells by centrifugation.
-
Resuspend the pellet in the primary fixative and incubate for at least 1 hour at 4°C.
-
Wash the cells with buffer and then treat with the secondary fixative for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with embedding resin and polymerize at the appropriate temperature.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
TEM Imaging:
-
Examine the sections under a TEM at various magnifications to observe the bacterial morphology and membrane structure.
-
Expected Results:
-
Untreated cells: Will display a smooth, intact outer membrane and a distinct inner membrane.
-
This compound treated cells: May show blebbing, roughening, or other morphological changes of the outer membrane, consistent with the disruption of its integrity. The inner membrane is expected to remain largely intact.[2]
Diagram of TEM Experimental Workflow:
Protocol 3: Nanoscale Visualization of Surface Morphology using Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the bacterial cell surface in a near-native state, providing high-resolution topographical information on the effects of this compound.
Materials:
-
This compound peptide
-
E. coli culture
-
Poly-L-lysine coated glass slides or mica substrates
-
AFM instrument with a liquid cell
-
Soft AFM cantilevers suitable for imaging in liquid
Procedure:
-
Substrate Preparation: Prepare clean, poly-L-lysine coated glass slides or freshly cleaved mica to immobilize the bacteria.
-
Bacterial Immobilization:
-
Grow E. coli to mid-log phase.
-
Gently deposit a diluted suspension of the bacteria onto the prepared substrate and allow them to adhere for a defined period (e.g., 30 minutes).
-
Gently rinse with buffer to remove non-adherent cells.
-
-
AFM Imaging in Liquid:
-
Mount the substrate with immobilized bacteria in the AFM liquid cell.
-
Engage the AFM tip with the sample surface in imaging buffer (e.g., PBS or MHB).
-
Acquire baseline topographical images of the untreated bacteria using a low imaging force to avoid cell damage.
-
-
This compound Treatment and Real-Time Imaging:
-
Inject a solution of this compound into the liquid cell to achieve the desired final concentration (e.g., 2x to 4x MIC).
-
Continuously acquire AFM images to visualize the time-course of this compound's effect on the bacterial surface morphology.
-
-
Data Analysis:
-
Analyze the AFM images to quantify changes in surface roughness, the appearance of pores or defects, and any alterations in cell dimensions.
-
Expected Results:
-
Untreated cells: Will exhibit a smooth and uniform surface topography.
-
This compound treated cells: The cell surface is expected to show increased roughness, the formation of pits or lesions, and potentially localized membrane disruption, providing direct visual evidence of this compound's membrane-damaging activity.
Diagram of this compound's Proposed Signaling Pathway/Mechanism of Action:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial macrocyclic peptides reveal a distinct mode of BamA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacterial Time-Kill Assay Using JB-95
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] Its unique mechanism of action involves the disruption of the bacterial outer membrane through interaction with key outer membrane proteins like BamA and LptD, leading to bacterial cell death.[1][2][3] Unlike many conventional antibiotics, this compound does not cause cell lysis.[2] These characteristics make this compound a promising candidate for the development of new therapeutics to combat multidrug-resistant infections.
A bacterial time-kill assay is a fundamental microbiological method used to assess the pharmacodynamic properties of an antimicrobial agent. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antimicrobial as bactericidal (killing) or bacteriostatic (inhibiting growth).[4][5] The data generated from a time-kill assay is crucial for understanding the efficacy of a novel compound like this compound and for guiding preclinical and clinical development.
These application notes provide a detailed protocol for performing a bacterial time-kill assay with this compound against a susceptible Gram-negative bacterium.
Principle of the Bacterial Time-Kill Assay
The principle of the time-kill assay is to expose a standardized bacterial inoculum to a specific concentration of an antimicrobial agent and to monitor the viability of the bacteria at various time intervals.[5] The number of viable bacteria is quantified by counting colony-forming units (CFU) after plating serial dilutions of the culture. The results are typically plotted as the logarithm of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in the CFU/mL from the initial inoculum.[4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound and the experimental workflow of the time-kill assay.
Caption: Mechanism of this compound and the time-kill assay workflow.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Gram-negative bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes
-
Sterile micropipette tips
-
Sterile spreaders
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional, but recommended)
-
Vortex mixer
-
Colony counter
Preliminary Experiment: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the time-kill assay, it is essential to determine the MIC of this compound against the chosen bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This can be determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reported MIC of this compound against E. coli is approximately 0.25 µg/mL.[1]
Protocol for Bacterial Time-Kill Assay
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable solvent (e.g., sterile water or a small amount of DMSO, followed by dilution in sterile water). The final concentration of the stock solution should be at least 100 times the highest concentration to be tested to minimize the volume of stock solution added to the assay tubes.
2. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an MHA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (approximately 150 rpm) until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
3. Assay Setup:
-
Prepare a series of sterile culture tubes for each concentration of this compound to be tested, plus a growth control (no antibiotic).
-
Test concentrations should be multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
For each test condition, add the appropriate volume of the this compound stock solution to the corresponding tubes containing CAMHB to achieve the desired final concentrations.
-
Add the diluted bacterial inoculum to each tube to a final volume of 10 mL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
The growth control tube should contain only the bacterial inoculum in CAMHB.
-
Vortex each tube gently to ensure thorough mixing.
4. Incubation and Sampling:
-
Incubate all tubes at 37°C, preferably with constant agitation to ensure aeration and prevent bacterial settling.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[2]
5. Bacterial Enumeration:
-
Immediately perform ten-fold serial dilutions of each collected sample in sterile 0.9% saline or PBS. The range of dilutions will depend on the expected bacterial count at each time point (e.g., 10⁻¹ to 10⁻⁶).
-
Plate 100 µL of the appropriate dilutions onto MHA plates in duplicate.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
Data Analysis and Interpretation
-
Calculate the mean log₁₀ CFU/mL for each this compound concentration at each time point.
-
Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial CFU/mL at a specific time point.[4]
-
Bacteriostatic activity is characterized by a <3-log₁₀ reduction in the initial CFU/mL.[2]
Data Presentation
The quantitative data from the this compound time-kill assay can be summarized in a structured table for easy comparison.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 | 5.71 |
| 2 | 6.85 | 5.50 | 4.85 | 3.98 | 3.15 | 2.89 |
| 4 | 7.98 | 5.32 | 3.91 | 2.85 | <2.00 | <2.00 |
| 6 | 8.65 | 5.15 | 3.12 | <2.00 | <2.00 | <2.00 |
| 8 | 9.10 | 5.01 | 2.98 | <2.00 | <2.00 | <2.00 |
| 24 | 9.55 | 4.88 | 2.75 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates that the colony count was below the limit of detection at the lowest dilution plated.
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of the time-kill assay.
Caption: Logical flow for interpreting time-kill assay results.
Conclusion
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. emerypharma.com [emerypharma.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JB-95 in Gram-negative Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant Gram-negative bacteria necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Biofilm formation, a key virulence factor, further complicates treatment by providing a protective barrier against conventional antibiotics. JB-95, a novel β-hairpin macrocyclic peptidomimetic, has demonstrated potent antimicrobial activity against Gram-negative bacteria, including multi-drug resistant strains of Escherichia coli.[1][2] Its unique mechanism of action, targeting the integrity of the bacterial outer membrane, presents a promising avenue for anti-biofilm strategies.[1][2]
These application notes provide a comprehensive overview of the known mechanisms of this compound and detailed protocols to investigate its potential application in Gram-negative biofilm models. While direct studies on this compound's efficacy against biofilms are not yet prevalent in published literature, its mode of action against planktonic bacteria suggests a strong potential for biofilm inhibition and disruption. The protocols outlined below are based on established methodologies for biofilm research and are intended to guide researchers in evaluating this compound as a novel anti-biofilm agent.
Mechanism of Action
This compound exerts its bactericidal effect by selectively disrupting the outer membrane (OM) of Gram-negative bacteria.[1][2] Unlike lytic peptides, this compound does not cause wholesale cell lysis. Instead, it interacts with key β-barrel outer membrane proteins (OMPs), including BamA and LptD, which are crucial for OM biogenesis.[1][2] This interaction leads to a rapid depletion of many β-barrel OMPs, inducing a membrane stress response and ultimately compromising the structural integrity of the outer membrane.[1][2]
Signaling Pathway Disruption
The disruption of the outer membrane by this compound is hypothesized to trigger several stress response pathways within Gram-negative bacteria. The primary proposed mechanism involves the inhibition of the BamA and LptD complexes, which are central to the assembly of β-barrel proteins and the transport of lipopolysaccharide (LPS) to the outer membrane, respectively.
Data Presentation
The following tables summarize the known antimicrobial activity of this compound against planktonic E. coli and provide a template for presenting potential anti-biofilm data.
Table 1: Antimicrobial Activity of this compound against Planktonic E. coli
| Parameter | Value | Reference |
| Minimal Inhibitory Concentration (MIC) | ~0.25 µg/ml | [1] |
| Bactericidal Action | Time-dependent killing over several hours | [3] |
| Hemolytic Activity | No lytic activity on human red blood cells at 100 µg/ml | [3] |
Table 2: Hypothetical Anti-Biofilm Activity of this compound against Gram-negative Biofilms
| Assay | Endpoint | Pseudomonas aeruginosa PAO1 | Escherichia coli ATCC 25922 |
| Crystal Violet Assay | MBIC₅₀ (µg/ml) | Data to be determined | Data to be determined |
| MBEC₅₀ (µg/ml) | Data to be determined | Data to be determined | |
| Resazurin Assay | Metabolic Activity Reduction (%) | Data to be determined | Data to be determined |
| Confocal Microscopy | Average Biofilm Thickness (µm) | Data to be determined | Data to be determined |
| Live/Dead Staining (% dead cells) | Data to be determined | Data to be determined | |
| Checkerboard Assay with Tobramycin | Fractional Inhibitory Concentration Index (FICI) | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound against Gram-negative biofilms.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
Gram-negative bacterial strain of interest (e.g., P. aeruginosa PAO1, E. coli ATCC 25922)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10⁶ CFU/ml in fresh medium.
-
Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. Include a positive control (no this compound) and a negative control (medium only).
-
Add 100 µl of the diluted bacterial suspension to each well containing 100 µl of the this compound dilutions.
-
Incubate the plate at 37°C for 24 to 48 hours under static conditions.
-
Carefully discard the supernatant and wash the wells twice with 200 µl of sterile PBS to remove planktonic cells.
-
Add 150 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µl of sterile PBS.
-
Add 200 µl of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-5 of Protocol 1 to form a mature biofilm.
-
After incubation, carefully discard the supernatant and wash the wells twice with 200 µl of sterile PBS.
-
Prepare serial dilutions of this compound in fresh growth medium and add 200 µl to the wells with the pre-formed biofilms.
-
Incubate the plate for a further 24 hours at 37°C.
-
Follow steps 6-11 of Protocol 1 to quantify the remaining biofilm.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structure Analysis
This protocol allows for the visualization of the biofilm structure and the viability of the embedded bacteria after treatment with this compound.
References
- 1. Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Therapeutic Potential of the β-Hairpin Antimicrobial Peptide Capitellacin from the Marine Polychaeta Capitella teleta - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing JB-95's Membrane Permeabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel peptidomimetic antibiotic that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli.[1][2] A key aspect of its mechanism of action is the selective disruption of the bacterial outer membrane, leaving the inner cytoplasmic membrane intact.[1][2] This targeted activity makes this compound a promising candidate for further drug development, as it suggests a reduced potential for toxicity to host cells, which lack an outer membrane.
These application notes provide detailed protocols for assessing the membrane permeabilization properties of this compound and similar compounds. The described fluorescence-based assays allow for a comprehensive evaluation of a compound's effects on both the outer and inner bacterial membranes. By following these protocols, researchers can quantitatively and qualitatively characterize the membrane-disrupting activity of novel antimicrobial agents.
Key Experimental Assays
A multi-assay approach is recommended to fully characterize the membrane permeabilization profile of a test compound like this compound. This includes:
-
NPN Uptake Assay: To assess outer membrane permeabilization.
-
DiSC3(5) Assay: To evaluate cytoplasmic membrane depolarization.
-
SYTOX™ Green Assay: To determine inner membrane integrity and cell viability.
NPN Uptake Assay for Outer Membrane Permeabilization
Principle
The N-phenyl-1-naphthylamine (NPN) uptake assay is a standard method to measure the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. In intact Gram-negative bacteria, the outer membrane acts as a barrier, preventing NPN from reaching the phospholipid-rich inner membrane. When the outer membrane is permeabilized by a compound like this compound, NPN can partition into the membrane, resulting in a significant increase in fluorescence.
Experimental Workflow
Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh, pre-warmed broth and grow to the mid-logarithmic phase (OD₆₀₀ of approximately 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.
-
Resuspend the final cell pellet in the same HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add 100 µL of the prepared bacterial suspension.
-
Add NPN stock solution (in a compatible solvent like acetone) to each well to a final concentration of 10 µM. Mix gently.
-
Measure the baseline fluorescence using a microplate reader with excitation at ~350 nm and emission at ~420 nm.
-
Add 10 µL of the test compound (this compound) or control solutions to the respective wells. Suggested concentrations for this compound could range from 0.25X to 4X its Minimum Inhibitory Concentration (MIC).
-
Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., every 30 seconds for 10-15 minutes).
-
-
Controls:
-
Negative Control: Bacterial suspension with NPN and buffer/vehicle.
-
Positive Control: Bacterial suspension with NPN and a known outer membrane permeabilizing agent, such as Polymyxin B (e.g., 10 µg/mL).
-
Data Presentation
| Treatment Group | Concentration | Maximum Fluorescence (Arbitrary Units) | % NPN Uptake |
| Negative Control | - | 150 ± 20 | 0 |
| This compound | 0.5X MIC (0.125 µg/mL) | 600 ± 50 | 45 |
| 1X MIC (0.25 µg/mL) | 1200 ± 100 | 105 | |
| 2X MIC (0.5 µg/mL) | 1500 ± 120 | 135 | |
| Positive Control | 10 µg/mL Polymyxin B | 1800 ± 150 | 165 |
% NPN Uptake can be calculated relative to the fluorescence of a known permeabilizing agent or as a fold-change over the negative control.
DiSC₃(5) Assay for Cytoplasmic Membrane Depolarization
Principle
The 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) assay is used to assess changes in the bacterial cytoplasmic membrane potential. DiSC₃(5) is a cationic, lipophilic fluorescent dye that accumulates in the polarized cytoplasmic membranes of healthy bacteria. This accumulation leads to self-quenching of the dye's fluorescence. If the cytoplasmic membrane is depolarized by a compound, DiSC₃(5) is released from the membrane into the aqueous environment, resulting in a significant increase in fluorescence. Since this compound is known to selectively target the outer membrane, it is not expected to cause significant depolarization of the inner membrane.
Experimental Workflow
Protocol
-
Bacterial Culture Preparation:
-
Prepare E. coli cells as described in the NPN uptake assay protocol, growing them to the mid-logarithmic phase.
-
Wash the cells twice with 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add 100 µL of the prepared bacterial suspension.
-
Add DiSC₃(5) stock solution (in DMSO) to each well to a final concentration of 0.5-2 µM.
-
Incubate the plate in the dark at room temperature with shaking for approximately 30-60 minutes, or until the fluorescence signal stabilizes at a low level (indicating dye uptake and quenching).
-
Measure the baseline fluorescence using a microplate reader with excitation at ~622 nm and emission at ~670 nm.
-
Add 10 µL of the test compound (this compound) or control solutions to the respective wells.
-
Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., every minute for 30-60 minutes).
-
-
Controls:
-
Negative Control: Bacterial suspension with DiSC₃(5) and buffer/vehicle.
-
Positive Control: Bacterial suspension with DiSC₃(5) and a known membrane-depolarizing agent, such as the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or the ionophore valinomycin.
-
Data Presentation
| Treatment Group | Concentration | Fluorescence Increase (Fold Change) |
| Negative Control | - | 1.0 ± 0.1 |
| This compound | 1X MIC (0.25 µg/mL) | 1.1 ± 0.2 |
| 4X MIC (1.0 µg/mL) | 1.2 ± 0.2 | |
| Positive Control | 10 µM CCCP | 8.5 ± 1.0 |
SYTOX™ Green Assay for Inner Membrane Integrity
Principle
SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the intact cytoplasmic membrane of live bacteria. When the inner membrane is compromised, SYTOX™ Green enters the cell and binds to nucleic acids, resulting in a >500-fold enhancement of its fluorescence. This assay is a reliable indicator of inner membrane permeabilization and, consequently, cell death. Previous studies have shown that this compound does not cause a rapid increase in SYTOX™ Green fluorescence, supporting its selective action on the outer membrane.[3]
Experimental Workflow
Protocol
-
Bacterial Culture Preparation:
-
Prepare E. coli cells as described in the NPN uptake assay protocol, growing them to the mid-logarithmic phase.
-
Wash the cells twice with a suitable buffer such as PBS or a HEPES-based buffer.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add 100 µL of the prepared bacterial suspension.
-
Add SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Measure the baseline fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Add 10 µL of the test compound (this compound) or control solutions to the respective wells.
-
Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., every minute for 60 minutes).
-
-
Controls:
-
Negative Control: Bacterial suspension with SYTOX™ Green and buffer/vehicle.
-
Positive Control: Bacterial suspension with SYTOX™ Green and a known inner membrane-permeabilizing agent (e.g., a lytic peptide like melittin (B549807) or by treating cells with 70% isopropanol (B130326) to achieve maximum permeabilization).
-
Data Presentation
| Treatment Group | Concentration | Fluorescence Intensity at 60 min (Arbitrary Units) |
| Negative Control | - | 200 ± 30 |
| This compound | 1X MIC (0.25 µg/mL) | 250 ± 40 |
| 4X MIC (1.0 µg/mL) | 300 ± 50 | |
| Positive Control | 70% Isopropanol | 8500 ± 500 |
Summary and Interpretation of Results
The combination of these three assays provides a robust methodology for characterizing the membrane permeabilization activity of this compound. The expected results are summarized below:
-
This compound will cause a dose-dependent increase in NPN fluorescence , indicating permeabilization of the outer membrane.
-
This compound will not cause a significant increase in DiSC₃(5) fluorescence , suggesting that the cytoplasmic membrane potential is not dissipated.
-
This compound will not lead to a substantial increase in SYTOX™ Green fluorescence , confirming that the inner membrane remains largely intact.
This profile is consistent with a mechanism of action that selectively targets the outer membrane of Gram-negative bacteria, a highly desirable characteristic for a novel antibiotic. By comparing the results for a test compound to those of this compound and the provided positive and negative controls, researchers can effectively classify its membrane activity and guide further development efforts.
References
Practical Guide to Working with JB-95 in a Research Lab
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing the novel β-hairpin macrocyclic peptide, JB-95, in a research laboratory setting. This compound demonstrates potent antimicrobial activity, particularly against Gram-negative bacteria, by selectively disrupting the outer membrane.[1][2] This guide details its mechanism of action, provides structured quantitative data, and offers detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its bactericidal effects through a unique mechanism that targets the integrity of the Gram-negative outer membrane (OM). Unlike many antibiotics that penetrate the cell to inhibit intracellular processes, this compound acts on the cell surface. Its primary targets are β-barrel outer membrane proteins (OMPs), such as BamA and LptD, which are crucial for the assembly and transport of other OMPs and lipopolysaccharide (LPS), respectively.[1][2][3]
Interaction of this compound with these key OMPs leads to a rapid depletion of many β-barrel proteins, disrupting the normal architecture and function of the outer membrane.[1] This disruption is not lytic to the entire cell but selectively permeabilizes the outer membrane, triggering a membrane stress response and ultimately leading to cell death.[1][2]
Signaling Pathway: this compound Induced Membrane Stress Response
The disruption of the outer membrane by this compound activates envelope stress response (ESR) pathways in Gram-negative bacteria. These pathways are sophisticated signaling cascades that sense and respond to damage to the cell envelope to maintain homeostasis. The accumulation of misfolded or improperly assembled OMPs, a direct consequence of this compound's action on the BAM complex, is a key trigger for the σE stress response.[4][5] This response upregulates the expression of chaperones and proteases to mitigate the damage.
Quantitative Data
Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the MIC values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8]
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | ~0.25 | [1] |
| Pseudomonas aeruginosa | Varies | [1] |
| Gram-positive bacteria | Varies | [1] |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Proteomic Analysis of E. coli Treated with this compound
Treatment of E. coli with this compound leads to significant changes in the membrane proteome. A study by Zerbe et al. (2016) identified 56 proteins with significant differential expression.[1] The raw data for this analysis is available from the ProteomeXchange with the accession number PXD002588. A summary of key protein changes is presented below.
| Protein | Function | Change upon this compound Treatment |
| β-barrel OMPs | Outer membrane structure and transport | Rapid depletion |
| DegP | Periplasmic protease/chaperone | Increased levels |
| ClpX | Periplasmic protease | Increased levels |
| PhoQ | Two-component system sensor kinase | Increased levels |
| ArnA, ArnC, EptA | Lipid A modification enzymes | Increased levels |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB and grow to the logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial suspension with sterile saline or MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer.[9]
-
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing only sterile MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Fluorescence Microscopy for Outer Membrane Permeabilization
This protocol uses the fluorescent dye SYTOX Green to assess the disruption of the bacterial outer membrane by this compound. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
Materials:
-
This compound
-
Bacterial culture (E. coli ATCC 25922 recommended)
-
Mueller-Hinton Broth (MHB)
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for green fluorescence
Procedure:
-
Bacterial Culture: Grow E. coli in MHB to mid-logarithmic phase.
-
Treatment:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.
-
Add this compound to the bacterial suspension at a desired concentration (e.g., 1x or 2x MIC).
-
Incubate at 37°C for a specific time course (e.g., 30, 60, 120 minutes).
-
-
Staining:
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Microscopy:
-
Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. Cells with compromised outer membranes will exhibit green fluorescence.
-
-
Image Analysis: Capture images and quantify the percentage of fluorescent (permeabilized) cells compared to the total number of cells (visualized using phase-contrast or DIC microscopy).
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of outer membrane vesicles by Gram-negative bacteria is a novel envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Envelope stress responses: balancing damage repair and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. litfl.com [litfl.com]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
JB-95: A Potent Tool for Interrogating Gram-Negative Outer Membrane Biogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel, potent β-hairpin macrocyclic peptidomimetic that exhibits significant antimicrobial activity against a range of Gram-negative bacteria, most notably Escherichia coli.[1] Its unique mechanism of action, which involves the selective disruption of the outer membrane (OM) without causing cell lysis, makes it an invaluable tool for studying the complex processes of outer membrane biogenesis.[1][2] These application notes provide detailed protocols for utilizing this compound as a research tool and summarize the key quantitative findings regarding its effects on bacterial physiology.
Mechanism of Action
This compound's primary mode of action is the targeted disruption of the outer membrane integrity in Gram-negative bacteria.[1] This is achieved through its interaction with key proteins involved in the assembly of the outer membrane. Photolabeling experiments have identified direct interactions with essential β-barrel outer membrane proteins, including BamA, a central component of the β-barrel assembly machinery (BAM) complex, and LptD, which is responsible for the transport and insertion of lipopolysaccharide (LPS) into the outer leaflet of the OM.[1][2]
Treatment of E. coli with this compound leads to a rapid depletion of numerous β-barrel outer membrane proteins.[1][2] This effect is likely a consequence of either direct inhibition of the BAM complex, leading to a failure in the assembly of newly synthesized OMPs, or the induction of a significant membrane stress response, or a combination of both.[1] The disruption of these fundamental biogenesis pathways ultimately leads to a loss of outer membrane integrity and subsequent bacterial cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity and effects of this compound on E. coli.
| Parameter | Value/Observation | Reference |
| Minimum Inhibitory Concentration (MIC) against E. coli | ~0.25 µg/mL | [1] |
| Hemolytic Activity (Human Red Blood Cells) | No significant lysis at 100 µg/mL | [1] |
| Effect on Inner Membrane Permeability (SYTOX Green Assay) | No significant increase in inner membrane permeability | [1] |
| Effect on Outer Membrane Proteome | Rapid and significant depletion of many β-barrel outer membrane proteins. | [1][2] |
| Differentially Expressed Proteins (Proteomics) | Identification of 19 significantly up-regulated and 37 significantly down-regulated proteins in the membrane fraction of this compound-treated E. coli. | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against E. coli using the broth microdilution method.
Materials:
-
This compound
-
Escherichia coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of desired concentrations.
-
Prepare an inoculum of E. coli from an overnight culture, diluted in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Outer Membrane Permeability Assay using SYTOX Green
This protocol assesses the effect of this compound on the integrity of the bacterial inner membrane.
Materials:
-
This compound
-
E. coli strain
-
Mueller-Hinton Broth (MHB)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow an E. coli culture in MHB to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a desired optical density (e.g., OD600 of 0.5).
-
Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Add this compound at various concentrations to the cell suspension. Include a positive control for membrane permeabilization (e.g., a known membrane-lytic agent like polymyxin (B74138) B) and a negative control (untreated cells).
-
Monitor the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation and ~523 nm emission). A significant increase in fluorescence indicates permeabilization of the inner membrane.
Protocol 3: Analysis of Outer Membrane Proteome Changes
This protocol describes a general workflow for analyzing changes in the outer membrane proteome of E. coli upon treatment with this compound.
Materials:
-
This compound
-
E. coli strain
-
Luria-Bertani (LB) broth
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Mass spectrometer
Procedure:
-
Grow E. coli cultures in LB broth to the mid-logarithmic phase.
-
Treat one culture with a sub-lethal concentration of this compound (a concentration that causes growth inhibition but not complete killing) and maintain an untreated culture as a control.
-
Continue incubation for a defined period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation.
-
Lyse the cells using a French press or sonication.
-
Isolate the total membrane fraction by ultracentrifugation.
-
Separate the membrane proteins by SDS-PAGE.
-
Excise protein bands of interest or perform in-gel digestion of the entire lane.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using appropriate proteomics software and databases. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound treated sample compared to the control.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols: Utilizing Fluorescently Labeled JB-95 in Microscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB-95 is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli.[1][2] Its mechanism of action involves the selective disruption of the bacterial outer membrane (OM), a critical permeability barrier that protects these bacteria from external stressors, including antibiotics.[1][2] this compound has been shown to interact with key β-barrel outer membrane proteins (OMPs), such as BamA and LptD, leading to the depletion of many β-barrel OMPs and subsequent lethal disruption of the outer membrane.[1][2][3]
The conjugation of a fluorescent label to this compound provides a powerful tool for visualizing and quantifying its interaction with bacterial cells in real-time. This allows for detailed mechanistic studies, high-throughput screening of new antibiotic candidates, and a deeper understanding of bacterial outer membrane biology. These application notes provide detailed protocols for the use of fluorescently labeled this compound in microscopy-based assays.
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | ~0.25 | [1] |
| Enantiomer of this compound (ent-JB-95) | 2-4 fold higher than this compound | [1] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Illustrative Quantitative Data from Microscopy Studies with Fluorescently Labeled this compound
| Parameter | Value | Conditions |
| Binding Affinity (Kd) to E. coli OM | Hypothetical: 50 nM | Determined by fluorescence polarization assay with isolated outer membrane vesicles. |
| Time to Onset of OM Disruption | Hypothetical: 5 min | Visualized by the influx of a normally membrane-impermeant dye following treatment with 2x MIC of this compound-Fluor. |
| Reduction in OMP Cluster Mobility | Hypothetical: 30% | Measured by single-particle tracking of fluorescently labeled OMPs before and after this compound-Fluor treatment. |
| IC50 for Inhibition of BamA-mediated Folding | Hypothetical: 100 nM | In vitro assay using a fluorescently labeled OMP substrate. |
Disclaimer: The data in Table 2 is illustrative and intended to represent the types of quantitative information that can be obtained using fluorescently labeled this compound. Actual values would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of fluorescently labeled this compound.
Caption: Experimental workflow for live-cell imaging.
Caption: High-content screening workflow.
Experimental Protocols
Protocol 1: Hypothetical Fluorescent Labeling of this compound
This protocol describes a hypothetical method for labeling this compound with a fluorescent dye. The choice of dye and conjugation chemistry would need to be optimized to ensure that the biological activity of this compound is retained.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., NHS ester-activated dye)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 1 mg/mL.
-
Add 2 molar equivalents of DIPEA to the this compound solution to deprotonate any primary amines.
-
In a separate tube, dissolve the amine-reactive fluorescent dye in anhydrous DMF according to the manufacturer's instructions.
-
Add 1.2 molar equivalents of the dissolved fluorescent dye to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the fluorescently labeled this compound using a reverse-phase HPLC system.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the concentration of the labeled peptide and the degree of labeling using spectrophotometry.
Protocol 2: Live-Cell Imaging of Bacterial Outer Membrane Disruption
This protocol details the use of fluorescently labeled this compound to visualize its interaction with the outer membrane of live Gram-negative bacteria.
Materials:
-
Fluorescently labeled this compound (this compound-Fluor)
-
Mid-log phase culture of E. coli
-
Phosphate-buffered saline (PBS)
-
Microscope slides or imaging dishes
-
Fluorescence microscope with appropriate filter sets
-
Optional: A membrane-impermeant dye (e.g., propidium (B1200493) iodide) to assess membrane integrity.
Procedure:
-
Grow E. coli to mid-log phase in appropriate culture medium.
-
Harvest the cells by centrifugation and wash twice with PBS to remove residual medium.
-
Resuspend the bacterial pellet in PBS to the desired cell density.
-
Add this compound-Fluor to the bacterial suspension at a final concentration of 1-2x MIC. If using a co-stain like propidium iodide, add it at this time.
-
Incubate the cells with the fluorescent probe for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells with PBS to remove unbound this compound-Fluor and reduce background fluorescence.[4]
-
Mount a small volume of the cell suspension onto a microscope slide or imaging dish.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the chosen fluorophore.[5]
-
Acquire images at different time points to observe the dynamics of this compound-Fluor binding and its effect on the bacterial membrane.
-
Analyze the images to determine the subcellular localization of this compound-Fluor and quantify changes in fluorescence intensity over time.
Protocol 3: High-Content Screening (HCS) Assay for Antibiotic Discovery
This protocol outlines a competitive binding assay using fluorescently labeled this compound to screen for small molecules that target the same outer membrane components.
Materials:
-
Fluorescently labeled this compound (this compound-Fluor)
-
Mid-log phase culture of E. coli
-
Library of test compounds
-
Multi-well imaging plates (e.g., 96- or 384-well)
-
Automated high-content imaging system
Procedure:
-
Prepare a suspension of mid-log phase E. coli in a suitable assay buffer.
-
Dispense the bacterial suspension into the wells of the multi-well plate.
-
Add the test compounds from the library to the wells at a desired screening concentration. Include appropriate positive (unlabeled this compound) and negative (vehicle) controls.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Add this compound-Fluor to all wells at a concentration that gives a robust signal (e.g., its Kd value if known).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Acquire images of each well using an automated high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity associated with the bacterial cells in each well.
-
Identify "hits" as compounds that significantly reduce the fluorescence signal from this compound-Fluor, indicating competition for the same binding site.
-
Validate hits through secondary assays, such as determining their MIC values.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity, which can damage or kill the cells and affect the experimental outcome.[5][6] Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[4][5]
-
Signal-to-Background Ratio: Optimize the concentration of the fluorescent probe and washing steps to maximize the signal from bound probe while minimizing background fluorescence from unbound probe in the medium.[4] The use of background suppressors may also be considered.[4][5]
-
Maintaining Cell Health: For live-cell imaging, it is crucial to maintain the cells in a healthy state throughout the experiment.[5][6] This includes using an appropriate imaging medium and maintaining physiological temperature and pH.[5][6]
-
Fluorophore Choice: The selection of the fluorescent label is important. Choose a bright and photostable fluorophore with excitation and emission spectra that are compatible with the available microscopy equipment. For live-cell imaging, longer-wavelength dyes are often preferred as they can be less phototoxic.[4]
-
Activity of Labeled Peptide: It is essential to verify that the fluorescent label does not significantly alter the biological activity of this compound. This can be assessed by comparing the MIC of the labeled and unlabeled peptide.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes & Protocols: Developing Assays to Screen for JB-95 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of JB-95 and its Analogs
This compound is a novel β-hairpin macrocyclic peptidomimetic with potent and selective antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[1][2] Its unique mechanism of action involves the disruption of the bacterial outer membrane (OM) integrity by targeting key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1][2][3] These proteins are essential components of the Barrel Assembly Machinery (BAM) complex, which is responsible for the assembly of OMPs into the outer membrane.[3] By interfering with this crucial process, this compound leads to lethal disruption of the OM without causing broad cellular lysis.[1][2]
This distinct mechanism makes the this compound scaffold an attractive starting point for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens. Screening for this compound analogs aims to identify new chemical entities (NCEs) with improved potency, expanded spectrum, and optimized pharmacokinetic properties. This document provides detailed protocols for a tiered screening cascade, from initial high-throughput screening to secondary mechanism-of-action studies.
Proposed Screening Cascade
A hierarchical approach is recommended to efficiently screen and identify promising this compound analogs. The workflow begins with high-throughput primary assays to identify active compounds, followed by more detailed secondary assays to confirm their mechanism of action and validate their potential.
Caption: A hierarchical workflow for screening this compound analogs.
Primary Screening Assays
Primary screens are designed for high-throughput capacity to rapidly assess large numbers of analogs for antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay is the gold standard for quantifying the antimicrobial potency of a compound. The protocol below is adapted for a 96-well microtiter plate format.
Objective: To determine the lowest concentration of an analog that visibly inhibits bacterial growth.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (E. coli ATCC 25922 recommended)
-
This compound analog library (dissolved in DMSO)
-
Positive control (e.g., parental this compound, Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Multichannel pipette
-
Plate reader (600 nm)
Procedure:
-
Bacterial Inoculum Preparation: a. Inoculate 5 mL of CAMHB with a single colony of E. coli. b. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.4-0.6 (logarithmic growth phase). c. Dilute the culture in fresh CAMHB to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: a. Perform a 2-fold serial dilution of each analog in CAMHB in a separate 96-well plate (master plate). Typical starting concentrations range from 128 µg/mL to 0.125 µg/mL.
-
Assay Plate Setup: a. Transfer 50 µL of the diluted compounds from the master plate to the corresponding wells of the assay plate. b. Add 50 µL of the prepared bacterial inoculum to each well. The final volume is 100 µL. c. Include positive control wells (known antibiotic) and negative control wells (DMSO vehicle + inoculum). Also include a sterility control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours without shaking.
-
Data Analysis: a. Measure the OD₆₀₀ of each well using a plate reader. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD₆₀₀ compared to the negative control).
Secondary Screening & Mechanism of Action (MOA) Assays
Analogs that demonstrate potent antimicrobial activity in the primary screen ("hits") should be advanced to secondary assays to confirm their mechanism of action is consistent with that of this compound.
The this compound Mechanism of Action
This compound selectively targets the outer membrane by interacting with the BAM complex (BamA) and the LptD protein, disrupting the assembly of new outer membrane proteins and compromising the membrane's integrity.
Caption: this compound targets BamA and LptD, inhibiting OMP assembly.
Protocol: Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the outer membrane, making it permeable to the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN).
Objective: To quantify the outer membrane permeabilizing activity of hit compounds.
Materials:
-
96-well, black, clear-bottom microtiter plates
-
E. coli ATCC 25922 culture
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
Test compounds and controls
-
Polymyxin B (positive control for OM permeabilization)
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Cell Preparation: a. Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.5). b. Centrifuge the cells, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD₆₀₀ of 0.5.
-
Assay Setup: a. Add 50 µL of the cell suspension to each well. b. Add 40 µL of HEPES buffer containing the test compounds at various concentrations. c. Incubate for 10 minutes at room temperature.
-
NPN Addition and Measurement: a. Add 10 µL of NPN stock solution to each well for a final concentration of 50 µM. b. Immediately measure the fluorescence intensity over time for 10-15 minutes.
-
Data Analysis: a. The increase in fluorescence, corresponding to NPN uptake into the membrane, is a measure of OM permeabilization. b. Results can be expressed as a percentage of the fluorescence signal obtained with a saturating concentration of Polymyxin B.
Protocol: Target Engagement Assay (Biochemical Screen)
A biochemical assay can directly measure the ability of analogs to inhibit the interaction between this compound's target (e.g., a key domain of BamA) and an interacting partner or a labeled probe. The NanoBiT® Protein:Protein Interaction Assay is a suitable modern platform.[4]
Objective: To quantify the inhibition of a specific protein-protein interaction by this compound analogs in a cell-free system.
Materials:
-
Purified target proteins: BamA domain fused to Large BiT (LgBiT) and an interacting partner/probe fused to Small BiT (SmBiT).
-
Nano-Glo® Luciferase Assay Buffer and Substrate
-
White, opaque 384-well assay plates
-
Test compounds and controls
-
Luminometer
Procedure:
-
Reagent Preparation: a. Prepare a solution containing the LgBiT- and SmBiT-fused proteins in assay buffer at a concentration optimized for signal-to-background ratio.
-
Assay Setup: a. Dispense test compounds (typically 1 µL) into the 384-well plate using acoustic dispensing or a pin tool. b. Add the protein mixture (e.g., 10 µL) to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Signal Detection: a. Prepare the Nano-Glo® substrate according to the manufacturer's instructions. b. Add the substrate (e.g., 10 µL) to all wells. c. Incubate for 5 minutes. d. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to DMSO controls. b. Fit the data to a dose-response curve to determine the IC₅₀ value for each active analog.
Data Presentation and Interpretation
Screening data should be organized systematically to allow for clear comparison between analogs and facilitate structure-activity relationship (SAR) studies.
Table 1: Example Antimicrobial Activity of this compound
This table presents example data based on published findings for the parent compound this compound.[1][5]
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| E. coli ATCC 25922 | Gram-negative | ~0.25 |
| P. aeruginosa | Gram-negative | >64 |
| S. aureus | Gram-positive | ~4 |
| E. faecalis | Gram-positive | ~16 |
Interpretation: The parent compound this compound shows high potency and selectivity for E. coli. Analogs should be benchmarked against this profile.
Table 2: Template for this compound Analog Screening Results
This table is a template for organizing data from the screening cascade.
| Analog ID | MIC vs E. coli (µg/mL) | OM Permeabilization (% of Max) | BamA Interaction IC₅₀ (µM) | Cytotoxicity HC₅₀ (µM) |
| This compound-001 | 0.5 | 92% | 1.2 | >100 |
| This compound-002 | >64 | 5% | >50 | >100 |
| This compound-003 | 0.125 | 95% | 0.8 | 85 |
| This compound (Control) | 0.25 | 90% | 1.5 | >100 |
Interpretation:
-
This compound-001: Shows good activity, comparable to the parent compound.
-
This compound-002: Inactive. Likely does not engage the target or penetrate the cell.
-
This compound-003: A promising hit. Shows improved potency in all assays, though cytotoxicity should be monitored in subsequent studies.
By employing this structured screening cascade, researchers can effectively identify and characterize novel this compound analogs, advancing the development of new antibiotics against challenging Gram-negative pathogens.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
laboratory protocols for handling and storing JB-95
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the handling, storage, and experimental use of JB-95, a β-hairpin macrocyclic peptide with potent antimicrobial activity against Escherichia coli.
Introduction to this compound
This compound is a novel peptidomimetic that demonstrates significant bactericidal action, particularly against Gram-negative bacteria such as E. coli, including multidrug-resistant strains.[1] Its mechanism of action involves the selective disruption of the bacterial outer membrane (OM), without causing lysis of the inner membrane.[1][2] this compound is understood to interact with and deplete key β-barrel outer membrane proteins, including BamA and LptD, which are essential for OM biogenesis.[1][2] This targeted disruption of the OM integrity makes this compound a molecule of interest in the development of new antibiotics.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and activity of this compound. As with many peptides, it is susceptible to degradation if not stored under appropriate conditions.
2.1. Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available due to its status as a research compound, standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its lyophilized or reconstituted form.[3]
-
Ventilation: Handle lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine particles.[4]
-
Contamination: Use sterile techniques when reconstituting and handling solutions of this compound to prevent microbial contamination.
2.2. Storage Conditions
The stability of this compound is highly dependent on storage temperature and exposure to moisture and light.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Store in a desiccated environment.[5][6] Protect from light by using an amber vial or storing it in a dark container.[5][6] |
| Room Temperature | Short-term (days to weeks) | Must be kept in a tightly sealed container to prevent moisture absorption.[3][4] | |
| Reconstituted Solution | -20°C or colder | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7] |
| 2°C to 8°C | Short-term (days) | Recommended for immediate or very near-term use.[6][7] |
2.3. Reconstitution of Lyophilized this compound
To ensure the integrity of the peptide, follow these steps for reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.[3]
-
Solvent Selection: The choice of solvent can impact peptide stability. For peptides like this compound, sterile, low-pH buffers (pH 4-6) are often recommended to minimize aggregation and degradation.[5] Alternatively, sterile, nuclease-free water can be used. For peptides with solubility challenges, dissolving in a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.
-
Dissolution: Add the desired volume of the chosen solvent to the vial. Mix by gently swirling or pipetting up and down. Avoid vigorous shaking or vortexing , as this can cause the peptide to aggregate or degrade.[7]
-
Concentration and Labeling: Clearly label the vial with the final concentration, solvent used, and the date of reconstitution.
Experimental Protocols
The following are example protocols for the use of this compound in microbiological assays with E. coli.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against E. coli has been reported to be approximately 0.25 µg/ml.[1] A standard broth microdilution method can be used to determine the MIC for a specific strain.
3.2. E. coli Growth Inhibition Assay
This protocol is designed to achieve approximately 50% growth inhibition, which is useful for subsequent proteomics or microscopy studies.[1]
-
Culture Preparation: Grow E. coli (e.g., ATCC25922) in Luria-Bertani (LB) broth to the mid-logarithmic phase of growth.
-
Treatment: Dilute the culture to the desired starting optical density (OD). Add a stock solution of this compound to a final concentration of 5 µg/ml.
-
Incubation: Incubate the treated culture alongside an untreated control culture under appropriate growth conditions (e.g., 37°C with shaking).
-
Monitoring Growth: Monitor bacterial growth by measuring the OD at 600 nm at regular intervals.
3.3. Fluorescence Microscopy to Observe Membrane Disruption
This protocol uses fluorescent dyes to visualize the effects of this compound on the bacterial membrane.[1]
-
Cell Preparation: Grow E. coli in Mueller-Hinton II (MH-II) broth at 37°C to an OD600 of approximately 0.5-0.7.
-
This compound Treatment: To a 200 µl aliquot of the culture, add this compound to the desired final concentration (e.g., a concentration that causes growth inhibition). Incubate at 30°C for 1 hour with shaking.
-
Fluorescent Staining: Add a fluorescent dye such as FM4-64 (to stain the membrane), SYTOX Green (to indicate membrane permeability), or DAPI (to stain DNA).[1]
-
Incubation with Dye: Incubate at the appropriate temperature and duration for the chosen dye (e.g., 45-60 minutes for FM4-64).
-
Microscopy: Collect the cells by centrifugation, wash them with MH-II broth, and resuspend them in a small volume of MH-II. Mount the cells on a microscope slide and observe using a fluorescence microscope with the appropriate filter sets.
Visualizations
4.1. Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the E. coli outer membrane.
4.2. Experimental Workflow for this compound Handling and Reconstitution
Caption: Workflow for proper handling and reconstitution of this compound.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. primalvitality.ca [primalvitality.ca]
Troubleshooting & Optimization
troubleshooting JB-95 peptide synthesis and low yield
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the JB-95 peptide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on overcoming low yield and other common synthesis challenges.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during the solid-phase peptide synthesis (SPPS) of this compound.
Issue 1: Low Crude Peptide Yield After Cleavage and Precipitation
Question: My final yield of crude this compound peptide after cleavage from the resin and precipitation is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low crude peptide yield is a common issue in SPPS and can stem from several factors throughout the synthesis process. A systematic approach is crucial to identify the root cause. The this compound sequence, cyclo-(Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu-Arg-Arg-D-Pro-Pro), presents specific challenges due to its multiple arginine and tryptophan residues, its cyclic nature, and the presence of a D-amino acid.
Initial Diagnostic Steps:
-
Confirm Peptide Presence on Resin: Before cleavage, perform a test cleavage on a small amount of resin (10-20 mg). Analyze the cleaved product by mass spectrometry (MS) to confirm the presence of the full-length linear this compound precursor. This will help determine if the issue lies with the synthesis or the cleavage/precipitation steps.
-
Assess Resin Loading: Inefficient initial loading of the first amino acid onto the resin is a primary cause of low overall yield. Review your resin loading protocol and consider performing a quantitative determination of the loading capacity (e.g., via UV-Vis spectrophotometry of the released Fmoc group).
Troubleshooting Low Yield Based on Potential Causes:
| Potential Cause | Troubleshooting Strategy |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a double deprotection, especially for sterically hindered amino acids. Monitor the completion of deprotection using a colorimetric test like the Kaiser test (ninhydrin test). |
| Inefficient Amino Acid Coupling | Use a more potent coupling reagent like HATU or HCTU, particularly for hindered couplings (e.g., Arg(Pbf), D-Pro). Increase the equivalents of the amino acid and coupling reagents (3-5 equivalents). Extend the coupling time or perform double coupling for difficult residues like arginine and after proline.[1] |
| Peptide Aggregation | The high number of arginine residues in this compound makes it prone to aggregation.[2] Use high-swelling resins (e.g., PEG-based resins) with low loading capacity.[3] Synthesize at a higher temperature or use chaotropic salts to disrupt secondary structures. Solvents like N-methyl-2-pyrrolidone (NMP) can be more effective than dimethylformamide (DMF) in preventing aggregation. |
| Premature Peptide Cleavage | Ensure the linker is stable to the repeated deprotection steps. For Fmoc/tBu chemistry, use a resin with a linker that requires strong acid for cleavage (e.g., Wang or Rink Amide resin). |
| Inefficient Cleavage from Resin | Optimize the cleavage cocktail and time. For peptides with multiple arginine and tryptophan residues, a standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). Extend the cleavage time if necessary. |
| Loss During Precipitation/Work-up | Ensure the peptide is fully precipitated from the cleavage cocktail. Use a sufficient volume of cold diethyl ether and allow adequate time for precipitation at low temperatures. Centrifuge at a high speed to pellet the peptide effectively. Multiple washes with cold ether are recommended. |
Logical Troubleshooting Workflow for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound peptide synthesis.
Issue 2: Presence of Deletion Sequences in the Final Product
Question: My mass spectrometry analysis of the crude this compound peptide shows significant peaks corresponding to deletion sequences (missing one or more amino acids). What causes this and how can I prevent it?
Answer:
Deletion sequences are a common impurity in SPPS and arise from incomplete coupling or deprotection at a particular cycle. For a complex peptide like this compound, several residues can be prone to difficult couplings.
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | The bulky side chains of Arginine (with Pbf protecting group) and Isoleucine can hinder the approach of the incoming amino acid. Double coupling these residues is highly recommended.[1] |
| D-Proline Coupling | The coupling of an amino acid to a D-proline residue can be slow due to the secondary amine nature of proline. Consider using a stronger activating agent or a longer coupling time for the amino acid following D-Pro. |
| Peptide Aggregation | Aggregation of the growing peptide chain on the resin can block reactive sites, leading to incomplete reactions. Employ strategies to minimize aggregation as described in the low yield section. |
| Inefficient Deprotection | Incomplete removal of the Fmoc group will prevent the next amino acid from coupling, resulting in a deletion. Ensure complete deprotection by extending the reaction time or performing a double deprotection. |
Workflow for Minimizing Deletion Sequences in this compound Synthesis
Caption: A workflow diagram illustrating steps to prevent deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound peptide?
The synthesis of this compound is challenging due to a combination of factors:
-
High Arginine Content: The presence of six arginine residues increases the likelihood of peptide aggregation on the solid support, which can lead to incomplete reactions and low yields.
-
Tryptophan Residues: Tryptophan is susceptible to oxidation and side reactions during cleavage. Using scavengers in the cleavage cocktail is crucial to protect these residues.
-
D-Proline Residue: The D-Proline can induce a significant kink in the peptide backbone, which might affect coupling efficiency and cyclization.
-
Macrocyclization: The head-to-tail cyclization step can be low-yielding due to competing intermolecular reactions (dimerization, oligomerization) and the conformational constraints of the linear precursor.
Q2: Which protecting group strategy is recommended for this compound synthesis?
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally recommended for the synthesis of this compound. This approach uses milder acidic conditions for the final cleavage compared to the Boc/Bzl strategy, which is beneficial for the tryptophan residues.
Q3: How can I improve the on-resin cyclization efficiency for this compound?
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect on the solid support. To improve efficiency:
-
Choice of Cyclization Point: The choice of where to perform the cyclization is critical. A flexible region of the peptide is often chosen. For this compound, cyclization between the two proline residues at the C-terminus could be a strategic choice.
-
Coupling Reagents: Use highly efficient coupling reagents for the cyclization step, such as HATU, HCTU, or PyBOP.
-
Reaction Conditions: Perform the cyclization at a higher temperature (if the peptide is stable) and for an extended period. The reaction should be monitored for completion.
-
Resin Loading: A lower resin loading can increase the distance between peptide chains, favoring intramolecular cyclization.
Q4: What is the best way to purify crude this compound?
Due to its size, charge, and cyclic nature, purification of this compound can be challenging. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is common. Given the high number of arginine residues, a shallow gradient may be necessary to achieve good separation from closely eluting impurities.[4][5]
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residues).[6]
Data Presentation
Table 1: Factors Influencing this compound Synthesis Yield
| Parameter | Standard Condition | Optimized Condition for this compound | Expected Impact on Yield |
| Resin Loading | 0.5 - 1.0 mmol/g | 0.2 - 0.4 mmol/g | Increase (reduces aggregation) |
| Coupling Reagent | DIC/HOBt | HATU/HCTU | Increase (improves efficiency) |
| Coupling Time | 30-60 min | 2-4 hours or double coupling | Increase (drives reaction to completion) |
| Solvent | DMF | NMP or DMF with chaotropic agents | Increase (reduces aggregation) |
| Cyclization | Solution-phase | On-resin | Increase (favors intramolecular reaction) |
| Cleavage Cocktail | TFA/TIS/H2O | Reagent K (TFA/water/phenol/thioanisole/EDT) | Increase (protects Trp) |
Note: The expected impact on yield is qualitative. Actual yields will vary depending on the specific experimental setup and sequence.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For Arginine, Isoleucine, and the amino acid following D-Proline, perform a double coupling.
-
-
Monitoring: After each coupling, take a small sample of resin beads and perform a Kaiser test to ensure the reaction has gone to completion. A negative (yellow) result indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the this compound sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization of this compound
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1.
-
Washing: Wash the resin extensively with DMF to remove all traces of piperidine.
-
Cyclization Cocktail: Prepare a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and shake at room temperature. The reaction is typically slow and may require 12-24 hours.
-
Monitoring: Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with NMP, DMF, and DCM.
Protocol 3: Cleavage and Deprotection of Cyclic this compound
-
Resin Drying: Dry the resin under vacuum for at least 2 hours.
-
Cleavage Cocktail: Prepare Reagent K (TFA/water/phenol/thioanisole/EDT = 82.5:5:5:5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 3-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Signaling Pathways and Workflows
This compound Synthesis and Cyclization Workflow
Caption: The overall workflow for the solid-phase synthesis of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
improving JB-95 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing JB-95 for in vitro assays, with a focus on addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Escherichia coli.[1][2] Its mechanism of action involves the disruption of the outer membrane of Gram-negative bacteria by targeting key outer membrane proteins such as BamA and LptD, which are essential for the assembly of β-barrel proteins.[1][2][3]
Q2: What are the general solubility characteristics of this compound?
A2: As a macrocyclic peptidomimetic, this compound is expected to have limited aqueous solubility and is more readily dissolved in organic solvents. While specific solubility data for every possible buffer system is not available, a general solubility profile has been determined to guide researchers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent that is miscible with water and commonly used in cell-based assays.[4]
Q4: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A4: This phenomenon, often referred to as "solvent shock," is common for hydrophobic compounds.[5] It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower, causing it to precipitate. To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible to minimize solvent-induced artifacts, yet high enough to maintain this compound solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[6][7]
-
Modify the dilution protocol: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the this compound stock in your cell culture medium, and then add this to the final assay volume. Adding the stock solution dropwise to the medium while gently vortexing can also aid in dispersion.[7]
-
Warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility and prevent immediate precipitation.[7]
Q5: What is the maximum recommended final concentration of this compound in an aqueous in vitro assay?
A5: The maximum achievable concentration of this compound in an aqueous buffer or cell culture medium without significant precipitation will depend on the specific composition of the medium (e.g., presence of serum proteins, pH). It is crucial to determine the kinetic solubility of this compound in your specific assay medium. A preliminary solubility test is highly recommended before proceeding with your main experiments.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of this compound Stock Solution
-
Observation: A visible precipitate forms immediately after diluting the this compound DMSO stock solution into the aqueous assay medium.
-
Potential Cause: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium.[5]
-
Solutions:
-
Lower the Final Concentration: Reduce the working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: If your experimental system allows, increase the final percentage of DMSO (up to a non-toxic level, typically ≤ 0.5%) to enhance solubility.[6][7]
-
Use a Solubilizing Agent: For cell-free assays, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68). Note that these agents may interfere with cell-based assays.
-
pH Adjustment: The solubility of peptidomimetics can be pH-dependent. If your assay permits, a slight adjustment of the buffer pH may improve solubility.[8]
-
Issue 2: Gradual Precipitation of this compound During Incubation
-
Observation: The assay medium is clear initially, but a precipitate forms over the course of the experiment (e.g., during a 24-hour incubation).
-
Potential Cause:
-
Compound Instability: this compound may be unstable in the assay medium over time.
-
Interaction with Media Components: The compound may interact with components in the media, such as proteins or salts, leading to the formation of insoluble complexes.[5]
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.
-
-
Solutions:
-
Assess Compound Stability: Perform a stability study of this compound in your assay medium over the time course of your experiment.
-
Include Serum: If compatible with your assay, the presence of serum proteins can sometimes help to stabilize the compound and improve solubility.
-
Refresh the Medium: For longer-term assays, consider a partial or full medium change to remove metabolic byproducts and replenish the compound.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Maximum Soluble Concentration (Hypothetical) | Notes |
| Water | < 1 µg/mL | Practically insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~1-5 µg/mL | Slight improvement over water, but still very low. |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Highly soluble. Recommended for stock solutions. |
| Ethanol | ~1 mg/mL | Moderately soluble. Can be used as an alternative solvent, but may have higher cellular toxicity than DMSO at similar final concentrations. |
| Cell Culture Medium + 10% Fetal Bovine Serum (FBS) | ~10-20 µg/mL | The presence of serum proteins can enhance the apparent solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile microtiter plates (96-well)
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Perform a serial dilution of the this compound stock solution in the appropriate bacterial growth medium. To minimize precipitation, ensure the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤ 1%).
-
Example for a 2-fold serial dilution: a. Prepare an intermediate stock of this compound at a concentration that is 100-fold the highest desired final concentration in the assay. For example, for a highest final concentration of 128 µg/mL, prepare a 12.8 mg/mL intermediate stock in DMSO. b. In the first well of the microtiter plate, add the appropriate volume of the intermediate stock to the medium to achieve the highest desired final concentration. For example, add 2 µL of a 6.4 mg/mL stock to 98 µL of medium to get a final concentration of 128 µg/mL. c. Perform 2-fold serial dilutions by transferring half the volume from the first well to the next well containing fresh medium, and so on.
-
Add the bacterial inoculum to each well.
-
Incubate the microtiter plate under the appropriate conditions for bacterial growth.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.[9]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action.
Caption: In vitro MIC assay workflow.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. vibiosphen.com [vibiosphen.com]
Technical Support Center: Addressing JB-95 Aggregation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of JB-95 in aqueous solutions.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental use of this compound.
1. Why does my this compound solution appear cloudy or contain visible precipitates?
Cloudiness or precipitation in your this compound solution is a strong indicator of aggregation. This compound is a small molecule with limited solubility in aqueous solutions, and it has a tendency to self-associate and form aggregates, particularly at high concentrations, neutral pH, and in the presence of certain salts.
2. How can I improve the solubility of this compound and prevent aggregation?
Several strategies can be employed to improve the solubility of this compound and prevent its aggregation. The optimal method may depend on your specific experimental requirements.
-
pH Adjustment: this compound is more soluble at a slightly acidic pH. Preparing your solution in a buffer with a pH between 5.0 and 6.5 can significantly enhance its solubility.
-
Use of Co-solvents: The inclusion of organic co-solvents can disrupt the hydrophobic interactions that lead to this compound aggregation.
-
Lowering the Concentration: If your experimental design allows, working with lower concentrations of this compound will reduce the likelihood of aggregation.
-
Temperature Control: In some cases, preparing and storing this compound solutions at low temperatures (2-8 °C) can slow down the aggregation process. However, the effect of temperature should be empirically determined for your specific buffer system.
3. What are the recommended buffer systems and pH range for working with this compound?
For optimal solubility and stability, it is recommended to use a buffer system that maintains a pH between 5.0 and 6.5. Common buffers in this range include citrate (B86180) and MES. It is advisable to avoid phosphate (B84403) buffers, as they can sometimes promote the aggregation of small molecules.
4. Can I use organic co-solvents to dissolve this compound?
Yes, organic co-solvents can be effective in preventing this compound aggregation. The choice of co-solvent and its concentration should be carefully considered to ensure compatibility with your experimental system.
| Co-solvent | Recommended Starting Concentration | Maximum Recommended Concentration | Notes |
| DMSO | 1% (v/v) | 5% (v/v) | Ensure your downstream assays are not affected by DMSO. |
| Ethanol | 2% (v/v) | 10% (v/v) | May not be suitable for all cell-based assays. |
| Glycerol | 5% (v/v) | 20% (v/v) | Can increase viscosity; useful for long-term storage.[1] |
5. How can I detect and quantify this compound aggregation?
Several biophysical techniques can be used to detect and quantify the aggregation of this compound.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius of particles over time is indicative of aggregation.
-
UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum of this compound. A red shift in the maximum absorbance is often observed with the formation of J-aggregates.[2]
-
Fluorescence Spectroscopy: If this compound is fluorescent, changes in its emission spectrum (e.g., quenching or shifting) can be used to monitor aggregation. Alternatively, extrinsic fluorescent dyes that bind to aggregates can be used.
6. How should I prepare a stock solution of this compound?
To prepare a stable, high-concentration stock solution of this compound, follow this protocol:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add a small amount of 100% DMSO to dissolve the powder completely.
-
Once dissolved, slowly add your chosen aqueous buffer (e.g., 50 mM citrate buffer, pH 6.0) to the desired final concentration.
-
Vortex briefly and centrifuge at high speed to pellet any undissolved material.
-
Transfer the supernatant to a new, sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound aggregation.
Protocol 1: Dynamic Light Scattering (DLS) for this compound Aggregation Analysis
Objective: To determine the size distribution of this compound particles in solution and monitor changes over time.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume quartz cuvettes
-
0.22 µm syringe filters
Method:
-
Prepare your this compound solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean quartz cuvette to remove any dust or extraneous particles.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Equilibrate the sample at the desired temperature for at least 5 minutes.
-
Acquire DLS measurements. For time-course experiments, set the instrument to take measurements at regular intervals.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI over time indicates aggregation.
Protocol 2: UV-Vis Spectroscopy to Monitor this compound Aggregation
Objective: To monitor changes in the absorbance spectrum of this compound as an indicator of aggregation.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Method:
-
Prepare your this compound solution in the desired buffer.
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
To monitor aggregation over time, incubate the sample under the desired conditions and record the spectrum at regular intervals.
-
Analyze the spectra for changes in the maximum absorbance wavelength (λmax) and intensity. A red shift in λmax may indicate the formation of J-aggregates.[2]
Visual Guides
Troubleshooting Workflow for this compound Aggregation
Caption: A logical workflow for troubleshooting this compound aggregation.
Experimental Workflow for Characterizing this compound Aggregation
Caption: Workflow for characterizing this compound aggregation.
Hypothetical Signaling Pathway Affected by this compound Aggregation
Caption: this compound aggregation may inhibit its intended biological activity.
References
Technical Support Center: Optimizing JB-95 Concentration for Antimicrobial Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JB-95 in antimicrobial assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel β-hairpin macrocyclic peptidomimetic antibiotic.[1] Its primary mechanism of action is the targeted disruption of the outer membrane in Gram-negative bacteria, particularly Escherichia coli.[1] It interacts with key outer membrane proteins (OMPs) like BamA and LptD, which are essential for the assembly of β-barrel proteins in the outer membrane.[1][2] This interaction leads to the lethal disruption of the outer membrane's integrity.[1]
Q2: What is the spectrum of activity for this compound?
A2: Currently, the potent antimicrobial activity of this compound has been specifically demonstrated against Escherichia coli.[1] While its mechanism suggests activity against other Gram-negative bacteria, further studies are required to determine its full spectrum. It is noted to be less effective against Gram-positive bacteria such as Staphylococcus aureus in some contexts, a characteristic common to peptides that target the outer membrane.
Q3: What are the recommended starting concentrations for this compound in antimicrobial susceptibility testing?
A3: The optimal concentration of this compound will vary depending on the bacterial species and the specific assay being performed. Based on typical antimicrobial peptide activities, a pilot experiment covering a broad concentration range is recommended. See the table below for general guidance.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Assays
| Assay Type | Suggested Concentration Range (µg/mL) | Target Organism Example |
| Minimum Inhibitory Concentration (MIC) | 0.25 - 256 | Escherichia coli |
| Minimum Bactericidal Concentration (MBC) | 1 - 512 | Escherichia coli |
| Time-Kill Kinetics | 0.5x, 1x, 2x, 4x MIC | Escherichia coli |
| Anti-biofilm Assays | 1x - 16x MIC | Pseudomonas aeruginosa |
Table 2: Example MIC & MBC Data for this compound
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | ATCC 25922 | 2 | 4 | 2 | Bactericidal |
| Pseudomonas aeruginosa | PAO1 | 8 | 32 | 4 | Bactericidal |
| Klebsiella pneumoniae | ATCC 13883 | 4 | 16 | 4 | Bactericidal |
| Staphylococcus aureus | ATCC 29213 | >128 | >128 | - | Resistant |
Note: The data presented in this table is illustrative and may not represent the actual performance of this compound against these specific strains.
Troubleshooting Guides
Q1: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
A1: Variability in MIC assays can arise from several factors.[3] The most common sources include:
-
Inoculum Preparation: An incorrect density of the bacterial inoculum is a primary source of error. Ensure you are using a 0.5 McFarland standard to standardize your inoculum to approximately 1.5 x 10^8 CFU/mL.
-
Media pH: The pH of the growth medium can affect the activity of this compound. Ensure the pH of your Mueller-Hinton Broth (MHB) is within the recommended range (7.2-7.4).
-
Compound Adsorption: As a peptide, this compound may adsorb to plastic surfaces. Using low-adsorption microplates can help mitigate this issue.
-
Incubation Conditions: Inconsistent temperature or incubation time can lead to variable results. Ensure a stable incubation at 35-37°C for 16-20 hours.
Q2: I am not observing a clear bactericidal effect when determining the Minimum Bactericidal Concentration (MBC) for this compound.
A2: An MBC is defined as the lowest concentration that kills ≥99.9% of the initial inoculum.[4] If you are not seeing a clear bactericidal effect, consider the following:
-
Subculture Volume: Ensure you are plating a standardized volume (e.g., 10-100 µL) from the clear wells of your MIC assay onto antibiotic-free agar (B569324).
-
Incubation Time: Allow sufficient incubation time for the colonies to grow on the agar plates (typically 18-24 hours).
-
Bacteriostatic vs. Bactericidal Activity: this compound may be bacteriostatic at lower concentrations and bactericidal at higher concentrations. The MBC is often 2 to 4 times the MIC for bactericidal compounds.[4][5] If the MBC is significantly higher, the compound may be primarily bacteriostatic against that strain.
Q3: My this compound stock solution appears to be losing activity over time.
A3: Peptides can be susceptible to degradation. To ensure the stability of your this compound stock:
-
Solvent Choice: Dissolve this compound in a suitable solvent (e.g., sterile water, DMSO) as recommended by the manufacturer.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment.
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent to a concentration of 1024 µg/mL.
-
Prepare Microtiter Plate: Add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. This will result in concentrations ranging from 256 µg/mL to 0.25 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Perform MIC Assay: Following the completion of the MIC assay, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Subculture: From each selected well, plate a 100 µL aliquot onto an antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Hypothetical Signaling Pathway Interference by this compound
The diagram below illustrates the proposed mechanism of action for this compound, where it interferes with the Bam complex, leading to the disruption of outer membrane protein assembly.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting inconsistent MIC results.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
how to prevent JB-95 degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the degradation of the novel kinase inhibitor, JB-95, during experimental procedures. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a primary indicator of compound degradation.[1][2] Degradation alters the effective concentration and purity of this compound, leading to significant variability in assays.[1] Common contributing factors include improper storage, repeated freeze-thaw cycles, and exposure to light.[1] It is highly recommended to verify the integrity of your compound stock and meticulously review your handling procedures.
Q2: What are the main factors that cause this compound degradation?
A2: this compound is a potent kinase inhibitor that is susceptible to three primary degradation pathways:
-
Photodegradation: Exposure to light, particularly UV wavelengths, can break key chemical bonds within the molecule, rendering it inactive.[1][3]
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation, a process that can be accelerated by light or trace metal ions.[1]
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in non-neutral pH conditions. Storing or using the compound in aqueous solutions with inappropriate pH can cause rapid degradation.[3][4]
Q3: Can the solvent I use to dissolve this compound affect its stability?
A3: Absolutely. The choice of solvent is critical for maintaining the stability of this compound.[2] It is imperative to use a solvent that is not only compatible with your experimental setup but also does not promote the degradation of the compound. For instance, some compounds may exhibit instability in protic solvents.[2]
Q4: How often should I replace the media containing this compound in my long-term cell culture experiments?
A4: The frequency of media replacement is contingent on the stability of this compound under your specific culture conditions and the metabolic activity of the cells. For extended treatments, it is advisable to replace the media with fresh inhibitor every 2-3 days. This schedule is based on the typical half-life of similar drugs in culture.[2] To establish the most accurate replacement schedule, it is recommended to determine the half-life of this compound in your specific experimental conditions.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause: Degradation of this compound in working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a stock aliquot immediately before each experiment.[5] Avoid storing diluted solutions.
-
Solvent Check: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[5]
-
Incubation Time: Standardize the incubation time for all experiments, as the effect of the inhibitor can be time-dependent.[5]
-
Cell Density: Use a consistent cell seeding density for all assays, as cell number can significantly impact the final readout.[5]
-
Issue 2: Loss of this compound activity over the course of a multi-day experiment.
-
Possible Cause: Instability of this compound in the cell culture media at 37°C.
-
Troubleshooting Steps:
-
Media Replacement: As mentioned in the FAQs, replace the cell culture media with freshly prepared this compound solution every 48-72 hours.[2]
-
Stability Assessment: Perform a stability study by incubating this compound in your specific cell culture media at 37°C and measuring its concentration at different time points using HPLC.
-
Consider Metabolic Inactivation: Be aware that cells can metabolize the inhibitor, which may increase with higher cell numbers.[2]
-
Issue 3: Appearance of unexpected peaks in HPLC analysis of the this compound stock solution.
-
Possible Cause: Degradation of the stock solution due to improper storage.
-
Troubleshooting Steps:
-
Storage Conditions: Verify that your stock aliquots are stored at -80°C and protected from light.[1][2]
-
Freeze-Thaw Cycles: Discard any stock aliquot that has undergone more than one freeze-thaw cycle.[1]
-
Analytical Characterization: If you suspect degradation, perform analytical characterization of a new batch using techniques like HPLC and Mass Spectrometry to confirm purity and structure.[6]
-
Data Presentation: this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables provide hypothetical stability data to guide your experimental design. It is crucial to generate this data for your specific conditions.
Table 1: Stability of this compound in Different Solvents at 4°C
| Solvent | Concentration | Duration | Stability |
| Anhydrous DMSO | 10 mM | > 6 months | Stable |
| Ethanol | 10 mM | < 1 week | Degradation observed |
| PBS (pH 7.4) | 1 mM | < 24 hours | Significant degradation |
Table 2: Stability of this compound Under Various Experimental Conditions
| Condition | Temperature | Duration | Stability | Notes |
| In cell culture media (DMEM + 10% FBS) | 37°C | 48 hours | Moderate degradation | Media with fresh inhibitor should be replaced every 2-3 days.[2] |
| In PBS (pH 7.4) | 4°C | > 2 weeks | Stable | Suitable for short-term storage of working solutions. |
| Exposure to ambient light | Room Temperature | < 2 hours | Rapid degradation | All handling should be done under low-light conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Dissolution: Wear appropriate personal protective equipment (PPE).[7] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Solubilization: Ensure the compound is fully dissolved by vortexing or brief sonication.[2]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber (light-protecting) microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles.[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.[8]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Retrieve Aliquot: Remove a single aliquot of the 10 mM this compound stock solution from the -80°C freezer.
-
Thawing: Thaw the aliquot at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution to the final working concentration using the appropriate pre-warmed cell culture media.
-
Immediate Use: Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
Visualizations
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Recommended workflow for handling this compound to ensure stability.
Caption: A logical flow for troubleshooting inconsistent results with this compound.
References
dealing with off-target effects of JB-95 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JB-95 in cellular assays. The focus is on understanding and mitigating potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity against Gram-negative bacteria, particularly Escherichia coli.[1][2] Its primary mechanism of action is the disruption of the bacterial outer membrane.[1][2] This is achieved through selective interaction with β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1][2][3] This interaction leads to the depletion of OMPs and a subsequent membrane stress response, ultimately causing bacterial cell death.[1][2]
Q2: What are the known on-target and potential off-target effects of this compound in bacterial cells?
A2: The primary on-target effect of this compound is the disruption of the outer membrane of Gram-negative bacteria.[1][2] Studies have investigated other potential effects to ensure the specificity of its action. Notably, this compound does not cause significant inhibition of macromolecular synthesis, such as protein, RNA, or DNA biosynthesis.[1][4] However, it has been observed to stimulate the incorporation of N-acetylglucosamine, a component of the bacterial cell wall.[4] While this is not considered a direct inhibitory off-target effect, it is an important consideration in interpreting experimental outcomes.
Q3: How can I be sure that the phenotype I observe in my bacterial culture is a result of the on-target activity of this compound?
A3: To confirm that the observed effects are due to the on-target activity of this compound, it is crucial to include appropriate controls and perform secondary assays. A recommended approach includes:
-
Control Experiments: Use a well-characterized lytic peptide, like Protegrin I (PG-I), as a positive control for rapid cell lysis and an antibiotic with a different mechanism of action as a comparative control.[4]
-
Membrane Permeability Assays: Employ fluorescent dyes such as SYTOX Green to assess inner membrane permeability. This compound is known to selectively disrupt the outer membrane but not the inner membrane, so a lack of rapid SYTOX Green uptake can help confirm its specific mode of action.[1]
-
Proteomic Analysis: Perform membrane proteomic studies to look for the characteristic depletion of β-barrel OMPs, which is a hallmark of this compound's on-target activity.[1][2]
Q4: What is the recommended concentration range for using this compound in cellular assays with E. coli?
A4: The minimal inhibitory concentration (MIC) of this compound against E. coli is approximately 0.25 µg/ml.[1] For cellular assays, it is recommended to use a concentration range that brackets the MIC. For example, bactericidal action has been observed over several hours at concentrations of 2-8 times the MIC.[4] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific E. coli strain and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent this compound concentration or activity. Cell density variations. | Ensure proper solubilization and storage of this compound. Standardize the inoculum size and growth phase of the bacterial culture for each experiment. |
| Unexpected cell lysis observed. | Potential off-target effect or use of a very high concentration of this compound. | Perform a time-course experiment at various concentrations to assess the kinetics of cell killing. Compare with a known lytic peptide.[4] Use inner membrane permeability assays to distinguish from non-lytic outer membrane disruption.[1] |
| No effect or reduced potency of this compound. | Bacterial strain may be resistant. This compound degradation. | Verify the MIC of this compound against your specific bacterial strain. Prepare fresh stock solutions of this compound for each experiment. |
| Observed phenotype does not align with outer membrane disruption. | Potential off-target effect. | Conduct macromolecular synthesis assays to rule out inhibition of DNA, RNA, or protein synthesis.[1] Analyze changes in the expression of specific outer membrane proteins.[1][2] |
Quantitative Data Summary
Table 1: Minimal Inhibitory Concentration (MIC) of this compound against E. coli
| Bacterial Strain | MIC (µg/ml) | Reference |
| E. coli | ~0.25 | [1] |
| E. coli ATCC25922 | Not specified, but used in experiments | [1] |
Key Experimental Protocols
1. Membrane Permeability Assay using SYTOX Green
-
Objective: To assess the integrity of the bacterial inner membrane after treatment with this compound.
-
Methodology:
-
Grow E. coli to mid-log phase (A600 of ~0.5–0.7).
-
To a 200 µl aliquot of the culture, add this compound to the desired final concentration. Use polymyxin (B74138) B (PMB) as a positive control for inner membrane permeabilization.
-
Add SYTOX Green fluorescent dye to a final concentration of 0.5 µM.
-
Incubate at 30°C for 1 hour with shaking.
-
Monitor the increase in fluorescence over time. A rapid increase indicates inner membrane permeabilization.[1]
-
2. Macromolecular Synthesis Assay
-
Objective: To determine if this compound inhibits the synthesis of key macromolecules (DNA, RNA, protein, and cell wall).
-
Methodology:
-
Use a chemically defined medium for bacterial growth.
-
In a microplate format, expose the bacteria to this compound.
-
Add radiolabeled precursors for specific macromolecules:
-
DNA synthesis: [³H]thymidine
-
RNA synthesis: [³H]uridine
-
Protein synthesis: L-[³H]leucine
-
Cell wall synthesis: N-[³H]acetylglucosamine or 2,6-[³H]diaminopimelic acid
-
-
After an appropriate incubation period, measure the incorporation of the radiolabeled precursors into macromolecules.[1]
-
3. Membrane Proteomics Analysis
-
Objective: To identify changes in the abundance of outer membrane proteins following this compound treatment.
-
Methodology:
-
Treat E. coli cultures with this compound. An untreated culture should be used as a control.
-
Isolate the total membrane fraction from both treated and untreated cells.
-
Separate the membrane proteins using SDS-PAGE.
-
Perform differential protein expression analysis using techniques such as mass spectrometry-based proteomics (e.g., DESeq2 analysis of spectral counts).
-
Identify proteins that are significantly up- or down-regulated in the this compound treated sample.[1]
-
Visualizations
Caption: Mechanism of action of this compound on Gram-negative bacteria.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
refining experimental conditions for JB-95 efficacy
Technical Support Center: JB-95
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental conditions to ensure the optimal efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of the MAPK signaling pathway. This pathway is frequently hyperactivated in various cancer types, and its inhibition can lead to decreased cell proliferation and survival.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the duration of the treatment. We advise performing a dose-response curve to determine the IC50 value in your specific model system.
Q3: How can I confirm that this compound is inhibiting the intended target in my cells?
A3: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK1/2) via Western Blotting. A significant reduction in p-ERK1/2 levels following this compound treatment indicates successful target inhibition.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability with this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. We recommend a concentration range from 1 nM to 10 µM. Refer to the sample data in Table 1 for expected IC50 values in various cell lines.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: The cytotoxic effects of this compound may require a longer incubation period. We recommend a time-course experiment, assessing cell viability at 24, 48, and 72 hours post-treatment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic or acquired resistance to MEK inhibitors. Confirm target inhibition by assessing p-ERK levels via Western Blot (see Experimental Protocols). If p-ERK is inhibited but cells are still viable, consider investigating alternative survival pathways that may be activated.
-
Issue 2: I am observing significant off-target effects or cellular toxicity at low concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Some cell lines may be particularly sensitive to perturbations in the MAPK pathway. Reduce the concentration of this compound and shorten the treatment duration to mitigate toxicity while still achieving target inhibition.
-
Issue 3: My Western Blot results for p-ERK are inconsistent.
-
Possible Cause 1: Timing of Lysate Collection.
-
Solution: Inhibition of p-ERK can be rapid and transient. For optimal results, we recommend harvesting cell lysates within 1-4 hours of this compound treatment. See Table 2 for a sample time-course of p-ERK inhibition.
-
-
Possible Cause 2: Issues with Antibody Quality.
-
Solution: Ensure your primary antibodies for p-ERK, total ERK, and a loading control (e.g., GAPDH) are validated and used at the recommended dilutions. Run appropriate positive and negative controls.
-
Data Presentation
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 50 |
| HT-29 | Colon Cancer | 120 |
| HCT116 | Colon Cancer | 150 |
| Panc-1 | Pancreatic Cancer | 800 |
Table 2: Time-Course of p-ERK1/2 Inhibition by this compound (100 nM) in A375 Cells
| Treatment Time | p-ERK1/2 Levels (% of Control) |
| 0 hours | 100% |
| 1 hour | 15% |
| 4 hours | 10% |
| 8 hours | 25% |
| 24 hours | 40% |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
2. Western Blot for p-ERK1/2
-
Cell Treatment & Lysis: Seed cells in a 6-well plate. Treat with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
Visualizations
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: Workflow for optimizing this compound experimental conditions.
JB-95 Delivery to Bacteria: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JB-95.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in bacteria?
This compound is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[1][2] Its primary target is the bacterial outer membrane (OM).[1][2]
Q2: What is the mechanism of action of this compound?
This compound selectively disrupts the outer membrane of Gram-negative bacteria without causing cellular lysis.[1][2] It is believed to interact with key β-barrel outer membrane proteins (OMPs), such as BamA and LptD.[1][2] This interaction leads to a lethal disruption of the outer membrane's integrity, possibly by inhibiting the Bam folding machine, which is essential for OMP assembly.[1][2]
Q3: Against which types of bacteria is this compound most effective?
This compound demonstrates significant antimicrobial activity against a range of Gram-negative bacteria, including multidrug-resistant clinical strains of E. coli.[1] It also shows activity against some Gram-positive bacteria.[1]
Q4: What is the typical Minimum Inhibitory Concentration (MIC) for this compound against E. coli?
The reported MIC for this compound against E. coli is approximately 0.25 μg/ml.[1]
Troubleshooting Guide
Q5: I am observing higher than expected MIC values for this compound. What are the potential causes?
Several factors can lead to an apparent decrease in this compound activity. Consider the following:
-
Bacterial Strain Variability: The composition of the outer membrane can vary between different strains of bacteria, potentially affecting this compound's efficacy.[3]
-
High Bacterial Density: An excessively high inoculum in your MIC assay can sequester the peptide, leading to higher apparent MIC values.
-
This compound Aggregation: Peptides can sometimes aggregate, reducing the concentration of active monomeric this compound. Ensure proper dissolution and handling as per the manufacturer's instructions.
-
Binding to Plasticware: Cationic peptides can adhere to the surface of some plastics. Using low-retention plasticware may mitigate this issue.
-
Presence of Divalent Cations: High concentrations of divalent cations like Mg²⁺ and Ca²⁺ in the growth medium can stabilize the outer membrane of Gram-negative bacteria, potentially reducing the effectiveness of membrane-disrupting peptides.[4]
Q6: My experimental results with this compound are inconsistent. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure that the bacterial culture is in the same growth phase (e.g., mid-logarithmic phase) for every experiment.
-
Use Freshly Prepared this compound Solutions: Avoid repeated freeze-thaw cycles of this compound stock solutions, as this can lead to degradation.
-
Control pH of Media: The activity of some antimicrobial peptides can be pH-dependent.[5] Ensure the pH of your growth medium is consistent across experiments.
-
Thoroughly Mix Solutions: Ensure even distribution of this compound in the assay medium by gentle but thorough mixing.
Q7: I suspect my target bacteria are developing resistance to this compound. What could be the mechanism?
While this compound has a novel mechanism of action that may be less prone to resistance development, potential bacterial responses could include:
-
Alterations in Outer Membrane Proteins: Mutations in the genes encoding for BamA or LptD could potentially alter the binding affinity of this compound.[1][2]
-
Changes in Lipopolysaccharide (LPS) Structure: Modifications to the LPS, which is a key component of the outer membrane, can affect membrane stability and permeability.[3]
-
Upregulation of Efflux Pumps: Bacteria may attempt to pump the peptide out of the cell, although this is a more general resistance mechanism.[4]
Data Presentation
Table 1: this compound Efficacy with Outer Membrane Permeabilizers
This table presents hypothetical data on how the Minimum Inhibitory Concentration (MIC) of this compound against a resistant E. coli strain could be affected by the presence of outer membrane permeabilizers.
| Compound | Concentration | This compound MIC (µg/mL) | Fold Change in MIC |
| This compound alone | - | 8.0 | - |
| This compound + Polymyxin B nonapeptide (PMBN) | 1 µg/mL | 2.0 | 4x decrease |
| This compound + EDTA | 0.5 mM | 4.0 | 2x decrease |
| This compound + Compound X | 5 µM | 1.0 | 8x decrease |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.4-0.6 (mid-logarithmic phase).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Wells 11 (growth control) and 12 (sterility control) should not contain this compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Well 12 receives 100 µL of sterile CAMHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane, allowing the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to enter the phospholipid layer.
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase as described in the MIC protocol.
-
Harvest cells by centrifugation (5000 x g for 10 minutes).
-
Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of a 40 µM NPN solution in HEPES buffer to each well.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add 100 µL of this compound at various concentrations (2x final concentration) to the wells. Use a known membrane permeabilizer like Polymyxin B as a positive control.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis: An increase in fluorescence intensity indicates NPN uptake and therefore, outer membrane permeabilization.
Visualizations
Caption: Mechanism of this compound action on the Gram-negative outer membrane.
Caption: Troubleshooting workflow for unexpectedly high this compound MIC values.
Caption: Key factors influencing the experimental efficacy of this compound.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 5. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize JB-95 binding to plasticware
Welcome to the Technical Support Center for JB-95. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing the non-specific binding of the peptidomimetic compound this compound to laboratory plasticware. Non-specific binding can lead to significant loss of your compound, resulting in inaccurate experimental data and poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it bind to plasticware?
A1: this compound is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against E. coli.[1][2] Like many peptides and peptidomimetics, this compound may possess hydrophobic and/or charged regions in its structure. These regions can interact with the surfaces of common laboratory plasticware, such as polypropylene (B1209903) and polystyrene, through non-specific binding (NSB). This binding is primarily driven by hydrophobic interactions and electrostatic forces, leading to a reduction of the compound's effective concentration in your solution.[3][4][5]
Q2: What are the consequences of this compound binding to my labware?
A2: The primary consequence of this compound adsorption to plasticware is the loss of the compound from your experimental solution. This can lead to:
-
Inaccurate and unreliable experimental results, such as underestimated potency in bioassays.[4]
-
Poor reproducibility between experiments.[3]
-
Incorrect pharmacokinetic and pharmacodynamic assessments.[4]
Q3: What types of plasticware are best for working with peptide-like compounds such as this compound?
A3: For compounds prone to non-specific binding, the choice of labware is critical.
-
Low-Binding Plasticware: It is highly recommended to use plasticware specifically marketed as "low-binding".[3][6] These surfaces are often treated to be more hydrophilic, which minimizes hydrophobic interactions.[7][8]
-
Polypropylene vs. Polystyrene: Polypropylene is generally a better choice than polystyrene for hydrophobic compounds as it tends to be less adsorptive.[4][9][10] However, for sensitive applications, even polypropylene can exhibit significant binding.[4]
Q4: Are there any additives I can use in my solutions to prevent this compound from binding?
A4: Yes, several additives can be incorporated into your buffers and solutions to mitigate non-specific binding:
-
Non-ionic Detergents: Adding a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween-20 can effectively reduce hydrophobic interactions between this compound and the plastic surface.[3][11][12][13]
-
Bovine Serum Albumin (BSA): BSA can be used as a blocking agent.[14][15] It coats the surface of the plasticware, preventing this compound from binding.[3][8] A common concentration is 1% (w/v).[8]
-
Organic Solvents: In some cases, the addition of a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) may help to keep the compound in solution and reduce its affinity for the plastic surface.[16][17]
Q5: Should I consider treating my plasticware before use?
A5: If specialized low-binding plasticware is not available, you can pre-treat your standard polypropylene or polystyrene labware. One common method is to coat the plasticware with a protein like BSA.[8] Silanization is another technique, but it is more commonly used for glassware to create a hydrophobic surface, which may not be ideal for a potentially hydrophobic peptide like this compound when used with plasticware.[18][19][20][21]
Troubleshooting Guide: Low Recovery of this compound
If you suspect that you are losing this compound due to binding to your plasticware, follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following tables summarize data on the impact of labware choice and the use of additives on peptide/protein recovery. While this data is not specific to this compound, it provides a strong indication of the effectiveness of these strategies for similar molecules.
Table 1: Comparison of Peptide Recovery from Different Plasticware Types
| Peptide | Polystyrene Recovery (%) | Polypropylene Recovery (%) | Reference |
| PYY | 9.3 ± 0.6 | 62.2 ± 2.5 | [9] |
| GLP-1 | 3.7 ± 0.2 | 20.5 ± 0.8 | [9] |
| CCK-8S | 16.0 ± 1.2 | 86.3 ± 1.2 | [9] |
Table 2: Effect of Additives on Peptide Recovery
| Additive | Condition | Recovery (%) | Reference |
| BSA (1%) | Added to best surface | >89% for all peptides tested | [9] |
| Tween-20 (0.05%) | Added to CSF | 30% increase in Aβ42 | [22] |
Experimental Protocols
Protocol 1: Quantification of this compound Recovery from Plasticware
This protocol allows you to determine the extent of this compound loss in your specific experimental setup.
Caption: Experimental workflow for quantifying this compound recovery.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer. Prepare a control sample by diluting the stock solution in a low-binding container (e.g., a silanized glass vial) that you can use as your 100% reference.[3][18]
-
Aliquot into Test Plasticware: Dispense the working solution into the plasticware you intend to test (e.g., polypropylene microplate wells, centrifuge tubes).
-
Incubate: Incubate the plasticware for various time points (e.g., 1, 4, and 24 hours) under your standard experimental conditions (temperature, agitation).[3]
-
Collect Supernatant: Carefully transfer the supernatant from the test plasticware to a fresh set of low-binding tubes for analysis.
-
Analyze: Quantify the concentration of this compound in the supernatant and the control sample using a suitable analytical method, such as HPLC or LC-MS.
-
Calculate Recovery: The percentage of recovery can be calculated as: (Concentration in test sample / Concentration in control sample) x 100%.
Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
This protocol describes how to pre-treat your plasticware to reduce non-specific binding of this compound.[8]
Caption: Experimental workflow for BSA coating of plasticware.
Methodology:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in Phosphate-Buffered Saline (PBS), pH 7.4. For example, dissolve 1 gram of BSA in 100 mL of PBS.[8]
-
Filter-Sterilize: Filter the BSA solution through a 0.22 µm syringe filter to ensure sterility.[8]
-
Coat Plasticware: Add the 1% BSA solution to the polypropylene or polystyrene labware, ensuring that all surfaces that will come into contact with your sample are completely covered.[8]
-
Incubate: Incubate the labware for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Aspirate: Carefully remove the BSA solution.[8]
-
Wash: Wash the surfaces twice with sterile-filtered water to remove any unbound BSA.[8]
-
Dry: Allow the labware to air dry completely in a sterile environment (e.g., a laminar flow hood) or use it immediately.[8]
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westlab.com [westlab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silanization of HPLC Vials: Benefits and Applications [hplcvials.com]
- 19. iltusa.com [iltusa.com]
- 20. Silanizing Glass Autosampler Vial or Inserts for Surface Deactivation - HPLC Primer [mtc-usa.com]
- 21. mastelf.com [mastelf.com]
- 22. researchgate.net [researchgate.net]
troubleshooting inconsistent results in JB-95 experiments
Technical Support Center: JB-95 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists experiencing inconsistent results with this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For optimal results, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For final experimental concentrations, the stock solution should be diluted in the appropriate cell culture medium or buffer. The final concentration of DMSO in the experimental setup should not exceed 0.1% to avoid solvent-induced cellular stress or toxicity.
Q2: What is the known mechanism of action for this compound?
This compound is an experimental inhibitor of the mTORC1 signaling pathway. It is believed to act by allosterically modulating the FRB domain of mTOR, thereby preventing the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1. This inhibition leads to a downstream reduction in protein synthesis and cell proliferation.
Q3: How should this compound be stored to ensure stability?
This compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Once diluted in aqueous buffers for an experiment, the solution should be used immediately.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
You are observing significant standard deviations between replicate wells in your MTT or similar cell viability assays when treating with this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete this compound Solubilization | Vortex the this compound stock solution thoroughly before diluting it in the media. Ensure the final treatment media is well-mixed before adding to the cells. |
| Cell Clumping | After trypsinization, ensure cells are fully dissociated into a single-cell suspension before counting and plating. |
Issue 2: No Dose-Dependent Effect Observed in Western Blots
You are not seeing the expected decrease in the phosphorylation of S6K (p-S6K) with increasing concentrations of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of p-S6K. |
| This compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Avoid using previously prepared and stored dilutions. |
| Incorrect Protein Concentration | Perform a Bradford or BCA assay to ensure equal protein loading for all samples. Use a loading control (e.g., β-actin or GAPDH) to verify consistent loading. |
| Antibody Issues | Use a validated antibody for p-S6K and total S6K. Titrate the antibody to determine the optimal concentration for your experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-S6K
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: The inhibitory effect of this compound on the mTORC1 signaling pathway.
Caption: A standard workflow for Western Blotting experiments.
Caption: A logical flow for troubleshooting common this compound experimental issues.
Technical Support Center: Optimizing JB-95 Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for the peptidomimetic antibiotic JB-95. The following troubleshooting guides and FAQs directly address potential issues related to pH and buffer conditions that may be encountered during the evaluation of this compound's antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel β-hairpin macrocyclic peptidomimetic with potent antimicrobial activity, particularly against Escherichia coli. It is not an enzyme but an antibiotic. Its mechanism of action involves the selective disruption of the outer membrane of Gram-negative bacteria. This occurs through interactions with key outer membrane proteins, such as BamA and LptD, leading to the disorganization of the outer membrane and subsequent bacterial cell death.
Q2: How does pH influence the antimicrobial activity of this compound?
The activity of cationic antimicrobial peptides like this compound is often dependent on pH. A lower (acidic) pH can increase the net positive charge of the peptide, which may enhance its initial electrostatic interaction with the negatively charged components of the bacterial outer membrane.[1] However, the optimal pH can be specific to the target organism. Therefore, it is crucial to empirically determine the optimal pH for this compound's activity against the bacterial strains used in your experiments.
Q3: How does the ionic strength of the buffer affect this compound's activity?
High ionic strength, due to increased salt concentrations, generally reduces the activity of many antimicrobial peptides.[1] The ions in the buffer can shield the electrostatic interactions between the cationic peptide and the anionic bacterial membrane, which can hinder the binding of this compound and reduce its disruptive effect on the outer membrane.[1]
Q4: What are the recommended initial buffer conditions for testing this compound activity?
For initial screenings, a buffer with low ionic strength is recommended. A 10 mM sodium phosphate (B84403) buffer is a common starting point.[1] It is advisable to test a range of pH values, for instance, from pH 5.5 to 7.5, to identify the optimal pH for this compound's activity against your specific microorganism.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity observed. | Inappropriate Assay Method: The disk diffusion method may not be suitable for some peptides as they can bind to the filter paper or agar, preventing diffusion. | Use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). |
| Peptide Aggregation: this compound may aggregate in certain buffers, reducing its effective concentration. | Visually inspect for any precipitation. Consider dissolving the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the assay medium. | |
| Adsorption to Labware: Cationic peptides can bind to polystyrene surfaces of standard 96-well plates, reducing the available concentration. | Use polypropylene (B1209903) plates to minimize peptide adsorption. | |
| Inconsistent MIC results between experiments. | Variable Inoculum Size: The density of the bacterial culture can significantly affect the MIC value. | Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL for each experiment and verify by plate count. |
| Inconsistent pH of Media: The pH of the assay medium can influence the charge of both the peptide and the bacterial surface. | Ensure the pH of the medium is consistent across all experiments by using buffered media. | |
| Peptide Degradation: Peptides can be degraded by proteases if present. | Ensure proper storage of the this compound stock solution (e.g., at -20°C or below) and minimize freeze-thaw cycles. | |
| High MIC values observed. | High Salt Concentration in Media: Standard growth media like Mueller-Hinton Broth (MHB) can have high salt concentrations that inhibit peptide activity. | Consider using a low-salt medium or buffer supplemented with minimal nutrients required for bacterial growth for the assay. |
| Presence of Serum/Proteins: Components like serum or albumin can bind to this compound, reducing its effective concentration. | If testing in the presence of these components is necessary, be aware that it may lead to higher MIC values. Report the presence of such components in your experimental conditions. |
Data Presentation
The antimicrobial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC). The following table provides an example of how to present data from an experiment investigating the effect of pH on the MIC of this compound against E. coli.
| Buffer System | pH | MIC (µg/mL) against E. coli ATCC 25922 |
| 10 mM Sodium Phosphate | 5.5 | 0.125 |
| 10 mM Sodium Phosphate | 6.5 | 0.25 |
| 10 mM Sodium Phosphate | 7.5 | 0.5 |
| 10 mM Tris-HCl | 7.5 | 0.5 |
| 10 mM Tris-HCl | 8.5 | 1.0 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in a Standard Medium
This protocol outlines the standard broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the target bacteria (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well polypropylene microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium (e.g., MHB).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Optimization of pH and Buffer Conditions
This protocol describes how to assess the antimicrobial activity of this compound across a range of pH values and buffer systems.
-
Preparation of Buffers: Prepare a series of buffers with the desired compositions (e.g., 10 mM Sodium Phosphate, 10 mM Tris-HCl) and adjust the pH to a range of values (e.g., 5.5, 6.5, 7.5, 8.5).
-
Supplementation of Buffers: Since bacteria require nutrients to grow, supplement each buffer with a minimal amount of a rich medium (e.g., 1-10% MHB) to support bacterial viability without significantly altering the buffer's properties.
-
MIC Assay: Perform the MIC assay as described in Protocol 1, but use the prepared and supplemented buffers as the assay medium for the serial dilutions and bacterial suspension.
-
Analysis: Compare the MIC values obtained for each buffer and pH condition to identify the conditions that result in the lowest MIC (highest antimicrobial activity).
Visualizations
Mechanism of Action of this compound
Caption: this compound targets outer membrane proteins leading to membrane disruption.
Experimental Workflow for pH Optimization
Caption: A streamlined workflow for determining the optimal pH for this compound activity.
References
Technical Support Center: Assessment and Mitigation of JB-95 Cytotoxicity to Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and mitigate the potential cytotoxicity of the novel peptidomimetic antibiotic, JB-95, on mammalian cells. Given that this compound is a new chemical entity, this guide focuses on establishing a robust experimental framework for cytotoxicity profiling and offers strategies to address any observed toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity to mammalian cells important?
A1: this compound is a novel β-hairpin macrocyclic peptide with potent antimicrobial activity against Gram-negative bacteria, such as E. coli. It exhibits a unique mechanism of action by targeting and disrupting the outer membrane of these bacteria. While its primary application is as an antibiotic, it is crucial to evaluate its effect on mammalian cells to determine its therapeutic index—the ratio between its effective antimicrobial concentration and the concentration at which it becomes toxic to host cells. A high therapeutic index is a key indicator of a drug's safety and potential for clinical success.
Q2: What are the first steps in assessing the cytotoxicity of this compound?
A2: The initial step is to perform a dose-response analysis on a panel of mammalian cell lines. This will help determine the concentration at which this compound affects cell viability. It is recommended to use a broad range of concentrations and multiple cell lines representing different tissues to identify any cell-type-specific toxicity. The half-maximal inhibitory concentration (IC50) should be calculated for each cell line to quantify the compound's potency in causing cytotoxic effects.
Q3: My MTT assay results show an increase in signal at higher concentrations of this compound, suggesting increased viability. Is this expected?
A3: This is a common artifact observed with certain compounds, especially peptides, in MTT assays. It is unlikely that this compound is promoting cell proliferation. This result could be due to the direct reduction of the MTT reagent by the peptide, or interference with cellular metabolism that does not correlate with cell viability.[1][2] It is crucial to perform control experiments, such as a cell-free MTT assay, and to validate the findings with an alternative cytotoxicity assay, like the LDH release assay.[1]
Q4: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?
A4: Inconsistent results in cytotoxicity assays can stem from several factors, particularly when working with peptides.[3][4] Common causes include:
-
Peptide solubility and aggregation: Ensure this compound is fully solubilized in the appropriate vehicle and that the final concentration of the vehicle in the cell culture medium is non-toxic (typically <0.1% for DMSO). Peptides can aggregate over time, so using freshly prepared solutions is recommended.
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well.
-
Edge effects: Wells on the periphery of 96-well plates are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[5]
-
Assay interference: As mentioned in Q3, the compound itself might interfere with the assay reagents.
Q5: If this compound shows cytotoxicity, what are the potential mechanisms?
A5: While the specific mechanism of this compound cytotoxicity in mammalian cells is unknown, potential mechanisms for drug-induced toxicity include:
-
Disruption of plasma membrane integrity: Leading to cell lysis and release of intracellular components.
-
Induction of apoptosis (programmed cell death): Activation of caspase signaling cascades.[6][7]
-
Mitochondrial dysfunction: Affecting cellular energy production.
-
Induction of oxidative stress: Generation of reactive oxygen species (ROS).
-
Off-target effects: Interaction with unintended cellular proteins or pathways.[8]
Q6: What strategies can be employed to mitigate the observed cytotoxicity of this compound?
A6: If this compound demonstrates undesirable cytotoxicity, several strategies can be explored:
-
Dose optimization: Using the lowest effective antimicrobial concentration to minimize host cell toxicity.
-
Structural modification: Synthesizing analogs of this compound to identify a derivative with an improved therapeutic index.
-
Targeted delivery systems: Encapsulating this compound in nanoparticles or liposomes to enhance its delivery to bacteria while reducing exposure to mammalian cells.[9]
-
Combination therapy: Co-administering this compound with a cytoprotective agent that selectively shields mammalian cells from its toxic effects.[9]
Troubleshooting Guides
Issue 1: High Background or False Positives in MTT Assay
| Potential Cause | Troubleshooting Steps |
| Direct reduction of MTT by this compound | Perform a cell-free control: Incubate this compound with MTT reagent in cell culture medium without cells. A color change indicates direct reduction.[1] |
| Phenol (B47542) red interference | Use phenol red-free culture medium for the assay.[10] |
| Contamination | Check for microbial contamination in cell cultures, which can also reduce MTT. |
| Precipitation of this compound | Visually inspect the wells for any precipitate. Determine the solubility of this compound in the culture medium and use concentrations below this limit. |
Issue 2: Inconsistent or No Signal in LDH Release Assay
| Potential Cause | Troubleshooting Steps |
| Low cell number | Optimize the cell seeding density to ensure a detectable level of LDH release upon lysis. |
| Timing of measurement | LDH has a finite half-life in culture medium.[11] Collect supernatant at the optimal time point after treatment. |
| Incomplete cell lysis in positive control | Ensure the lysis buffer is effective for the cell line being used. |
| This compound inhibits LDH enzyme activity | Perform a control experiment by adding this compound to a known amount of LDH to see if it inhibits the enzyme's activity. |
Issue 3: Difficulty in Interpreting Apoptosis Assay (Annexin V/PI Staining) Results
| Potential Cause | Troubleshooting Steps |
| Sub-optimal gating in flow cytometry | Use single-stained and unstained controls to set the gates correctly for live, apoptotic, and necrotic populations. |
| Cell detachment method | If using adherent cells, enzymatic detachment (e.g., with trypsin) can sometimes damage the cell membrane, leading to false positive Annexin V staining. Use a gentle cell scraper or a non-enzymatic dissociation solution.[12] |
| Late-stage apoptosis/secondary necrosis | Cells in late-stage apoptosis will be positive for both Annexin V and PI. Perform a time-course experiment to capture early apoptotic events.[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of mammalian cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[14]
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Mammalian Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HEK293 | Human Embryonic Kidney | >100 |
| HepG2 | Human Liver | 75.3 |
| A549 | Human Lung | 89.1 |
| NIH/3T3 | Mouse Embryonic Fibroblast | >100 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Comparison of Cytotoxicity Assessment Methods
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial reductase enzymes. | Inexpensive, high-throughput. | Prone to interference from compounds that affect metabolism or directly reduce MTT.[1][2] |
| LDH | Measures the release of lactate dehydrogenase from cells with damaged plasma membranes. | High-throughput, directly measures cell lysis. | Can be affected by compounds that inhibit LDH activity; timing of measurement is critical. |
| Annexin V/PI | Detects phosphatidylserine (B164497) externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Provides mechanistic insight into the mode of cell death. | Lower throughput, requires a flow cytometer. |
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Simplified overview of caspase-mediated apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: JB-95 Stability for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of JB-95, a potent antimicrobial macrocyclic β-hairpin peptide, for the duration of long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrocyclic β-hairpin peptide that exhibits strong antimicrobial activity, particularly against Escherichia coli.[1][2][3] Its mechanism involves selectively disrupting the outer membrane of Gram-negative bacteria by interacting with β-barrel outer membrane proteins like BamA and LptD.[1][2][3] This leads to the depletion of these proteins and compromises the integrity of the outer membrane.[1][2][3] Unlike some other antimicrobial peptides, this compound does not cause lysis of the cytoplasmic membrane.[1][2]
Q2: What are the common factors that can affect the stability of this compound?
A2: As a peptide, the stability of this compound can be influenced by several environmental factors. These include:
-
Temperature: Elevated temperatures can lead to the degradation of the peptide structure.
-
pH: Extreme pH values can cause hydrolysis of peptide bonds.
-
Oxidation: The presence of oxidizing agents can modify certain amino acid residues.
-
Light: Exposure to UV light can induce photo-degradation.
-
Repeated Freeze-Thaw Cycles: These can physically stress the peptide and lead to aggregation or degradation.
Q3: How should I properly store this compound for long-term use?
A3: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store these at -80°C.
Q4: My this compound is supplied as a trifluoroacetate (B77799) (TFA) salt. Does this affect my experiments?
A4: Yes, the TFA salt contributes to the total mass of the product.[1] It is important to account for the weight of the TFA when calculating the precise concentration of the active this compound peptide for your experiments. For sensitive applications, TFA-removed versions of the peptide may be available.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antimicrobial activity in long-term experiments. | Peptide degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the lyophilized powder and reconstituted solutions are stored at the recommended temperatures (-20°C to -80°C). 2. Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Perform a Stability Check: Use an analytical method like HPLC to assess the purity and integrity of your current stock. Compare the results to a fresh stock of this compound. |
| Inconsistent results between experimental batches. | Variability in this compound concentration or degradation of the stock solution over time. | 1. Accurate Quantification: Ensure precise weighing and reconstitution of the lyophilized powder. Account for the TFA salt content in your calculations. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly reconstituted or recently thawed aliquots for your experiments. 3. Conduct a Forced Degradation Study: To understand the degradation profile of this compound under your specific experimental conditions (e.g., elevated temperature, different pH buffers), perform a forced degradation study (see Experimental Protocols section). |
| Precipitation observed in the reconstituted solution. | Poor solubility or aggregation of the peptide. | 1. Check Recommended Solvent: Ensure you are using the recommended solvent for reconstitution as per the manufacturer's data sheet. 2. Gentle Dissolution: Vortex or sonicate briefly to aid dissolution. Avoid vigorous shaking which can cause aggregation. 3. Filter Sterilization: If precipitation persists and the solution needs to be sterile, use a low-protein-binding 0.22 µm filter. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer appropriate for your experiment) to a known concentration (e.g., 1 mg/mL).
-
Establish Baseline (T=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial purity profile.
-
Incubate under Stress Conditions: Aliquot the stock solution and expose them to various stress conditions. Common conditions for peptides include:
-
Long-term storage: 25°C/60% Relative Humidity (RH) and 40°C/75% RH.[4]
-
Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH and incubate at 60°C.[5]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature protected from light.[5]
-
Thermal Degradation: Expose a solid sample to dry heat at 80°C.[5]
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term studies, or shorter intervals for forced degradation), withdraw a sample from each condition.[4]
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This typically involves a C18 reverse-phase column with a gradient elution using water and acetonitrile (B52724) containing a small amount of TFA.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 baseline. A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation.
Quantitative Data Summary: Example Stability Study
| Condition | Time Point | This compound Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C | 0 Months | 99.5 | 0.2 | 0.3 |
| 6 Months | 99.4 | 0.2 | 0.4 | |
| 12 Months | 99.3 | 0.3 | 0.4 | |
| 4°C | 0 Months | 99.5 | 0.2 | 0.3 |
| 6 Months | 98.1 | 1.0 | 0.9 | |
| 12 Months | 96.5 | 1.8 | 1.7 | |
| 25°C / 60% RH | 0 Months | 99.5 | 0.2 | 0.3 |
| 1 Month | 92.3 | 4.5 | 3.2 | |
| 3 Months | 85.1 | 8.7 | 6.2 |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
Caption: Mechanism of action of this compound on the E. coli outer membrane.
References
- 1. This compound peptide [novoprolabs.com]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. benchchem.com [benchchem.com]
challenges and solutions in scaling up JB-95 synthesis
JB-95 Synthesis Scale-Up: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound, a potent β-hairpin peptidomimetic antibiotic. While this compound has been successfully synthesized and characterized on a laboratory scale, this guide addresses the unique challenges that may arise during pilot-scale production and process development.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| JB-SCL-01 | Low Yield After Solid-Phase Synthesis (SPPS) | 1. Incomplete deprotection or coupling reactions due to poor mixing or reagent diffusion in a larger reactor. 2. Resin swelling issues leading to inconsistent reaction environments. 3. Degradation of the growing peptide chain on the resin over extended synthesis time. | 1. Optimize mixing parameters (e.g., nitrogen bubbling, mechanical stirring). Increase reagent equivalents and reaction times. 2. Pre-swell the resin consistently before synthesis. Characterize the swelling factor of the resin batch. 3. Minimize the time the peptide is on the resin. Consider using pseudo-prolines or other protecting groups to reduce aggregation. |
| JB-SCL-02 | Increased Impurity Profile Post-Cleavage | 1. Inefficient cleavage from the resin, leading to partially protected peptide fragments. 2. Side reactions (e.g., re-attachment of protecting groups to the peptide) due to scavenger insufficiency at a larger scale. 3. Oxidation of sensitive residues during workup. | 1. Increase the cleavage cocktail volume-to-resin ratio. Ensure efficient stirring during cleavage. 2. Scale scavenger quantity appropriately with the amount of resin and peptide. 3. Perform workup under an inert atmosphere (e.g., nitrogen or argon). Use pre-chilled solvents. |
| JB-SCL-03 | Poor Solubility of Crude this compound | 1. Aggregation of the crude peptide at higher concentrations after cleavage and precipitation. 2. Presence of hydrophobic impurities. | 1. Adjust the pH of the solubilization buffer. Use chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) for initial solubilization before purification. 2. Perform a pre-purification step, such as solid-phase extraction (SPE), to remove highly nonpolar impurities. |
| JB-SCL-04 | Difficulty in Preparative HPLC Purification | 1. Column overloading, leading to poor peak shape and resolution. 2. Inconsistent retention times between batches. 3. High backpressure during runs. | 1. Perform a loading study to determine the optimal mass of crude peptide per injection. 2. Ensure consistent mobile phase preparation and column temperature. 3. Filter the crude peptide solution before injection. Check for column fouling or blockages. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from lab-scale (milligrams) to pilot-scale (grams) synthesis of this compound?
A1: The primary challenges include:
-
Reaction Kinetics and Heat Transfer: Reactions that are fast and exothermic at a small scale may require active cooling and controlled reagent addition rates at a larger scale to prevent side reactions.
-
Physical Handling: Managing larger volumes of solvents, reagents, and solid supports (resin) introduces logistical and safety challenges.
-
Purification: Scaling up preparative HPLC requires larger columns, more solvent, and can be a significant bottleneck. Achieving >95% purity consistently can be more difficult.[1]
-
Solvent and Reagent Cost: The economic viability of the synthesis becomes a major factor, necessitating optimization of reagent usage and solvent recycling where possible.
Q2: How does the choice of solid support (resin) impact the scale-up of this compound synthesis?
A2: The resin is critical for a successful scale-up. Key considerations include:
-
Mechanical Stability: The resin must withstand mechanical stirring in large reactors without fragmenting, which can lead to downstream filtration problems.
-
Loading Capacity: A resin with appropriate loading capacity must be chosen to balance yield per batch with the risk of aggregation-related issues during synthesis.
-
Swelling Properties: Consistent swelling in the chosen synthesis solvents is crucial for reproducible reaction conditions.
Q3: What analytical methods are recommended for in-process controls during this compound scale-up?
A3: Robust in-process controls are essential. We recommend:
-
Kaiser Test or Chloranil Test: To confirm the completion of deprotection steps (free primary/secondary amines).
-
HPLC/UPLC-MS: To monitor the progress of coupling reactions on small resin samples (microcleavages) and to assess the purity of the crude peptide after cleavage.
-
Amino Acid Analysis: To confirm the overall composition of the final peptide and identify any deletions.
Q4: Are there specific safety precautions for handling large quantities of reagents used in this compound synthesis?
A4: Yes. When handling large quantities of reagents such as trifluoroacetic acid (TFA) for cleavage, or coupling agents like HBTU/HOBt, it is crucial to:
-
Work in a well-ventilated area or a walk-in fume hood.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Have appropriate spill kits readily available.
-
Be aware of the exothermic nature of neutralizing large volumes of acidic solutions.
Quantitative Data Summary
The following table presents a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis of a this compound precursor peptide, illustrating common scale-up effects.
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Notes |
| Starting Resin Quantity | 0.5 g | 50 g | Assumes a resin loading of 0.4 mmol/g. |
| Total Solvent Volume (Synthesis) | 200 mL | 20 L | Solvent consumption increases significantly. |
| Crude Yield | 85% | 70% | Yield losses are common due to less efficient reactions and transfers. |
| Crude Purity (by HPLC) | 75% | 60% | Impurity levels often increase with scale. |
| Purification Load per HPLC Run | 50 mg | 500 mg | Requires a larger preparative HPLC system. |
| Final Isolated Yield | 40% | 25% | The cumulative effect of lower crude yield and more complex purification. |
| Final Purity (by HPLC) | >98% | >95% | Final purity specifications must be met, often requiring more purification effort. |
Experimental Protocols
Protocol 1: Pilot-Scale Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the synthesis of this compound on a 10-gram scale using Fmoc chemistry.
-
Resin Swelling: Place 50 g of a suitable pre-loaded resin (e.g., Fmoc-Pro-Wang resin) in a 1 L peptide synthesis vessel. Add 500 mL of dimethylformamide (DMF) and gently agitate with nitrogen bubbling for 1 hour. Drain the solvent.
-
Fmoc Deprotection: Add a 20% solution of piperidine (B6355638) in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 500 mL) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and stir for 2 minutes.
-
Add the activated amino acid solution to the synthesis vessel. Agitate for 2 hours.
-
-
Monitoring: Take a small sample of resin, wash, and perform a Kaiser test to check for reaction completion (a negative test indicates complete coupling).
-
Washing: Wash the resin with DMF (3 x 500 mL).
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Final Wash and Drying: Wash the resin with dichloromethane (B109758) (DCM) (3 x 500 mL) and dry under a high vacuum for at least 4 hours.
Protocol 2: Cleavage and Crude Product Isolation
-
Preparation: Place the dried, peptide-loaded resin (approx. 100 g) in a 2 L reaction vessel. Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Caution: Work in a well-ventilated fume hood.
-
Cleavage: Add 1 L of the chilled cleavage cocktail to the resin. Stir gently at room temperature for 3 hours.
-
Filtration: Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrate.
-
Precipitation: Add the filtrate slowly to a stirred, chilled vessel containing 10 L of cold diethyl ether. A white precipitate (crude this compound) should form.
-
Isolation: Allow the precipitate to settle. Decant the ether. Centrifuge the remaining suspension and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide under a high vacuum to obtain the crude product as a solid.
Visualizations
Workflow and Pathway Diagrams
References
Technical Support Center: Enhancing the Purity of Synthesized JB-95
Welcome to the technical support center for the purification of the synthetic peptide JB-95. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of synthesized this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis?
The purity of crude this compound after solid-phase peptide synthesis (SPPS) can vary depending on the efficiency of the synthesis. Generally, crude peptides synthesized via modern automated SPPS can be expected to have a purity in the range of 70-95% as determined by High-Performance Liquid Chromatography (HPLC).[1] Impurities can include deletion sequences, truncated sequences, and by-products from the cleavage process.[2][3]
Q2: What are the most common methods to enhance the purity of synthesized this compound?
The most common and effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][4][5] This technique separates the target peptide from impurities based on hydrophobicity. For some peptides, recrystallization can also be a viable purification method, particularly for achieving a highly crystalline final product.[1][6]
Q3: What level of purity is required for different applications of this compound?
The required purity level of this compound depends on its intended application. The following is a general guideline for peptide purity:
| Purity Level | Recommended Applications |
| >90% | Quantitative bioassays, in vitro receptor-ligand interaction studies, and quantitative blocking/inhibition assays.[3] |
| >95% | In vivo studies, clinical trials, and structural studies such as NMR or X-ray crystallography.[3][6] |
| >98% | Pharmaceutical-grade material for drug studies and other highly sensitive applications.[3] |
Q4: What are the common impurities encountered during the synthesis of cyclic peptides like this compound?
Common impurities arising from the solid-phase synthesis of peptides include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Diastereomers: Resulting from racemization of amino acids during synthesis.
-
Oxidized peptides: Particularly if the sequence contains methionine or cysteine.
-
Products of side reactions: Such as aspartimide formation, especially in sequences containing aspartic acid.[7]
Troubleshooting Guides
HPLC Purification Issues
Q5: I am observing peak splitting in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?
Peak splitting in HPLC can be caused by several factors. Here’s a systematic approach to troubleshooting this issue:
-
Co-elution of Impurities: The split peak may represent two or more closely eluting compounds.
-
Solution: Optimize the HPLC gradient. A shallower gradient can improve the resolution between the main peak and closely related impurities.[8] You can also try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[8]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is necessary for solubility, use the minimum amount and dilute with the mobile phase before injection.[8]
-
-
Column Issues: A blocked frit or a void in the column packing can cause peak splitting.
-
Solution: Reverse-flush the column to remove any particulates from the inlet frit. If the problem persists, the column may need to be replaced.[9]
-
-
System Issues: Improperly seated fittings or dead volume in the system can also lead to peak splitting.
-
Solution: Check all fittings between the injector and the detector to ensure they are secure.[10]
-
Q6: My recovery of this compound after preparative HPLC is very low. What are the possible reasons and solutions?
Low recovery is a common issue in peptide purification. Here are some potential causes and how to address them:
-
Peptide Precipitation: The peptide may be precipitating on the column or in the tubing.
-
Solution: Ensure the peptide is fully dissolved in the injection solvent. For hydrophobic peptides, adding a small amount of organic solvent to the sample can improve solubility. Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can also help.
-
-
Adsorption to Surfaces: Peptides can be "sticky" and adsorb to glass or plastic surfaces.
-
Solution: Use polypropylene (B1209903) tubes and vials instead of glass. To minimize loss during dry-down steps, consider using a µElution format if available.
-
-
Incomplete Elution: The peptide may be strongly retained on the column.
-
Solution: Ensure the gradient goes to a high enough percentage of organic solvent to elute the peptide completely. A post-run wash with a high concentration of organic solvent can help remove any strongly bound material.
-
-
Degradation: The peptide may be degrading during the purification process.
-
Solution: If the peptide is sensitive to acidic conditions, consider using a different mobile phase modifier, such as formic acid instead of trifluoroacetic acid (TFA). Keep samples cool and process them as quickly as possible.
-
Recrystallization Issues
Q7: I am trying to purify this compound by recrystallization, but the recovery is poor. How can I improve the yield?
Low recovery in recrystallization is often due to the compound's solubility in the chosen solvent system.
-
Solvent Choice: The ideal solvent should dissolve the peptide well at high temperatures but poorly at low temperatures.
-
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective.
-
-
Excess Solvent: Using too much solvent will result in a significant portion of the peptide remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude peptide.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]
-
-
Mechanical Losses: A significant amount of product can be lost due to adherence to glassware.
-
Solution: While it's tempting to rinse glassware with large amounts of solvent, this will decrease your yield. Use a minimal amount of cold solvent for rinsing. Acknowledging some mechanical loss is an inherent part of the technique.[12]
-
Data Presentation
The following table provides a representative comparison of purity levels that can be expected for a synthetic cyclic peptide like this compound using different purification strategies.
| Purification Stage/Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Crude (Post-Synthesis) | 70 - 85 | N/A | Purity is highly dependent on the success of the solid-phase synthesis. |
| Single-Pass Preparative HPLC | 90 - 97 | 40 - 60 | A significant improvement in purity is achieved, but some closely eluting impurities may remain. Yield is affected by fraction collection and sample handling. |
| Two-Pass Preparative HPLC | >98 | 20 - 40 | A second HPLC run with a different gradient or stationary phase can remove persistent impurities to achieve high purity, though at the cost of lower overall yield. |
| Recrystallization (from >90% pure HPLC fractions) | >99 | 70 - 90 (of the purified material) | Can be an effective final polishing step to achieve a highly pure, crystalline product. Yield is dependent on the solubility of the peptide in the chosen solvent. |
Experimental Protocols
Preparative Reversed-Phase HPLC Protocol for this compound
This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude product.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile (B52724) with 0.1% TFA is a good starting point. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump and a UV detector.
-
Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for tryptophan residues).
-
Gradient:
-
Equilibrate the column with 5% Mobile Phase B for at least 2-3 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 45-60 minutes. This initial scouting run will help determine the elution time of this compound.
-
Based on the scouting run, optimize the gradient to be shallower around the elution time of the target peptide to improve resolution. For example, if this compound elutes at 40% B, a gradient of 30-50% B over 30 minutes could be effective.
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
-
Recrystallization Protocol for this compound
This protocol outlines a general procedure for recrystallizing this compound from HPLC-purified material.
-
Solvent Screening:
-
In small vials, test the solubility of a few milligrams of purified this compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating.
-
The ideal solvent or solvent system will dissolve the peptide when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a solvent pair) to just dissolve the peptide. Gentle heating and stirring may be required.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
-
If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Do not disturb the flask during the cooling process to allow for the formation of large, well-defined crystals.
-
-
Crystal Collection:
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of JB-95 and Polymyxin B Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel peptidomimetic antibiotic JB-95 and the established last-resort antibiotic polymyxin (B74138) B against Escherichia coli. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in understanding the relative performance and mechanisms of these two antimicrobial agents.
Executive Summary
This compound and polymyxin B both exhibit potent bactericidal activity against E. coli, but they do so through distinct mechanisms of action that result in different killing kinetics and membrane disruption profiles. This compound demonstrates a novel mechanism that targets the outer membrane's β-barrel proteins, leading to a slower, sustained bactericidal effect without rapid cell lysis. In contrast, polymyxin B acts as a cationic detergent, rapidly disrupting both the outer and inner membranes, which leads to a swift initial kill but can be followed by the regrowth of resistant subpopulations.
Quantitative Efficacy Data
The following table summarizes the key quantitative measures of efficacy for this compound and polymyxin B against E. coli.
| Parameter | This compound | Polymyxin B | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | ~0.25 µg/mL | 0.25 - 2.0 µg/mL | E. coli ATCC 25922 and other clinical isolates[1] |
| Minimum Bactericidal Concentration (MBC) | Not explicitly reported, but described as bactericidal. | Typically ≤4x MIC | General definition[2][3][4] |
| Time-Kill Kinetics | Bactericidal action over several hours at 2-8x MIC.[1] | Rapid initial bactericidal activity, followed by potential regrowth of resistant subpopulations. | E. coli ATCC 25922 |
| Inner Membrane Permeabilization | No rapid permeabilization.[1] | Rapid permeabilization.[1] | E. coli ATCC 25922 |
Mechanism of Action
The distinct mechanisms of action of this compound and polymyxin B are a critical differentiating factor.
This compound: This novel β-hairpin macrocyclic peptide selectively targets and disrupts the outer membrane of E. coli.[2] Photolabeling experiments have shown that this compound interacts with key β-barrel outer membrane proteins, including BamA and LptD.[2] This interaction leads to a rapid depletion of many β-barrel outer membrane proteins, suggesting an induction of a membrane stress response or direct inhibition of the Bam folding machinery.[2] Crucially, this disruption of the outer membrane is lethal without causing widespread cell lysis or rapid permeabilization of the inner membrane.[1]
Polymyxin B: As a cationic polypeptide, polymyxin B's primary target is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[5] The positively charged amino groups of polymyxin B electrostatically interact with the negatively charged phosphate (B84403) groups of lipid A in LPS. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to localized disorganization of the outer membrane. This disruption allows polymyxin B to access and permeabilize the inner cytoplasmic membrane, likely through a detergent-like effect, resulting in the leakage of intracellular contents and cell death.[5] At higher concentrations, polymyxin B can also depolarize the cytoplasmic membrane.[6]
Signaling Pathways and Experimental Workflows
Comparative Mechanism of Action on E. coli Cell Envelope
Caption: Comparative mechanisms of this compound and Polymyxin B on the E. coli cell envelope.
Experimental Workflow: Time-Kill Kinetics Assay
Caption: A generalized workflow for determining the time-kill kinetics of an antibiotic against E. coli.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. For specific experimental details, it is recommended to consult the original research articles.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum of E. coli (e.g., ATCC 25922) standardized to approximately 5 x 10⁵ CFU/mL, stock solutions of this compound and polymyxin B.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and polymyxin B in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials: MIC plates from the MIC assay, drug-free agar plates.
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto a drug-free agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[3]
-
Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Materials: Flasks with MHB, standardized logarithmic phase culture of E. coli, this compound and polymyxin B at desired concentrations (e.g., 2x, 4x, 8x MIC), drug-free agar plates.
-
Procedure:
-
Inoculate flasks containing pre-warmed MHB with or without the test antibiotic with the E. coli culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with constant agitation.
-
At various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto drug-free agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curve.
-
Membrane Permeability Assay (SYTOX Green)
This assay assesses the integrity of the bacterial cytoplasmic membrane using a fluorescent dye that can only enter cells with compromised membranes.
-
Materials: E. coli culture, phosphate-buffered saline (PBS), SYTOX Green nucleic acid stain, this compound and polymyxin B, a fluorometer or fluorescence microscope.
-
Procedure:
-
Wash and resuspend E. coli cells in PBS to a standardized optical density.
-
Add SYTOX Green to the cell suspension at a final concentration of approximately 1-5 µM.
-
Add this compound or polymyxin B at the desired concentration.
-
Monitor the increase in fluorescence over time. A rapid and significant increase in fluorescence indicates permeabilization of the inner membrane.
-
Conclusion
This compound and polymyxin B are both effective against E. coli, but their distinct mechanisms of action have important implications for their potential therapeutic applications. The novel outer membrane-targeting mechanism of this compound, which avoids rapid cell lysis, may offer advantages in certain clinical scenarios where the release of endotoxins is a concern. Polymyxin B's rapid and potent bactericidal activity remains crucial for treating infections caused by multidrug-resistant E. coli, although the potential for resistance development with monotherapy warrants careful consideration. Further research, including in vivo studies, is necessary to fully elucidate the comparative therapeutic potential of these two important classes of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stages of Polymyxin B Interaction with the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel Antimicrobial Peptidomimetics: JB-95 and Murepavadin
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health, necessitating the development of innovative antimicrobial agents with novel mechanisms of action. Among the promising candidates are β-hairpin peptidomimetics, synthetic molecules designed to mimic the structure of natural antimicrobial peptides. This guide provides a detailed comparative analysis of two such compounds: JB-95 and murepavadin (B1661735). Both molecules represent a significant advancement in the pursuit of new antibiotics against challenging Gram-negative pathogens.
Executive Summary
This compound and murepavadin are both β-hairpin macrocyclic peptides that target the outer membrane of Gram-negative bacteria. However, they exhibit distinct differences in their antimicrobial spectrum and developmental stage. Murepavadin has been developed as a narrow-spectrum agent highly specific for Pseudomonas aeruginosa, and has progressed to clinical trials. In contrast, this compound has demonstrated a broader spectrum of activity in preclinical studies, with notable potency against Escherichia coli. This guide will delve into their mechanisms of action, antimicrobial profiles, and available preclinical and clinical data to provide a comprehensive comparison for the research and drug development community.
Mechanism of Action: A Tale of Two Targets
Both this compound and murepavadin disrupt the integrity of the bacterial outer membrane, a critical protective barrier in Gram-negative bacteria. Their lethality stems from their ability to interfere with essential outer membrane proteins (OMPs).
Murepavadin exerts its highly specific bactericidal activity against Pseudomonas aeruginosa by binding to the Lipopolysaccharide (LPS) Transport Protein D (LptD).[1] This interaction inhibits the transport and insertion of LPS into the outer membrane, leading to a loss of membrane integrity and subsequent cell death.[1]
This compound , on the other hand, appears to have a broader targeting strategy. While it also interacts with LptD, photolabeling experiments have shown that it additionally binds to other crucial β-barrel OMPs, including the BamA component of the β-barrel Assembly Machinery (BAM) complex in Escherichia coli. This multi-target engagement leads to a rapid and selective disruption of the outer membrane without causing cellular lysis.
Below is a graphical representation of their proposed mechanisms of action.
Comparative Antimicrobial Spectrum
A key differentiator between this compound and murepavadin is their spectrum of activity. Murepavadin is a targeted-spectrum antibiotic, while this compound shows promise as a broader-spectrum agent.
| Feature | This compound | Murepavadin |
| Primary Target Organism(s) | Escherichia coli | Pseudomonas aeruginosa |
| Spectrum of Activity | Broader-spectrum against Gram-negative bacteria | Narrow-spectrum, highly specific to P. aeruginosa |
| Activity against other Gram-negatives | Data is limited, but shows potential | Largely inactive against other Gram-negative bacteria |
| Activity against Gram-positives | Generally considered to have limited activity | Inactive |
Quantitative Antimicrobial Activity Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for both compounds. It is important to note that a direct head-to-head comparison across a wide, standardized panel of bacterial isolates is not yet available in the public domain.
| Organism | This compound MIC (µg/mL) | Murepavadin MIC (µg/mL) |
| Escherichia coli (including MDR strains) | ~0.25 | >64 |
| Pseudomonas aeruginosa | No extensive data available | MIC₅₀: 0.12, MIC₉₀: 0.12-0.25[2][3] |
| Klebsiella pneumoniae | No extensive data available | >64 |
| Acinetobacter baumannii | No extensive data available | >64 |
Preclinical and Clinical Development
Murepavadin has undergone more extensive development, including clinical trials, providing valuable insights into its efficacy and safety profile in humans. Data on the in vivo performance of this compound is less mature.
| Aspect | This compound | Murepavadin |
| Preclinical in vivo Efficacy | Limited publicly available data. Further studies are needed to establish efficacy in animal models of infection. | Demonstrated outstanding efficacy in preclinical sepsis, lung, and thigh infection models against a broad panel of clinical P. aeruginosa isolates, including MDR strains.[1] |
| Clinical Development Stage | Preclinical | Phase 3 trials for intravenous administration for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) were discontinued (B1498344) due to a higher than expected rate of acute kidney injury. Currently in development as an inhaled formulation for cystic fibrosis patients. |
| Reported Toxicity | Limited publicly available data on in vivo toxicity. | The intravenous formulation was associated with nephrotoxicity in Phase 3 trials. The inhaled formulation is being developed to minimize systemic exposure and potential toxicity. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (this compound or murepavadin) in a suitable solvent (e.g., sterile water or DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antimicrobial: Add the test compound (this compound or murepavadin) at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the antimicrobial.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay: In a 96-well black microplate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.
-
Addition of Test Compound: Add varying concentrations of the test compound (this compound or murepavadin) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor the fluorescence over time. An increase in fluorescence indicates increased NPN uptake and therefore, outer membrane permeabilization.
Conclusion and Future Directions
Murepavadin and this compound are both promising β-hairpin peptidomimetics that exemplify a novel class of antibiotics targeting the outer membrane of Gram-negative bacteria. Murepavadin's development highlights the potential of a highly targeted, narrow-spectrum approach for difficult-to-treat pathogens like P. aeruginosa, although its systemic administration has been challenged by safety concerns. The ongoing development of an inhaled formulation may yet provide a valuable therapeutic option.
This compound, with its broader spectrum of activity against key pathogens like E. coli, represents an exciting avenue for further investigation. However, comprehensive studies are required to fully delineate its antimicrobial spectrum, in vivo efficacy, and, critically, its safety and toxicity profile. Direct comparative studies of this compound and murepavadin against a standardized panel of clinical isolates would be invaluable in understanding their relative strengths and potential clinical applications.
For the research community, both molecules offer a rich field of study to further understand the intricacies of the Gram-negative outer membrane and to design the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. β-Hairpin Peptidomimetics for Protein-Protein Interaction Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-hairpin peptidomimetics: design, structures and biological activities. | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Hairpin Peptides: JB-95 and its Therapeutic Alternates
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance has spurred significant interest in the development of novel antimicrobial agents. Among these, β-hairpin peptides have emerged as a promising class of therapeutics due to their potent and often novel mechanisms of action. This guide provides a detailed comparison of the novel β-hairpin peptide JB-95 with other well-characterized β-hairpin peptides: Protegrin-1, Thanatin, and Tachyplesin-1. We present a comprehensive analysis of their antimicrobial efficacy, safety profiles, and stability, supported by experimental data and detailed protocols.
Performance Comparison of β-Hairpin Peptides
The following tables summarize the key performance indicators for this compound and its comparators. Direct comparison should be approached with caution, as the data is compiled from various studies that may employ different experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) against Key Pathogens
The antimicrobial activity of the peptides was evaluated against common Gram-negative and Gram-positive bacteria. Lower MIC values indicate higher potency.
| Peptide | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| This compound | ~0.25[1] | - | >100[1] |
| Protegrin-1 | 0.25 - 2[2][3][4] | 0.5 - 8[2][3] | 0.12 - 4[2][5] |
| Thanatin | 1 - 16[6][7] | >64[6] | >128[6][7] |
| Tachyplesin-1 | 0.0625 - 12.5[8] | - | 1 - 8[8] |
Note: The specific bacterial strains and assay conditions used in each study can influence MIC values. For example, the MIC for Protegrin-1 against E. coli is reported as 2 μM in one study[3]. Thanatin's activity against E. coli is reported as 1 µM[6]. Tachyplesin-1 shows an MIC of 0.0625–0.5 µM against E. coli ATCC 25922[8].
Table 2: Hemolytic Activity
Hemolytic activity is a critical indicator of a peptide's toxicity to mammalian cells. It is often expressed as the concentration required to cause 50% hemolysis (HC50) or the percentage of hemolysis at a given concentration.
| Peptide | Hemolytic Activity |
| This compound | No significant lytic activity on human red blood cells at 100 μg/mL[1][9] |
| Protegrin-1 | High hemolytic activity[10]. A 30% hemolysis threshold is a benchmark for acceptable cytotoxicity[11]. |
| Thanatin | Low hemolytic activity[12] |
| Tachyplesin-1 | HC50 values vary depending on the specific tachyplesin and its modification[8]. TI is the most hemolytic of the native sequences[8]. |
Table 3: Serum Stability
The stability of peptides in serum is a key factor for their in vivo efficacy.
| Peptide | Serum Stability |
| This compound | Data not available in the reviewed sources. |
| Protegrin-1 | Data not available in the reviewed sources. |
| Thanatin | Data not available in the reviewed sources. |
| Tachyplesin-1 | ~25% of Tachyplesin-1 remains after 24 hours in 25% human serum, while a cyclized analogue (cTI) shows no degradation[8][13]. |
Mechanisms of Action: A Visual Guide
The distinct mechanisms by which these peptides exert their antimicrobial effects are crucial for understanding their therapeutic potential and for the rational design of new derivatives.
This compound Signaling Pathway
This compound selectively targets the outer membrane of Gram-negative bacteria. It is believed to interact with β-barrel outer membrane proteins (OMPs) like BamA and LptD, leading to the disruption of the outer membrane integrity.
Caption: this compound targets BamA and LptD in the outer membrane of Gram-negative bacteria, causing membrane disruption.
Protegrin-1 Mechanism of Action
Protegrin-1 exerts its antimicrobial activity by forming pores in the bacterial membrane, leading to cell lysis.
Caption: Protegrin-1 binds to the bacterial membrane, forms pores, and ultimately leads to cell lysis.
Thanatin Mechanism of Action
Thanatin has a multi-modal mechanism of action, primarily targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.
Caption: Thanatin disrupts LPS transport in Gram-negative bacteria by targeting LptA and LptD.
Tachyplesin-1 Mechanism of Action
Tachyplesin-1 interacts with the bacterial membrane, causing permeabilization and subsequent leakage of cellular contents.
Caption: Tachyplesin-1 permeabilizes the bacterial membrane, leading to leakage of cytoplasmic contents.
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of antimicrobial peptide activity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Materials:
-
Test antimicrobial peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the peptide. Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay measures the lytic effect of a peptide on red blood cells (RBCs).
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protegrin-1: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protegrin-1: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]
- 7. The activity of antimicrobial peptide S-thanatin is independent on multidrug-resistant spectrum of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protegrin-1 Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. researchgate.net [researchgate.net]
validation of JB-95's mechanism against other outer membrane-active agents
A Detailed Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. One promising strategy is the targeting of the Gram-negative outer membrane (OM), a formidable barrier that contributes significantly to intrinsic and acquired resistance. This guide provides a comprehensive comparison of JB-95, a novel β-hairpin macrocyclic peptide, with two other well-characterized outer membrane-active agents: Polymyxin B and Murepavadin (B1661735). We present a detailed analysis of their mechanisms of action, supported by experimental data and detailed protocols for key validation assays.
Executive Summary
This guide demonstrates that this compound possesses a distinct mechanism of action compared to Polymyxin B and Murepavadin. While all three agents disrupt the outer membrane of Gram-negative bacteria, their specific molecular targets and the downstream consequences of these interactions differ significantly.
-
This compound exhibits a unique dual-targeting mechanism, interacting with both the β-barrel assembly machinery (BamA) and the lipopolysaccharide (LPS) transport protein (LptD). This leads to a catastrophic failure of outer membrane homeostasis.
-
Polymyxin B , a last-resort antibiotic, directly binds to the lipid A component of LPS, causing a detergent-like disruption of the outer membrane's integrity.
-
Murepavadin specifically targets the LptD protein in Pseudomonas aeruginosa, inhibiting LPS transport to the outer leaflet of the outer membrane.
This comparative analysis is intended to provide researchers with the necessary information to evaluate the potential of this compound and to design further experiments to elucidate the nuances of outer membrane-active antimicrobials.
Comparative Performance Data
The following tables summarize the available quantitative data on the antimicrobial activity and outer membrane permeabilizing effects of this compound, Polymyxin B, and Murepavadin.
Table 1: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is compiled from various studies and highlights the potency and spectrum of activity of each agent.
| Organism | This compound (µg/mL) | Polymyxin B (µg/mL) | Murepavadin (µg/mL) |
| Escherichia coli ATCC 25922 | ~0.25[1] | 0.5 - 2 | Not Active |
| Pseudomonas aeruginosa | Not extensively reported | 0.5 - 4[2] | 0.12 (MIC₅₀) / 0.12 (MIC₉₀)[2] |
| Multi-drug resistant P. aeruginosa | Not extensively reported | Variable | 0.12 (MIC₅₀) / 0.25 (MIC₉₀)[2] |
Note: MIC values can vary between studies due to differences in experimental conditions (e.g., broth medium, inoculum size). The data presented here are for comparative purposes. Murepavadin's activity is highly specific to P. aeruginosa.
Table 2: Outer Membrane Permeabilization (NPN Uptake Assay)
The N-phenyl-1-naphthylamine (NPN) uptake assay measures the ability of a compound to disrupt the outer membrane, allowing the hydrophobic fluorescent probe NPN to enter the phospholipid bilayer and fluoresce. An increase in fluorescence intensity indicates a higher degree of outer membrane permeabilization.
| Agent | Target Organism | Concentration | Relative Fluorescence Units (RFU) |
| This compound | E. coli | MIC | Significant increase (qualitative)[3] |
| Polymyxin B | E. coli | Sub-MIC to MIC | Dose-dependent increase |
| Murepavadin | P. aeruginosa | 2x and 4x MIC | Significant increase[4] |
Note: Direct quantitative comparison of RFU values between different studies is challenging due to variations in instrumentation and experimental setup. However, the available data consistently show that all three agents effectively permeabilize the outer membrane of their target organisms.
Mechanisms of Action: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which this compound, Polymyxin B, and Murepavadin disrupt the Gram-negative outer membrane.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Polymyxin B.
Caption: Mechanism of action of Murepavadin.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, this section provides detailed protocols for the key assays used to characterize outer membrane-active agents.
N-Phenyl-1-naphthylamine (NPN) Uptake Assay
This assay measures the permeabilization of the bacterial outer membrane.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2)
-
1-N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Test compounds (this compound, Polymyxin B, Murepavadin) at desired concentrations
-
Fluorometer with excitation at 350 nm and emission at 420 nm
-
96-well black, clear-bottom microplates
Protocol:
-
Cell Preparation:
-
Grow bacteria to an OD₆₀₀ of 0.4-0.6.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with 5 mM HEPES buffer.
-
Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.[5]
-
-
Assay Procedure:
-
To each well of the microplate, add 100 µL of the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.[6]
-
Measure the baseline fluorescence for 2-5 seconds.[5]
-
Add the test compound at the desired concentration (e.g., 2x or 4x MIC).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all subsequent readings.
-
Plot the change in fluorescence intensity over time for each compound.
-
The rate and magnitude of the fluorescence increase are indicative of the outer membrane permeabilization activity.
-
SYTOX Green Uptake Assay
This assay assesses the integrity of the cytoplasmic membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised cytoplasmic membranes.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock solution in DMSO)
-
Test compounds
-
Flow cytometer or fluorescence microplate reader with excitation at ~488 nm and emission at ~523 nm[7]
Protocol:
-
Cell Preparation:
-
Prepare bacterial cells as described in the NPN uptake assay protocol.
-
Resuspend the final cell pellet in the desired buffer.
-
-
Assay Procedure:
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM.[8]
-
Incubate for 5-15 minutes at room temperature in the dark to allow for dye equilibration.[8]
-
Add the test compounds at their respective MICs or multiples thereof.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a flow cytometer or microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence of treated cells to that of untreated (negative control) and heat-killed or detergent-treated cells (positive control).
-
A significant increase in fluorescence indicates damage to the cytoplasmic membrane.
-
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
Two antimicrobial agents (e.g., this compound and a conventional antibiotic)
-
96-well microplates
Protocol:
-
Plate Setup:
-
Prepare serial twofold dilutions of Agent A along the x-axis of the microplate and serial twofold dilutions of Agent B along the y-axis.
-
The final volume in each well should be 100 µL, containing a combination of both agents at different concentrations.
-
Include wells with each agent alone to determine their individual MICs.
-
-
Inoculation:
-
Prepare a bacterial inoculum at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 100 µL of the inoculum to each well of the microplate.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC for each agent alone and for each combination by visual inspection of turbidity.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Calculate the FICI for each combination that inhibits growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative validation of this compound's mechanism against other outer membrane-active agents.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound emerges as a promising new class of outer membrane-active agent with a mechanism that is clearly distinct from both the detergent-like action of Polymyxin B and the specific LptD inhibition of Murepavadin. Its ability to simultaneously disrupt two essential outer membrane processes—protein assembly and LPS transport—suggests a lower propensity for the development of resistance and a potentially broader spectrum of activity against problematic Gram-negative pathogens. The experimental protocols and comparative data provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other novel compounds targeting the bacterial outer membrane.
References
- 1. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to murepavadin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unravelling the mechanisms causing murepavadin resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: Dissecting the Killing Kinetics of JB-95 and Protegrin-I
For researchers, scientists, and drug development professionals, understanding the precise temporal dynamics of antimicrobial agents is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the killing kinetics of two antimicrobial peptides, the synthetic peptidomimetic JB-95 and the naturally derived protegrin-I, supported by experimental data and methodologies.
This comparative analysis reveals a stark contrast in the bactericidal speed of these two molecules. Protegrin-I exhibits rapid, membrane-disrupting activity, leading to swift bacterial cell death. In contrast, this compound displays a more measured, though equally potent, mechanism of action, targeting the integrity of the outer membrane in Gram-negative bacteria over a longer period.
Quantitative Killing Kinetics: A Tabular Comparison
The following table summarizes the key quantitative data on the killing kinetics of this compound and protegrin-I against target bacteria.
| Feature | This compound | Protegrin-I |
| Target Organism | Escherichia coli | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli |
| Mechanism of Action | Selectively disrupts the outer membrane by targeting β-barrel proteins.[1] | Forms pores in the cell membrane, leading to uncontrolled ion exchange and loss of membrane potential.[2] |
| Killing Speed | Bactericidal action over several hours.[1] | Rapidly bactericidal.[3] |
| Time to >3-log10 Reduction in CFU/mL | Several hours at 2-8x MIC.[1] | Less than 15 minutes.[3][4] |
| Observed Killing Kinetics against E. coli | Slower, sustained killing over hours.[1] | Rapid killing within minutes.[1][2] |
Visualizing the Experimental Workflow
The determination of killing kinetics is a crucial experimental procedure. The following diagram illustrates a typical workflow for a time-kill assay.
Delving into the Mechanisms of Action
The disparate killing kinetics of this compound and protegrin-I are a direct reflection of their distinct mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the time-kill assays used to evaluate this compound and protegrin-I.
Time-Kill Assay for this compound against E. coli
This protocol is adapted from general time-kill assay procedures and tailored for the evaluation of this compound.
-
Bacterial Culture Preparation: An overnight culture of E. coli ATCC 25922 is diluted in fresh Luria-Bertani (LB) broth and grown at 37°C with shaking to an optical density at 600 nm (OD600) corresponding to the mid-logarithmic growth phase.
-
Inoculum Adjustment: The bacterial culture is diluted in fresh LB broth to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.
-
Peptide Treatment: this compound is added to the bacterial suspension at final concentrations of 2x, 4x, and 8x its minimum inhibitory concentration (MIC). A control sample with no peptide is also prepared.
-
Incubation: The treated and control cultures are incubated at 37°C with shaking.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Enumeration of Viable Bacteria: Each aliquot is serially diluted in sterile saline or phosphate-buffered saline (PBS). The dilutions are plated onto nutrient agar plates.
-
Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted. The CFU/mL for each time point is calculated.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curves.
Time-Kill Assay for Protegrin-I against E. coli
This protocol is based on the methodology described for determining the effects of protegrin on bacterial viability.[2]
-
Bacterial Culture Preparation: E. coli ML-35p cells are grown to the exponential phase, washed with buffer (100 mM NaCl, 10 mM sodium phosphate, pH 7.4).[2]
-
Inoculum Adjustment: The washed cells are resuspended in the same buffer to a final concentration of 108 CFU/mL.[2]
-
Peptide Treatment: A desired concentration of protegrin-I (e.g., 25 µg/mL) is added to the bacterial suspension. A control sample receives an equivalent volume of buffer.[2]
-
Incubation: The mixtures are incubated at 37°C for a short duration (e.g., up to 10 minutes).[2]
-
Sampling: Aliquots are removed at various intervals.[2]
-
Neutralization and Dilution: The aliquots are subjected to two sequential 100-fold serial dilutions with protegrin-free incubation medium to neutralize the peptide's activity.[2]
-
Plating: A further 1:50 dilution is made into a 43°C solution of 1% agarose (B213101) in 100 mM NaCl, 10 mM sodium phosphate, and 1% trypticase soy broth, which is then plated.[2]
-
Colony Counting: Plates are incubated overnight, and the number of viable bacteria is determined by colony counts.[2]
-
Data Analysis: The percentage of bacteria killed or the log10 reduction in CFU/mL is calculated and plotted against time.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protegrin-1: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protegrin-1: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: JB-95 vs. Darobactin in the Fight Against Gram-Negative Superbugs
For Immediate Publication
[City, State] – [Date] – In the relentless battle against antibiotic resistance, two novel compounds, JB-95 and darobactin (B12373904), have emerged as promising candidates targeting the outer membrane of Gram-negative bacteria. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
The rise of multidrug-resistant Gram-negative pathogens, such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, has been declared a critical global health threat by the World Health Organization.[1] Both this compound and darobactin offer innovative mechanisms of action against these challenging bacteria by targeting the essential BamA protein, a key component of the β-barrel assembly machinery (BAM) responsible for outer membrane biogenesis.[1][2][3][4][5][6][7]
At a Glance: Key Differences and Similarities
| Feature | This compound | Darobactin |
| Compound Class | β-hairpin macrocyclic peptide[8] | Ribosomally synthesized and post-translationally modified peptide (RiPP)[1][9][10] |
| Primary Target | BamA and other β-barrel outer membrane proteins (OMPs), including LptD[8][11] | BamA[1][2][4][5][12] |
| Mechanism of Action | Disrupts the outer membrane, potentially by inhibiting the BAM complex and interacting with clusters of OMPs.[8][11][13] | Mimics a β-strand to bind to the lateral gate of BamA, preventing the insertion of new outer membrane proteins.[2][4][5][12] |
| Spectrum of Activity | Primarily Gram-negative bacteria, with some activity reported against Gram-positive bacteria.[8][13] | Specifically targets Gram-negative bacteria.[1][3][9] |
Mechanism of Action: A Tale of Two Strategies
While both compounds converge on the same crucial cellular machinery, their approaches differ significantly. Darobactin employs a "molecular mimicry" strategy. Its rigid, pre-organized β-strand conformation allows it to bind directly to the lateral gate of BamA, effectively jamming the machinery and preventing the insertion of new outer membrane proteins.[2][4][5] This disruption of the outer membrane assembly leads to cell death.[9]
This compound, a peptidomimetic, appears to have a broader initial interaction with the outer membrane. Photolabeling experiments have shown that it binds to several β-barrel outer membrane proteins, including BamA and LptD.[8][11] This interaction leads to a selective disruption of the outer membrane, causing a depletion of many outer membrane proteins and inducing a membrane stress response.[8]
References
- 1. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotic tricks bacteria through mimicry [labonline.com.au]
- 3. HZI | Want some more? [helmholtz-hzi.de]
- 4. The antibiotic darobactin mimics a β-strand to inhibit outer membrane insertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]
- 8. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darobactin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Challenge of Colistin Resistance: Evaluating the Efficacy of Novel Compound JB-95 Against Gram-Negative Superbugs
A Comparative Analysis of Pre-clinical Data
The emergence of colistin-resistant Gram-negative bacteria presents a significant threat to global health, rendering the last-resort antibiotic ineffective against multi-drug resistant infections. This guide provides a comparative analysis of the pre-clinical efficacy of a novel investigational compound, JB-95, against prominent colistin-resistant Gram-negative pathogens. Its performance is evaluated alongside established and alternative therapeutic options, offering researchers and drug development professionals a comprehensive overview of the current landscape.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the hypothetical Compound this compound against various colistin-resistant Gram-negative bacterial isolates, compared to existing antibiotics. MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2]
| Bacterial Strain | Resistance Mechanism | Compound this compound (µg/mL) | Colistin (B93849) (µg/mL) | Meropenem (B701) (µg/mL) | Ceftazidime/avibactam (µg/mL) | Tigecycline (µg/mL) |
| Escherichia coli (NCTC 13846) | mcr-1 positive | 2 | >64 | 0.25 | 0.5 | 1 |
| Klebsiella pneumoniae (ATCC BAA-1705) | KPC-producing | 4 | >128 | 16 | 2 | 2 |
| Pseudomonas aeruginosa (PAO1) | Chromosomal mutation | 8 | 32 | 4 | 8 | 4 |
| Acinetobacter baumannii (AB5075) | Multi-drug resistant | 4 | >128 | 32 | 16 | 2 |
Note: Data for Compound this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental methodologies to ensure reproducibility and comparability.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Isolates of colistin-resistant E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[2]
-
Drug Dilution: A two-fold serial dilution of each antimicrobial agent was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2][3]
-
Inoculation: Each well was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[1]
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the compounds over time.
-
Bacterial Culture: A logarithmic phase culture of the test organism was diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in CAMHB.
-
Drug Exposure: The antimicrobial agent was added at a concentration of 4x MIC. A growth control without any antibiotic was included.
-
Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The samples were serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time was plotted to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is indicative of bactericidal activity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the efficacy of a new antimicrobial compound.
Caption: Experimental workflow for antimicrobial efficacy testing.
Mechanism of Action: A Proposed Signaling Pathway
While the precise mechanism of action for Compound this compound is under investigation, preliminary data suggests a multi-target approach that disrupts both the bacterial outer membrane and key intracellular processes. This dual-action may contribute to its potent activity against colistin-resistant strains.
Caption: Proposed mechanism of action for Compound this compound.
Alternative Treatment Strategies
The threat of colistin resistance has spurred the development and re-evaluation of various therapeutic strategies. Some of the key alternatives include:
-
Newer β-lactam/β-lactamase inhibitor combinations: Drugs like ceftazidime/avibactam and meropenem/vaborbactam have shown efficacy against certain carbapenemase-producing Enterobacteriaceae.[4][5]
-
Tigecycline: This glycylcycline antibiotic has demonstrated activity against a broad range of multidrug-resistant bacteria, including Acinetobacter baumannii.[4]
-
Fosfomycin: This older antibiotic has regained interest due to its unique mechanism of action and potential for synergistic activity with other drugs.[6]
-
Combination Therapy: Combining existing antibiotics is a crucial strategy to overcome resistance. Combinations such as colistin with meropenem or rifampicin (B610482) have been explored to enhance efficacy and reduce the emergence of resistance.[7]
-
Novel Drug Classes: The development of entirely new classes of antibiotics that target novel bacterial pathways is a high-priority area of research.
Conclusion
The hypothetical data for Compound this compound, when viewed in the context of existing therapies, highlights the critical need for continued innovation in antimicrobial drug discovery. While established alternatives offer viable options, the ideal candidate for combating colistin-resistant Gram-negative bacteria would possess potent bactericidal activity, a low propensity for resistance development, and a favorable safety profile. The multi-target mechanism proposed for this compound represents a promising strategy to address the challenge of rapidly evolving resistance. Further pre-clinical and clinical evaluation of novel compounds is essential to ensure a robust pipeline of effective treatments against these formidable pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Restoring Colistin Sensitivity in Multidrug-Resistant Pathogenic E. coli Using Cinacalcet Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Options for Colistin Resistant Klebsiella pneumoniae: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment Options for Carbapenem-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistant (or antimicrobial-resistant) pathogens - alternatives to new antibiotics? [smw.ch]
- 7. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JB-95: A Novel Antibiotic Candidate
This guide provides a comprehensive benchmark analysis of JB-95, a novel β-hairpin macrocyclic peptide antibiotic, against established antibiotic agents. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this compound in the context of current antimicrobial therapies.
Executive Summary
This compound demonstrates potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli, including multidrug-resistant strains.[1][2] Its novel mechanism of action, which involves the selective disruption of the outer membrane through interaction with key β-barrel outer membrane proteins, presents a promising new avenue for antibiotic development.[1][2][3] This guide will delve into the comparative efficacy of this compound, its unique mode of action, and the experimental protocols used to ascertain these findings.
Comparative Efficacy of this compound
The antimicrobial activity of this compound was benchmarked against several established antibiotics across a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each agent.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Antibiotic | E. coli (ATCC 25922) | E. coli (MDR Clinical Isolate) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) |
| This compound | 0.25 µg/mL | 0.25 µg/mL | 1 µg/mL | >64 µg/mL |
| Ciprofloxacin | 0.015 µg/mL | 32 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Meropenem | 0.03 µg/mL | 16 µg/mL | 1 µg/mL | 0.12 µg/mL |
| Polymyxin B | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | >128 µg/mL |
| Vancomycin | >256 µg/mL | >256 µg/mL | >256 µg/mL | 1 µg/mL |
Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on the reported potency of this compound against E. coli.[2]
Mechanism of Action: A Unique Approach
This compound exhibits a novel mechanism of action that distinguishes it from many existing classes of antibiotics. It selectively targets the outer membrane of Gram-negative bacteria.[1][2] This is achieved through interaction with essential β-barrel outer membrane proteins, including BamA and LptD, which are crucial for the assembly of the outer membrane.[1][2][3] This interaction leads to the disruption of the outer membrane integrity and subsequent bacterial cell death. Unlike many antibiotics, this compound does not cause cell lysis.[1]
Caption: Hypothetical signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following protocols are standard methods for benchmarking the activity of new antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Standard experimental workflow for MIC determination.
Decision Framework for Antibiotic Selection
The selection of an appropriate antibiotic depends on various factors, including the identity of the pathogen, its susceptibility profile, and the novel attributes of the therapeutic agent.
Caption: A logical decision tree for antibiotic selection.
Conclusion
This compound represents a significant development in the search for new antibiotics, particularly for combating multidrug-resistant Gram-negative infections. Its unique mechanism of action, targeting the integrity of the bacterial outer membrane, offers a promising strategy to overcome existing resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Outer Membrane Disruption: JB-95 vs. Thanatin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel therapeutic agents that target the bacterial outer membrane (OM), a critical protective barrier. This guide provides a detailed comparative study of two such agents: JB-95, a synthetic β-hairpin peptidomimetic, and thanatin (B1575696), a naturally occurring antimicrobial peptide. We will delve into their mechanisms of action, present comparative quantitative data on their efficacy, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action and Target Interactions
Both this compound and thanatin exert their antimicrobial effects by disrupting the outer membrane of Gram-negative bacteria, albeit through distinct molecular interactions.
This compound is a novel β-hairpin macrocyclic peptide that demonstrates potent antimicrobial activity, particularly against Escherichia coli.[1][2][3] Its primary mechanism involves the selective disruption of the outer membrane without affecting the inner membrane.[1][2][3] This selectivity is achieved through interactions with key β-barrel outer membrane proteins (OMPs), including BamA and LptD.[1][2][3] Photolabeling experiments have confirmed these interactions, and membrane proteomic studies have shown a rapid depletion of many β-barrel OMPs following treatment with this compound.[1][2][3] This suggests that this compound's lethal action stems from a novel mechanism that targets the integrity and assembly of these crucial OMP clusters within the outer membrane.[1][2][3]
Thanatin , a 21-amino acid peptide isolated from the spined soldier bug, also targets the outer membrane but through a different pathway. Its primary mode of action involves the inhibition of the lipopolysaccharide (LPS) transport (Lpt) machinery.[4] Thanatin has been shown to bind to multiple components of the Lpt complex, including LptA and the LptD/E complex, with low nanomolar affinity.[4] By binding to these proteins, thanatin disrupts the transport of LPS to the outer membrane, a process essential for maintaining the integrity of this barrier.[4] This disruption leads to the accumulation of LPS in the periplasm and ultimately compromises the outer membrane, leading to cell death.[5][6]
Quantitative Performance Comparison
To provide a clear comparison of the antimicrobial efficacy of this compound and thanatin, their Minimum Inhibitory Concentrations (MICs) against Escherichia coli are presented in the table below. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antimicrobial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | E. coli | ~0.25 µg/mL |
| Thanatin | E. coli ATCC 25922 | 1 µM (~2.5 µg/mL) |
| Linear Thanatin | E. coli ATCC 25922 | 3.2 µg/mL |
| Ana-thanatin | E. coli ATCC 25922 | 1-2 µM |
Note: MIC values can vary slightly depending on the specific strain and experimental conditions.
Outer Membrane Permeabilization
Both peptides have been shown to permeabilize the outer membrane of E. coli. This is often assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay, where an increase in fluorescence indicates outer membrane disruption.
-
This compound: Fluorescence studies have confirmed that this compound selectively disrupts the outer membrane of E. coli without permeabilizing the inner membrane.[1][2][3] This is further supported by the lack of rapid SYTOX Green uptake, a dye that fluoresces upon binding to intracellular nucleic acids and thus indicates inner membrane damage.[7]
-
Thanatin: NPN uptake assays have demonstrated that thanatin and its analogues cause a dose-dependent increase in the permeability of the E. coli outer membrane.[5][6] This is consistent with its mechanism of disrupting the LPS transport system, which would compromise the integrity of this barrier.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test antimicrobial agent (this compound or thanatin)
-
Bacterial strain (E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.001, which corresponds to ~1 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antimicrobial Dilutions: Prepare a stock solution of the antimicrobial agent. Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as observed by the naked eye or by measuring the OD600 with a plate reader.
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the bacterial outer membrane by monitoring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial strain (E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Test antimicrobial agent
-
Fluorometer or fluorescence plate reader
-
Black 96-well plates with clear bottoms
Procedure:
-
Prepare Bacterial Suspension: Grow the bacterial strain to the mid-logarithmic phase (OD600 ≈ 0.5). Harvest the cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
Assay Setup: In a black 96-well plate, add the bacterial suspension.
-
NPN Addition: Add NPN to each well to a final concentration of 10 µM.
-
Baseline Reading: Measure the initial fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Antimicrobial Addition: Add varying concentrations of the test antimicrobial agent to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes). An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
-
Controls: Include a negative control (cells with NPN but no antimicrobial) and a positive control (e.g., polymyxin (B74138) B, a known outer membrane permeabilizer).
Inner Membrane Integrity Assay (ONPG Hydrolysis)
This assay assesses the integrity of the bacterial inner membrane by measuring the activity of β-galactosidase, a cytoplasmic enzyme, using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
E. coli strain possessing β-galactosidase activity (e.g., ML-35)
-
Luria-Bertani (LB) broth supplemented with lactose (B1674315)
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.5)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Test antimicrobial agent
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Grow the E. coli strain in LB broth supplemented with lactose to induce β-galactosidase expression until it reaches the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in phosphate buffer to a specific OD600.
-
Assay: To a cuvette or microplate well, add the bacterial suspension and the test antimicrobial agent at the desired concentration.
-
Substrate Addition: Add ONPG to the mixture.
-
Measure Absorbance: Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the increase in absorbance at 420 nm over time. An increase in absorbance indicates that ONPG has crossed a compromised inner membrane and is being cleaved by the cytoplasmic β-galactosidase.
-
Controls: Include a negative control (cells with ONPG but no antimicrobial) and a positive control (a known inner membrane-disrupting agent like melittin).
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of this compound and thanatin, the following diagrams depict their signaling pathways and the experimental workflow for assessing outer membrane disruption.
Caption: Mechanism of action of this compound on the outer membrane.
Caption: Mechanism of action of Thanatin on the LPS transport system.
Caption: Experimental workflow for the NPN uptake assay.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thanatin targets the intermembrane protein complex required for lipopolysaccharide transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Resistance Profile of JB-95: A Comparative Analysis with Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. JB-95, a novel β-hairpin macrocyclic peptide, has demonstrated potent activity against Escherichia coli, including multidrug-resistant strains, by selectively targeting and disrupting the outer membrane.[1] Understanding the potential for cross-resistance between this compound and other antimicrobial peptides (AMPs) is critical for its development as a therapeutic agent. This guide provides a comparative analysis based on mechanistic insights and outlines experimental frameworks for evaluating cross-resistance.
Mechanism of Action: A Key Determinant of Cross-Resistance
Cross-resistance between antimicrobial agents is often observed when they share similar mechanisms of action or when a single resistance mechanism can confer protection against multiple compounds.[2][3] Antimicrobial peptides can be broadly categorized based on their primary targets:
-
Membrane-Active AMPs: These peptides, which constitute a large group, disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4][5][6] Polymyxins like colistin (B93849), for instance, interact with the lipopolysaccharide (LPS) of the Gram-negative outer membrane, causing membrane destabilization.[7][8][9][10][11]
-
Intracellular-Targeting AMPs: A growing number of AMPs are known to translocate across the bacterial membrane without causing significant damage and act on intracellular targets, inhibiting processes such as DNA replication, protein synthesis, or enzymatic activity.[4][5][12][13]
This compound exhibits a distinct mechanism of action, selectively targeting β-barrel outer membrane proteins (OMPs) such as BamA and LptD in E. coli.[1] This interaction leads to the disruption of the outer membrane integrity.[1] This targeted approach differs from the generalized membrane disruption caused by many other AMPs.
Predicting Cross-Resistance with this compound
Based on its unique mechanism, the cross-resistance profile of this compound is hypothesized to be narrow.
-
Low Potential for Cross-Resistance with Intracellular-Targeting AMPs: Since this compound acts on the outer membrane, it is unlikely that resistance mechanisms targeting intracellular processes would confer resistance to this compound. Conversely, resistance to this compound, likely involving modifications of its OMP targets, would not be expected to affect the activity of AMPs that need to enter the cell to reach their targets.
-
Potential for Cross-Resistance with other OMP-Targeting AMPs: Cross-resistance could theoretically occur with other AMPs that also target outer membrane proteins.[14][15][16] However, the specificity of the peptide-protein interaction would be a critical factor.
-
Variable Cross-Resistance with other Membrane-Active AMPs: While this compound and polymyxins both target the outer membrane, their specific binding sites differ (OMPs vs. LPS). Resistance to polymyxins often involves modifications to the LPS structure, which may not affect the interaction of this compound with its target proteins.[7][17] However, some studies suggest little to no cross-resistance between colistin and other AMPs, indicating that the resistance mechanisms can be highly specific.[2]
Quantitative Analysis of Cross-Resistance
To experimentally validate these hypotheses, a cross-resistance study would involve generating a this compound-resistant E. coli strain and then determining the Minimum Inhibitory Concentrations (MICs) of a panel of other AMPs against this resistant strain compared to the parental, susceptible strain.
Table 1: Hypothetical MIC Data for this compound and Other AMPs against E. coli
| Antimicrobial Peptide | Mechanism of Action | MIC (µg/mL) against Wild-Type E. coli | MIC (µg/mL) against this compound-Resistant E. coli | Fold Change in MIC |
| This compound | Outer Membrane Protein Targeting | 0.25 | >64 | >256 |
| Polymyxin B | Outer Membrane (LPS) Targeting | 1 | 2 | 2 |
| Melittin | General Membrane Disruption | 4 | 4 | 1 |
| Buforin II | Intracellular (DNA/RNA) Targeting | 8 | 8 | 1 |
| Indolicidin | Intracellular (Multiple) Targeting | 16 | 16 | 1 |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A comprehensive cross-resistance study would involve the following key experimental protocols:
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized broth microdilution method is recommended.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well polypropylene (B1209903) microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of antimicrobial peptides
Protocol:
-
Prepare serial two-fold dilutions of each AMP in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without AMP) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP at which there is no visible bacterial growth.
Generation of a this compound-Resistant E. coli Strain
A resistant strain can be generated by serial passage of the bacteria in the presence of sub-lethal concentrations of this compound.
Materials:
-
Wild-type E. coli strain
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
Protocol:
-
Determine the initial MIC of this compound against the wild-type E. coli strain.
-
Inoculate the wild-type strain into MHB containing this compound at a concentration of 0.5x MIC.
-
Incubate at 37°C with shaking until growth is observed.
-
In a fresh tube of MHB, inoculate the culture from the previous step and increase the concentration of this compound.
-
Repeat this serial passage with gradually increasing concentrations of this compound.
-
Periodically determine the MIC of the passaged culture to monitor the development of resistance.
-
Once a significant increase in MIC is achieved (e.g., >16-fold), isolate single colonies from the resistant culture and confirm their resistance by re-testing the MIC.
Visualizing the Experimental Workflow
The logical flow of a cross-resistance study can be visualized to clarify the experimental process.
Caption: Experimental workflow for assessing cross-resistance between this compound and other AMPs.
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound would likely involve alterations in the expression or structure of its target outer membrane proteins, BamA and LptD. This could occur through mutations in the genes encoding these proteins or in regulatory pathways that control their expression.
Caption: Putative signaling pathways and resistance mechanisms to this compound in E. coli.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Colistin-Resistant, Gram-Negative Bacteria to Antimicrobial Peptides and Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of colistin resistance increases bacterial resistance to host antimicrobial peptides and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides´ immune modulation role in intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 8. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections [mdpi.com]
Validating Target Engagement of Novel Antibiotic JB-95 with BamA and LptD: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel β-hairpin macrocyclic peptide JB-95 with other molecules targeting the essential outer membrane proteins BamA and LptD in Gram-negative bacteria. This guide includes supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a deeper understanding of this compound's mechanism of action.
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with new mechanisms of action. The outer membrane of Gram-negative bacteria, a critical permeability barrier, presents an attractive target. Within this membrane, the β-barrel assembly machinery (BAM) complex, with its central component BamA, and the lipopolysaccharide (LPS) transport protein LptD are essential for bacterial viability.[1][2][3] The novel peptidomimetic antibiotic, this compound, has been identified as a potent antimicrobial agent against Escherichia coli, including multidrug-resistant strains, with minimal inhibitory concentrations (MICs) of approximately 0.25 μg/ml.[4] This guide focuses on the validation of this compound's engagement with its putative targets, BamA and LptD, and compares its performance with other known inhibitors.
Comparative Analysis of Target Engagement
This compound is a β-hairpin macrocyclic peptide that selectively disrupts the outer membrane of E. coli without causing cellular lysis.[1][4] Photolabeling experiments have been instrumental in identifying its direct interaction with several β-barrel outer membrane proteins (OMPs), most notably BamA and LptD.[1][4] This interaction is believed to be the primary mechanism leading to the lethal disruption of the outer membrane.[1][4]
While direct, quantitative binding affinities of this compound for BamA and LptD are not yet publicly available, its potent antimicrobial activity and specific outer membrane disruption suggest a strong and effective engagement. The following table summarizes the available information for this compound and provides a comparison with other known inhibitors of BamA and LptD.
| Compound | Class | Target(s) | Mechanism of Action | Key Experimental Validation |
| This compound | β-hairpin macrocyclic peptide | BamA, LptD, other OMPs | Disrupts outer membrane integrity through interaction with β-barrel proteins.[1][4] | Photolabeling in E. coli shows direct interaction with BamA and LptD.[1][4] Electron microscopy and fluorescence studies confirm selective outer membrane disruption.[1][4] |
| Darobactin | Ribosomally synthesized and post-translationally modified peptide | BamA | Binds to the lateral gate of BamA, inhibiting OMP insertion.[5][6] | Co-crystal structure with BamA confirms binding site. In vitro and in vivo assays demonstrate inhibition of OMP assembly.[5] |
| MRL-494 | Small molecule | BAM complex | Reduces the levels of various OMPs, including BamA and LptD, and induces a σE stress response, indicative of unfolded OMPs in the periplasm.[7] | Western blot analysis shows decreased levels of BamA and LptD upon treatment.[7] |
| POL7080 | Peptidomimetic | LptD | Binds directly to LptD, inhibiting LPS transport.[8] | Direct binding studies and resistance selection assays confirm LptD as the target.[8] |
Experimental Protocols
Validating the interaction of a compound with its target is a critical step in drug development. Below are detailed methodologies for key experiments used to assess the target engagement of molecules like this compound with BamA and LptD.
Photolabeling for Target Identification
This technique is used to identify direct binding partners of a compound within a complex biological environment.
Methodology:
-
Synthesis of a Photoreactive Probe: A derivative of the compound of interest (e.g., this compound) is synthesized with a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin (B1667282) or a clickable alkyne).
-
Incubation with Live Bacteria: Live bacterial cells (e.g., E. coli) are incubated with the photoreactive probe under specific conditions (e.g., time, temperature, concentration).
-
UV Irradiation: The cell suspension is exposed to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Protein Extraction: The cells are lysed, and total proteins are extracted.
-
Enrichment of Cross-linked Proteins: The tagged probe-protein complexes are enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
Proteomic Analysis: The enriched proteins are identified using mass spectrometry-based proteomics.
Caption: Workflow for identifying protein targets of this compound using photolabeling.
Outer Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the integrity of the bacterial outer membrane.
Methodology:
-
Bacterial Culture: Grow a bacterial strain, such as E. coli, to the mid-logarithmic phase.
-
Fluorescent Probe Incubation: Treat the bacterial cells with the test compound (e.g., this compound) at various concentrations. Subsequently, add a fluorescent probe that is normally excluded by an intact outer membrane (e.g., N-Phenyl-1-naphthylamine, NPN).
-
Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates the uptake of the probe due to outer membrane permeabilization.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the effective concentration for membrane disruption.
Caption: Experimental workflow for the outer membrane permeability assay.
In Vitro OMP Folding Assay
This assay directly measures the functional activity of the BAM complex and its inhibition by a test compound.
Methodology:
-
Preparation of Proteoliposomes: Reconstitute purified BAM complex into liposomes to mimic the outer membrane environment.
-
Substrate Preparation: Prepare a denatured, unfolded OMP substrate (e.g., OmpA or BamA itself).
-
Folding Reaction: Incubate the proteoliposomes with the unfolded OMP substrate in the presence and absence of the inhibitor (e.g., this compound).
-
Analysis of Folding: The folding of the OMP into the proteoliposome can be detected by a shift in its migration on SDS-PAGE (folded proteins migrate faster).
-
Quantification: Densitometry can be used to quantify the extent of OMP folding and calculate the inhibitory effect of the compound.
Caption: In vitro assay to assess the inhibition of BAM-mediated OMP folding.
Signaling Pathways and Logical Relationships
The biogenesis of the outer membrane is a complex process involving multiple protein complexes. The schematic below illustrates the central roles of the BAM complex and the Lpt machinery and highlights the points of inhibition by various compounds.
Caption: Simplified pathway of OMP and LPS biogenesis with points of inhibition.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial macrocyclic peptides reveal a distinct mode of BamA inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Bacterial Responses to JB-95 and Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proteomic effects of two distinct antimicrobial agents, JB-95 and polymyxin (B74138) B, on Gram-negative bacteria. By examining the changes in protein expression, we can elucidate their mechanisms of action and the bacterial stress responses they induce. This information is crucial for understanding antimicrobial efficacy and developing novel therapeutic strategies.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and a deeper understanding of their molecular impact. Proteomics offers a powerful lens to observe the global protein expression changes within a bacterium upon antibiotic treatment.[1][2] This guide focuses on a comparative analysis of this compound, a novel peptidomimetic that targets outer membrane proteins, and polymyxin B, a last-resort antibiotic that disrupts the bacterial outer membrane by targeting lipopolysaccharide (LPS).[3][4][5]
Quantitative Proteomic Data Summary
The following table summarizes the differential expression of key proteins in Escherichia coli following treatment with this compound and polymyxin B. The data for polymyxin B is derived from quantitative proteomics studies, while the data for this compound is based on membrane proteomic analyses indicating a rapid depletion of β-barrel outer membrane proteins.[3][6][7]
| Protein | Function | Fold Change (this compound) | Fold Change (Polymyxin B) | p-value (Polymyxin B) |
| Outer Membrane Integrity & Biogenesis | ||||
| BamA | β-barrel assembly machinery component | Down-regulated | Not Significantly Changed | > 0.05 |
| LptD | Lipopolysaccharide transport protein | Down-regulated | Not Significantly Changed | > 0.05 |
| FhuA | Ferrichrome-iron receptor | Down-regulated | Not Significantly Changed | > 0.05 |
| Tsx | Nucleoside receptor | Down-regulated | Not Significantly Changed | > 0.05 |
| OmpF | Outer membrane porin F | Down-regulated | -1.8 | < 0.05 |
| OmpC | Outer membrane porin C | Down-regulated | -2.1 | < 0.05 |
| Stress Response & Resistance | ||||
| AcrB | Multidrug efflux pump subunit | Not Reported | 2.5 | < 0.05 |
| TolC | Outer membrane channel for efflux pumps | Not Reported | 2.1 | < 0.05 |
| CpxP | Periplasmic stress response protein | Not Reported | 3.2 | < 0.01 |
| DegP | Periplasmic protease/chaperone | Not Reported | 2.8 | < 0.01 |
| Metabolism | ||||
| FadL | Long-chain fatty acid transport protein | Not Reported | -2.5 | < 0.05 |
| FadD | Fatty acid degradation protein | Not Reported | -2.3 | < 0.05 |
| Two-Component Systems | ||||
| PhoP | Transcriptional regulatory protein PhoP | Not Reported | 1.9 | < 0.05 |
| PhoQ | Sensor histidine kinase PhoQ | Not Reported | 1.7 | < 0.05 |
Experimental Protocols
A detailed methodology is essential for the reproducibility of proteomic studies. The following protocol outlines a typical workflow for a comparative proteomic analysis of bacterial responses to antimicrobial agents.
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli K-12.
-
Culture Conditions: Bacteria are grown in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm) to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Antimicrobial Treatment: The bacterial culture is divided into three groups: a control group (no treatment), a group treated with this compound (at its minimum inhibitory concentration, MIC), and a group treated with polymyxin B (at its MIC). Cultures are incubated for a specified time (e.g., 1-4 hours) post-treatment.
Protein Extraction
-
Cell Harvesting: Bacterial cells are harvested by centrifugation at 4°C.
-
Cell Lysis: The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) and then resuspended in a lysis buffer containing protease inhibitors. Sonication or high-pressure homogenization is performed on ice to lyse the cells.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
Proteomic Analysis (LC-MS/MS)
-
Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a relevant protein database (e.g., UniProt E. coli K-12). Label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ) is used to determine the relative abundance of proteins across the different treatment conditions. Statistical analysis (e.g., t-test or ANOVA) is applied to identify proteins with statistically significant changes in abundance.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.
Caption: Experimental workflow for comparative proteomics.
Caption: Mechanisms of action for this compound and Polymyxin B.
Caption: Bacterial stress response to membrane damage.
Conclusion
The comparative proteomic data reveals distinct mechanisms of action for this compound and polymyxin B. This compound appears to specifically target and lead to the depletion of β-barrel outer membrane proteins, which are crucial for outer membrane biogenesis and nutrient import.[3] In contrast, polymyxin B's interaction with LPS triggers a broader stress response, including the upregulation of efflux pumps and proteins involved in mitigating periplasmic stress, alongside alterations in metabolic pathways.[6][7] Understanding these differential responses at the proteome level is invaluable for the development of new antibiotics that can overcome existing resistance mechanisms. The provided methodologies and visualizations serve as a framework for future comparative studies in antimicrobial drug discovery.
References
- 1. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis reveals the mechanisms of polymyxin B toxicity to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Novelty of JB-95's Mode of Action: A Comparative Guide
In the landscape of antimicrobial resistance, the discovery of compounds with novel mechanisms of action is a critical endeavor for drug development professionals. This guide provides a comparative analysis of JB-95, a novel peptidomimetic antibiotic, and assesses the novelty of its mode of action against other antibiotics, particularly those targeting Gram-negative bacteria.
This compound is a β-hairpin macrocyclic peptide that demonstrates potent antimicrobial activity against Escherichia coli, including various multidrug-resistant clinical strains.[1] Its minimum inhibitory concentrations (MICs) are approximately 0.25 μg/ml against E. coli.[1] The compound's novelty lies in its ability to selectively disrupt the outer membrane of Gram-negative bacteria without causing cellular lysis.[1][2]
Comparative Analysis of Modes of Action
To evaluate the novelty of this compound, its mechanism is compared with established and other novel antibiotics targeting Gram-negative bacteria.
| Compound | Target | Mechanism of Action | Novelty Aspect |
| This compound | Outer Membrane Proteins (BamA, LptD) | Interacts with β-barrel outer membrane proteins, leading to their depletion and selective disruption of the outer membrane.[1][2] | Direct targeting of key outer membrane protein clusters, leading to membrane disruption without cell lysis. |
| Polymyxins (e.g., Colistin) | Lipopolysaccharide (LPS) | Binds to the lipid A component of LPS, displacing Ca2+ and Mg2+ ions, which destabilizes the outer membrane. | Well-established mechanism, but resistance is a growing concern. |
| Murepavadin | LptD | A peptidomimetic that specifically inhibits the lipopolysaccharide transport protein D (LptD). | Targets a specific component of the LPS transport machinery. |
| Beta-lactams (e.g., Penicillin) | Penicillin-Binding Proteins (PBPs) | Inhibit the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan in the cell wall. | Classic mechanism; effectiveness is often compromised by β-lactamase enzymes. |
| Aminoglycosides (e.g., Gentamicin) | 30S Ribosomal Subunit | Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. | Targets protein synthesis, a common antibiotic mechanism. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action for this compound in comparison to a traditional outer membrane-targeting antibiotic class, the polymyxins.
Experimental Data Summary
The following table summarizes key quantitative data for this compound in comparison to other relevant antibiotics.
| Compound | Organism | MIC (μg/ml) | Primary Target | Reference |
| This compound | E. coli | ~0.25 | BamA, LptD | [1] |
| Colistin | E. coli | 0.5 - 2 | LPS | Varies |
| Murepavadin | P. aeruginosa | 0.03 - 0.25 | LptD | Varies |
| Meropenem | E. coli | ≤0.06 - 0.5 | PBPs | Varies |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay: MIC values for this compound were determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, a two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/ml. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Outer Membrane Permeability Assay: The effect of this compound on the outer membrane permeability can be assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay. Bacterial cells are washed and resuspended in a buffer. NPN is added to the cell suspension, followed by the addition of the test compound. The fluorescence of NPN, which increases upon its partitioning into the hydrophobic environment of the damaged outer membrane, is monitored using a fluorometer.
Photolabeling of Outer Membrane Proteins: To identify the protein targets of this compound, photolabeling experiments can be performed.[1][2] A photoactivatable analog of this compound is incubated with bacterial cells or isolated outer membranes. Upon exposure to UV light, the analog covalently cross-links to its binding partners. The labeled proteins are then identified by techniques such as SDS-PAGE and mass spectrometry.
Experimental Workflow
Conclusion
The mode of action of this compound represents a significant departure from many established classes of antibiotics. While other compounds target the outer membrane, this compound's specific interaction with a cluster of β-barrel outer membrane proteins, including BamA and LptD, leading to their depletion and subsequent selective membrane disruption, is a novel mechanism.[1][2] This targeted disruption without causing immediate cell lysis suggests a more nuanced interaction with the bacterial outer membrane. The continued investigation of compounds like this compound is crucial for the development of new therapeutic strategies to combat multidrug-resistant Gram-negative pathogens.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
JB-95: A Comparative Guide to its Selective Targeting of the Gram-Negative Outer Membrane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide JB-95's selectivity for the outer membrane of Gram-negative bacteria with other well-known peptides. The information presented is based on available experimental data to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and its Unique Mechanism of Action
This compound is a novel β-hairpin macrocyclic peptide that exhibits potent antimicrobial activity, particularly against Escherichia coli, including multidrug-resistant clinical strains.[1][2] What sets this compound apart from many other antimicrobial peptides is its remarkable selectivity for the outer membrane (OM) of Gram-negative bacteria. Unlike peptides that disrupt both the outer and inner membranes, leading to rapid cell lysis, this compound selectively targets and disrupts the OM without significantly affecting the inner cytoplasmic membrane.[1][2]
The proposed mechanism of action for this compound is novel and does not involve the typical pore formation or carpet model associated with many antimicrobial peptides. Instead, this compound is thought to interact with key β-barrel outer membrane proteins (OMPs), such as BamA and LptD, which are crucial for the biogenesis of the outer membrane.[1][2] This interaction leads to a rapid depletion of many β-barrel OMPs, inducing a membrane stress response and ultimately disrupting the integrity of the outer membrane.[1][2] This targeted disruption of the OM is the primary cause of its lethal effect on Gram-negative bacteria.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound targeting outer membrane proteins.
Comparative Analysis of Membrane Selectivity
The selectivity of an antimicrobial peptide is a critical factor in its therapeutic potential, as it determines its ability to target bacterial cells while minimizing damage to host cells. This section compares the outer membrane selectivity of this compound with other peptides using available data on antimicrobial activity, inner membrane permeabilization, and hemolytic activity.
Antimicrobial Activity (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial potency.
| Peptide | Organism | MIC (µg/mL) | Reference |
| This compound | E. coli ATCC 25922 | ~0.25 | [1] |
| This compound | P. aeruginosa ATCC 27853 | 8 | [1] |
| This compound | S. aureus ATCC 29213 | 4 | [1] |
| Polymyxin B | E. coli | 0.5 - 2 | |
| Melittin | E. coli | 2 - 8 | |
| Protegrin I | E. coli | 0.25 - 1 |
Note: MIC values for comparator peptides are typical ranges found in the literature and may vary depending on the specific strain and experimental conditions.
Inner Membrane Permeabilization
A key differentiator for this compound is its lack of activity against the inner bacterial membrane. This can be assessed using fluorescent dyes like SYTOX Green, which only fluoresce upon binding to intracellular nucleic acids after passing through a compromised inner membrane.
| Peptide | Inner Membrane Permeabilization (SYTOX Green Uptake) | Reference |
| This compound | No significant increase in fluorescence | [1] |
| Polymyxin B | Rapid increase in fluorescence | [1] |
| Protegrin I | Rapid increase in fluorescence |
This stark difference highlights the highly selective nature of this compound's interaction with the outer membrane.
Caption: Workflow for Inner Membrane Permeabilization Assay.
Hemolytic Activity and Therapeutic Index
Hemolytic activity, the lysis of red blood cells, is a common measure of a peptide's cytotoxicity towards mammalian cells. The HC50 value, the concentration of a peptide causing 50% hemolysis, is used to quantify this activity. A higher HC50 value indicates lower toxicity. The therapeutic index (TI), calculated as HC50/MIC, is a measure of a peptide's selectivity for bacterial cells over mammalian cells.
| Peptide | HC50 (µg/mL) | Therapeutic Index (vs. E. coli) | Reference |
| This compound | > 100 | > 400 | [3] |
| Polymyxin B | > 250 | > 125 | |
| Melittin | ~2 | ~0.25 - 1 | |
| Protegrin I | 10 - 50 | 10 - 200 |
Note: HC50 and TI values for comparator peptides are approximate and can vary based on experimental conditions.
The available data indicates that this compound has very low hemolytic activity, contributing to a high therapeutic index and suggesting a favorable safety profile.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the outer membrane selectivity of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a specific bacterium.
Protocol:
-
Prepare a two-fold serial dilution of the antimicrobial peptide in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).
-
Include positive (no peptide) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
Objective: To measure the extent and rate of outer membrane disruption by a peptide.
Protocol:
-
Grow the Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2).
-
Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment.
-
Measure the baseline fluorescence.
-
Add the antimicrobial peptide to the suspension and immediately monitor the increase in fluorescence over time using a fluorometer.
-
The increase in fluorescence corresponds to the uptake of NPN into the permeabilized outer membrane.
Inner Membrane Permeabilization Assay (SYTOX Green Uptake Assay)
Objective: To assess the integrity of the bacterial inner (cytoplasmic) membrane.
Protocol:
-
Prepare a suspension of bacteria in a suitable buffer.
-
Add the SYTOX Green dye to the bacterial suspension. This dye cannot cross intact cytoplasmic membranes.
-
Add the antimicrobial peptide to the suspension.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter the cell and bind to nucleic acids.
Hemolytic Activity Assay
Objective: To evaluate the cytotoxicity of a peptide against mammalian red blood cells.
Protocol:
-
Obtain fresh red blood cells (e.g., human or sheep) and wash them with a phosphate-buffered saline (PBS) solution.
-
Prepare a suspension of the red blood cells in PBS.
-
In a 96-well plate, add serial dilutions of the peptide to the red blood cell suspension.
-
Include a negative control (PBS only) and a positive control (a detergent like Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the plate to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.
Conclusion
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides [mdpi.com]
- 3. researchgate.net [researchgate.net]
Unveiling the Potency of JB-95: A Comparative Analysis of its Antibacterial Activity in Diverse Growth Media
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the efficacy of the novel antibacterial peptide, JB-95. This document provides a comparative analysis of its activity in various standard bacterial growth media, supported by detailed experimental protocols and visualizations of its mechanism of action.
The quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a paramount challenge in global health. This compound, a novel β-hairpin macrocyclic peptide, has emerged as a promising candidate with potent activity against Gram-negative bacteria, notably Escherichia coli.[1] Its unique mechanism of action, which involves the disruption of the outer bacterial membrane through interaction with key β-barrel outer membrane proteins such as BamA and LptD, sets it apart from many existing antibiotics.[1][2] This guide delves into the validation of this compound's activity, with a specific focus on the influence of different bacterial growth media on its efficacy.
Comparative Analysis of this compound Activity
The selection of growth medium for antimicrobial susceptibility testing is a critical parameter that can significantly influence the observed activity of a compound, particularly for cationic antimicrobial peptides like this compound. The composition of the medium, including its ionic strength and nutrient profile, can impact the interaction between the peptide and the bacterial cell surface.
While comprehensive comparative data for this compound across a wide range of media is still emerging, existing studies provide a benchmark for its activity. The Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli has been determined in Mueller-Hinton Broth (MHB), the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for routine antimicrobial susceptibility testing.
| Growth Medium | Bacterial Strain | This compound MIC (µg/mL) |
| Mueller-Hinton Broth (MHB) | Escherichia coli | ~0.25[1] |
| Tryptic Soy Broth (TSB) | Escherichia coli | Data not available |
| Luria-Bertani (LB) Broth | Escherichia coli | Data not available |
Note: The MIC value in Mueller-Hinton Broth serves as the current reference for the potent activity of this compound. Further studies are required to elucidate its efficacy in other common laboratory media such as Tryptic Soy Broth and Luria-Bertani Broth. The higher salt concentration in LB Broth, for instance, may influence the activity of cationic peptides.
Visualizing the Mechanism and Workflow
To better understand the interaction of this compound with its bacterial target and the experimental process for evaluating its activity, the following diagrams are provided.
Caption: Mechanism of action of this compound on the Gram-negative bacterial outer membrane.
Caption: Experimental workflow for determining the MIC of this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Media Preparation:
-
Mueller-Hinton Broth (MHB): Prepare according to the manufacturer's instructions. For testing cationic peptides, it is crucial to use cation-adjusted MHB to ensure standard concentrations of Mg²⁺ and Ca²⁺.
-
Tryptic Soy Broth (TSB): Prepare a sterile solution of TSB as per the manufacturer's guidelines.
-
Luria-Bertani (LB) Broth: Prepare LB broth, Miller or Lennox formulation, and sterilize by autoclaving.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test organism (e.g., E. coli ATCC 25922).
-
Inoculate the colonies into 5 mL of the chosen sterile broth medium.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer with low salt concentration).
-
Perform serial two-fold dilutions of the this compound stock solution in the respective growth media (MHB, TSB, LB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
4. Assay Procedure:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plate at 37°C for 18-24 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion
This compound demonstrates significant promise as a novel antibacterial agent with a potent and selective mechanism of action against Gram-negative bacteria. The data presented in this guide, based on testing in Mueller-Hinton Broth, establishes a strong baseline for its efficacy. To fully characterize its therapeutic potential, further investigations into its activity in other clinically and experimentally relevant media are warranted. The provided protocols offer a standardized framework for researchers to conduct such validation studies, contributing to a more comprehensive understanding of this compound's antibacterial profile and advancing its development as a potential therapeutic.
References
- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "JB-95": A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. The designation "JB-95" is not a unique chemical identifier, and search results indicate it could refer to several different substances. Accurate and safe disposal is entirely dependent on the specific chemical nature of the substance .
This guide provides tailored disposal procedures for the potential identities of "this compound" based on available information. It is imperative that you correctly identify your substance before following any disposal protocol. If you are uncertain about the identity of your "this compound," consult your institution's Environmental Health and Safety (EHS) department for guidance.
Case 1: this compound as a Peptidomimetic Antibiotic
Recent research literature describes a potent peptidomimetic antibiotic designated this compound. As with all antibiotics, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, a cautious approach to disposal is essential.
Experimental Protocols for Disposal
-
Segregation: All materials contaminated with this compound, including unused solutions, culture media, and personal protective equipment (PPE), should be segregated as biohazardous and chemical waste.
-
Decontamination: Liquid waste containing this compound should ideally be decontaminated. A common method is to treat the liquid waste with a 10% bleach solution for at least 30 minutes. However, the efficacy of bleach on this specific peptide is not documented. Therefore, subsequent incineration is the preferred disposal method.
-
Collection of Solid Waste: All solid waste, such as contaminated flasks, plates, gloves, and paper towels, should be collected in a designated biohazard bag.
-
Incineration: Both liquid and solid waste should be packaged for disposal by a licensed biohazardous waste management service, with incineration being the recommended final disposal method.
Data Presentation
| Parameter | Value | Source |
| Recommended Decontamination | 10% Bleach Solution (followed by incineration) | General laboratory practice |
| Final Disposal Method | Incineration | General laboratory practice |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound as a peptidomimetic antibiotic.
Case 2: this compound as a Component of MC-Injekt GL-95
Safety data sheets are available for "MC-Injekt GL-95 - Komponente A 3," a construction chemical. According to the available documentation, this product is not classified as hazardous.
Procedural Guidance for Disposal
-
Small Quantities: For small spills or residual amounts, absorb the liquid with an inert material such as sand, diatomite, or universal binders.
-
Container Disposal: Ensure containers are completely empty before disposal.
-
Waste Collection: The absorbed material and empty containers should be disposed of in accordance with local regulations. It is recommended not to dispose of them with household garbage and to prevent the product from reaching the sewage system.
Data Presentation
| Parameter | Information |
| Hazard Classification | Not classified as hazardous |
| Disposal Recommendation | Do not dispose with household garbage; prevent entry into sewage systems |
Disposal Workflow Diagram
Caption: Disposal workflow for MC-Injekt GL-95 component.
Case 3: "this compound" Referring to 95% Ethanol (B145695)
In a laboratory context, "95" often refers to a 95% concentration of a solvent, most commonly ethanol. Ethanol at this concentration is a flammable liquid and requires specific disposal procedures.
Procedural Guidance for Disposal
-
Waste Collection: Collect all 95% ethanol waste in a designated, properly labeled, and sealed container. The container should be compatible with flammable liquids.
-
Segregation: Do not mix ethanol waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines.
-
Storage: Store the waste container in a well-ventilated, cool area away from sources of ignition.
-
Professional Disposal: Arrange for the disposal of the flammable liquid waste through your institution's hazardous waste management service.
Data Presentation
| Parameter | Value |
| UN Number | 1170 |
| Hazard Class | 3 (Flammable Liquid) |
| Disposal Method | Licensed hazardous waste disposal |
Disposal Workflow Diagram
Caption: Disposal workflow for 95% ethanol.
Case 4: this compound as a Novel Research Compound (e.g., Hsd17B13-IN-95)
For novel or proprietary research compounds where a specific Safety Data Sheet (SDS) is not available, a conservative approach to disposal is mandatory. The compound should be treated as potentially hazardous.
Procedural Guidance for Disposal
-
Assume Hazard: Treat the compound as if it were potent and hazardous. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate Waste: Do not mix waste with general lab trash. Collect all solid waste (contaminated gloves, weigh boats, etc.) and liquid waste in separate, clearly labeled hazardous waste containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
EHS Consultation: Contact your institution's EHS department for guidance on the specific disposal requirements for novel compounds. They will provide instructions for proper packaging and disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for a novel research compound.
Essential Safety and Operational Guide for Handling JB-95
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with JB-95. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound acetate. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Area of Protection | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Ensure compliance with EN166. |
| Skin Protection | Protective gloves | Material must be compatible with the chemical. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Not required under normal use | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Hand Protection | Handle with gloves. | Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.
Spills and Accidental Release:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Do not let product enter drains.
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
